molecular formula C12H8F2N2O2 B1429050 2,3-difluoro-6-nitro-N-phenylaniline CAS No. 1393178-31-8

2,3-difluoro-6-nitro-N-phenylaniline

Cat. No.: B1429050
CAS No.: 1393178-31-8
M. Wt: 250.2 g/mol
InChI Key: XUIVIJFKGLNRMK-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitro-N-phenylaniline (CAS 1393178-31-8) is a high-value, fluorinated organic compound with a molecular formula of C12H8F2N2O2 and a molecular weight of 250.20 g/mol. This chemical serves as a versatile advanced building block in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The strategic incorporation of fluorine atoms on the aniline ring can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for medicinal chemists aiming to optimize the properties of drug candidates. The nitro group provides a reactive handle for further synthetic transformations, such as reduction to an aniline or nucleophilic aromatic substitution. This product is offered with a typical purity of 95% to 98% and is supplied as a solid. As a specialized intermediate, it is ideal for use in discovery chemistry and method development. It is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption. Researchers can access its product link and safety data sheet (MSDS) for detailed handling and storage information.

Properties

IUPAC Name

2,3-difluoro-6-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIVIJFKGLNRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-6-nitro-N-phenylaniline is a substituted diarylamine of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitro-activated and di-fluorinated aromatic ring, makes it a versatile intermediate for constructing more complex molecular architectures.[1] The electron-withdrawing properties of the nitro and fluoro groups profoundly influence the reactivity of the aniline scaffold, presenting unique challenges and opportunities in its synthesis.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this target molecule, with a focus on the mechanistic rationale behind these methods. We will delve into a comparative analysis of nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, culminating in a detailed, field-proven protocol for the recommended synthetic pathway.

Strategic Approaches to Aryl C-N Bond Formation

The core challenge in synthesizing this compound lies in the formation of the C-N bond between the 2,3-difluoro-6-nitrophenyl moiety and the phenyl group. The primary methodologies to achieve this transformation fall into two major categories: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry, predicated on the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by potent electron-withdrawing groups (EWGs).[3] The presence of a nitro group ortho to one fluorine and para to another strongly activates the ring system for such a reaction.[4][5]

  • Mechanism Rationale: The reaction proceeds via a two-step addition-elimination sequence through a stabilized Meisenheimer complex.[6] The strong EWGs (NO₂ and F) delocalize the negative charge of this intermediate, lowering the activation energy. Fluoride is a competent leaving group in these activated systems.[4]

  • Plausible SNAr Route: A viable pathway involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with aniline. The fluorine atom at the C4 position, being para to the nitro group, is the most activated site and would be preferentially displaced by the aniline nucleophile.[7] While direct, this approach is contingent on the selective monosubstitution and the commercial availability of the trifluoronitrobenzene starting material.

Transition Metal-Catalyzed Cross-Coupling

In recent decades, palladium- and copper-catalyzed reactions have revolutionized the formation of C-N bonds, offering broader substrate scope and milder conditions compared to classical methods.[8][9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for synthesizing aryl amines.[8][10] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11] For the target molecule, this translates to coupling 2,3-difluoro-6-nitroaniline with an aryl halide such as iodobenzene or bromobenzene. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of ligand is critical and can be tuned to accommodate hindered or electronically challenging substrates.[12]

  • Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a copper-catalyzed equivalent of the Buchwald-Hartwig reaction.[9][13] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols employ soluble copper(I) catalysts with specialized ligands (e.g., diamines, phenanthrolines), allowing the reaction to proceed under significantly milder conditions.[9][14][15] This method remains a powerful alternative, particularly in industrial settings, due to the lower cost of copper compared to palladium.

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route requires a careful evaluation of several factors, from reagent availability to reaction robustness. The Buchwald-Hartwig amination often emerges as the preferred method in a research and development context due to its exceptional functional group tolerance and generally high yields under well-optimized conditions.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Starting Materials 1,2,3-Trifluoro-4-nitrobenzene + Aniline2,3-Difluoro-6-nitroaniline + Aryl Halide2,3-Difluoro-6-nitroaniline + Aryl Halide
Key Reagents Base (e.g., K₂CO₃)Pd Catalyst, Phosphine Ligand, BaseCu Catalyst, Ligand, Base
Reaction Conditions Moderate to high temperatureMild to moderate temperature (RT to ~110 °C)Typically higher temperatures (>100 °C)[9]
Atmosphere Standard atmosphere often sufficientStrict inert atmosphere (N₂ or Ar) requiredInert atmosphere generally required
Advantages Catalyst-free, potentially lower costBroad substrate scope, high functional group tolerance, high yieldsLower catalyst cost (Copper vs. Palladium)
Disadvantages Limited by availability of activated precursors, potential for side reactions (disubstitution)Catalyst/ligand cost, sensitivity to air/moistureOften requires higher temperatures, can have narrower scope than Pd-catalysis

Recommended Synthesis Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established principles of the Buchwald-Hartwig amination and is designed to be a self-validating system.

Materials and Equipment
ReagentsEquipment
2,3-Difluoro-6-nitroanilineSchlenk flask or oven-dried round-bottom flask
IodobenzeneMagnetic stirrer with heating mantle
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Condenser
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Inert gas line (Nitrogen or Argon) with bubbler
Cesium Carbonate (Cs₂CO₃)Syringes and needles
Anhydrous TolueneStandard laboratory glassware
Ethyl Acetate (EtOAc)Rotary evaporator
HexanesSilica gel for column chromatography
Deionized WaterThin-layer chromatography (TLC) plates and UV lamp
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 eq), cesium carbonate (1.5 eq), and Xantphos (0.03 eq).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 eq) to the flask.

    • Add anhydrous toluene (approx. 5 mL per 1 mmol of the limiting reagent) via syringe, followed by iodobenzene (1.1 eq).

  • Reaction Execution:

    • Attach a condenser to the flask and place the setup in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). Spot the reaction mixture against the starting aniline. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting aniline), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 15% EtOAc in hexanes).

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[16][17]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reagents 1. Charge Flask: - 2,3-Difluoro-6-nitroaniline - Cs₂CO₃ - Xantphos - Pd₂(dba)₃ solvent 2. Add Anhydrous Toluene & Iodobenzene reagents->solvent Sequential Addition heat 3. Heat & Stir (110 °C, 12-24h) solvent->heat Execute Reaction workup 4. Cool, Filter, Extract & Dry heat->workup After Reaction Completion chromatography 5. Flash Column Chromatography workup->chromatography Isolate Crude product Final Product: 2,3-Difluoro-6-nitro- N-phenylaniline chromatography->product analysis 6. Characterization (NMR, MS, HPLC) product->analysis

Caption: Workflow for the synthesis of this compound.

Safety and Handling Considerations

  • Nitroaromatic Compounds: 2,3-Difluoro-6-nitroaniline is a nitroaromatic compound and should be handled with care as such compounds can be toxic and potentially explosive under certain conditions, although this specific compound is not noted for instability.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Reagents: Iodobenzene is a hazardous substance. Strong bases like cesium carbonate are corrosive and hygroscopic. Anhydrous solvents are flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.

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2,3-difluoro-6-nitro-N-phenylaniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,3-difluoro-6-nitro-N-phenylaniline and its Precursors

Abstract

This technical guide offers a comprehensive examination of the chemical properties, synthesis, and reactivity of this compound, a compound of significant interest to researchers in medicinal chemistry and materials science. While direct extensive literature on this specific N-phenyl derivative is sparse, this guide synthesizes information from its core precursor, 2,3-difluoro-6-nitroaniline, and established C-N coupling methodologies to provide a robust scientific profile. We will delve into its structural attributes, spectroscopic signatures, plausible synthetic routes grounded in modern catalysis, and key safety considerations. The document is structured to provide not just data, but also the mechanistic rationale behind the compound's behavior, making it a valuable resource for drug development professionals and synthetic chemists.

Introduction: A Versatile Fluorinated Scaffolding

The molecule this compound belongs to a class of highly functionalized aromatic compounds. Its structure is characterized by a phenylamine core bearing several key functional groups that dictate its reactivity:

  • A Fluorinated Phenyl Ring: The presence of two fluorine atoms imparts unique electronic properties. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group via induction, yet a weak π-donor through resonance. This electronic profile significantly influences the reactivity of the aromatic ring.

  • A Nitro Group (-NO₂): Positioned ortho to the amine linkage, the nitro group is a powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1]

  • A Diphenylamine Moiety: The C-N linkage between the two phenyl rings is a cornerstone of many pharmacologically active molecules.

This combination of features makes the parent compound, 2,3-difluoro-6-nitroaniline, a valuable intermediate for creating complex molecules, especially in the synthesis of heterocyclic compounds used in drug discovery.[2][3]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The properties of the precursor, 2,3-difluoro-6-nitroaniline, provide a baseline for understanding the N-phenyl derivative.

PropertyValue (for 2,3-difluoro-6-nitroaniline)Reference
CAS Number 211693-73-1[2][4]
Molecular Formula C₆H₄F₂N₂O₂[2][4]
Molecular Weight 174.10 g/mol [4]
Appearance Light yellow powder[2]
Purity Often >99% in commercial grades[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the target compound. The following tables predict the key spectroscopic features of this compound based on known data for nitroanilines and diphenylamines.[5][6]

Table 1: Predicted ¹H & ¹³C NMR Spectroscopic Data Solvent: CDCl₃ or DMSO-d₆

NucleusPredicted Chemical Shift (δ) ppmAssignment and Rationale
¹H NMR ~8.0 - 8.5N-H proton. Broad singlet, exchangeable with D₂O.
~6.8 - 7.8Aromatic protons. Complex multiplet patterns due to H-H and H-F coupling. Protons on the nitro-bearing ring will be further downfield due to electron withdrawal.
¹³C NMR ~145 - 155C-NO₂. Quaternary carbon, deshielded by the nitro group.
~130 - 145 (dd)C-F carbons. Large one-bond C-F coupling constants (¹JCF) are expected.
~115 - 130Aromatic C-H and C-N carbons.

Table 2: Predicted IR and Mass Spectrometry Data

TechniquePredicted ValueAssignment
FT-IR (cm⁻¹) ~3350 - 3400N-H stretch
~1500-1550 & 1300-1350Asymmetric and symmetric N-O stretches of the nitro group
~1200 - 1300C-N stretch
~1000 - 1100C-F stretch
Mass Spec (EI) M⁺ peak at m/z = 250.06Molecular ion for C₁₂H₈F₂N₂O₂
Fragment ionsLoss of NO₂, loss of phenyl group, etc.
Spectroscopic Analysis Workflow

A rigorous workflow is critical for unambiguous structural confirmation.

G Diagram 1: General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Acq_NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Thin Film Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent (e.g., MeOH) Acq_MS High-Resolution Mass Spectrometry Prep_MS->Acq_MS Analysis Correlate Spectra: - NMR shifts & coupling - IR functional groups - MS molecular formula & fragmentation Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Structure Structure Elucidation and Purity Assessment Analysis->Structure Sample Purified Compound Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: Workflow for the spectroscopic analysis of the target compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound would logically proceed via the coupling of 2,3-difluoro-6-nitroaniline with a phenylating agent. Modern palladium- or copper-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering significant advantages over harsher, classical methods.[7][8]

Key Synthetic Strategies

Two prominent methods for forming the crucial C-N bond are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[9][10] It typically involves reacting an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For our target, this would involve coupling 2,3-difluoro-6-nitroaniline with an activated phenyl source like iodobenzene. The reaction proceeds through a well-established catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[7][11][12] The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often giving the best results.[10]

  • Ullmann Condensation: A classical method, the Ullmann reaction uses copper as a catalyst to couple aryl halides with amines, alcohols, or thiols.[8][13] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[14] However, modern advancements using ligands such as diamines or amino acids allow the reaction to proceed under milder conditions with catalytic amounts of copper.[13]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The following protocol is a generalized procedure adapted from established Buchwald-Hartwig methodologies. Optimization of the ligand, base, and solvent is crucial for achieving high yields.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-difluoro-6-nitroaniline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Addition of Reagents: Add iodobenzene (1.1 eq) and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Heat the mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aniline.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts. Rinse the pad with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

G Diagram 2: Proposed Buchwald-Hartwig Synthesis Workflow Start Starting Materials: - 2,3-Difluoro-6-nitroaniline - Iodobenzene - Pd Catalyst & Ligand - Base (Cs₂CO₃) Setup Combine Reagents in Anhydrous Solvent under Inert Atmosphere Start->Setup Reaction Heat Mixture (80-110 °C) Monitor by TLC/LC-MS Setup->Reaction Workup Cool & Filter through Celite Reaction->Workup Purify Concentrate & Purify via Column Chromatography Workup->Purify Product Pure 2,3-difluoro-6-nitro- N-phenylaniline Purify->Product

Caption: A streamlined workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile platform for further synthetic transformations.

G Diagram 3: Key Reactive Sites mol Structure Placeholder Nitro Nitro Group Reduction (e.g., with SnCl₂ or H₂/Pd-C) -> Diamine Synthesis Fluorine Nucleophilic Aromatic Substitution (SNAr) -> Further Functionalization Amine N-H Site (Potential for Deprotonation & further N-substitution)

Caption: Major sites of reactivity on the target molecule.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents, such as tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation (H₂/Pd-C). This transformation yields a triamine derivative, which is a key precursor for the synthesis of heterocyclic compounds like benzimidazoles, a scaffold prevalent in many biologically active molecules.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the ortho-nitro group, are susceptible to displacement by strong nucleophiles. This allows for the introduction of a wide range of functional groups (e.g., -OR, -SR, -NR₂) onto the aromatic ring, further elaborating the molecular structure.[1]

  • Reactions at the Amine: The secondary amine proton can be removed by a strong base, allowing for further N-alkylation or N-arylation reactions if desired.

Safety and Handling

As with any chemical, proper safety protocols must be followed. The safety profile of this compound can be inferred from data on its precursor and the general class of aromatic nitro compounds.

  • Hazards: Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][15][16][17] They may cause skin, eye, and respiratory irritation.[4][18] Many nitroaromatics are also listed as environmental pollutants.[16] Due to the presence of the nitro group, these compounds can be energetic and may decompose exothermically at high temperatures or under confinement.[19][20]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.[21]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21]

    • Avoid creating dust.[22]

    • Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[21]

Conclusion

This compound is a structurally rich molecule with significant potential as a building block in synthetic chemistry. Its chemical properties are dominated by the interplay between its electron-withdrawing nitro and fluoro groups and its nucleophilic amine centers. While direct experimental data is limited, a robust understanding of its synthesis, reactivity, and spectroscopic properties can be confidently extrapolated from its precursors and from established chemical principles like palladium-catalyzed cross-coupling. With careful handling, this compound serves as a versatile intermediate for accessing complex molecular architectures, particularly for applications in the pharmaceutical and agrochemical industries.

References

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A Technical Guide to the Spectroscopic Characterization of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-difluoro-6-nitro-N-phenylaniline is a substituted diphenylamine of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a nitro group and two fluorine atoms on one aromatic ring and a phenyl substituent on the amine, gives rise to unique electronic and steric properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure structural integrity, purity, and to understand its behavior in various chemical environments.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). While direct, publicly available spectroscopic data for this specific molecule is limited, this document leverages data from structurally analogous compounds to provide well-reasoned predictions and detailed experimental protocols for its characterization.[2] The methodologies described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound.

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the N-H proton.

  • Aromatic Protons (Phenyl Ring): The five protons on the unsubstituted phenyl ring will likely appear as a complex multiplet between δ 7.0 and 7.5 ppm. This is consistent with the chemical shifts observed for the phenyl group in similar N-phenylaniline compounds.[3][4]

  • Aromatic Protons (Substituted Ring): The two protons on the difluoro-nitro-substituted ring are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and fluoro groups. They will likely appear as doublets of doublets (or more complex multiplets due to F-H coupling) between δ 7.5 and 8.5 ppm.

  • N-H Proton: The amine proton (N-H) is expected to be a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. It could appear in a wide range from δ 8.5 to 9.5 ppm, similar to what is observed for 2-nitro-N-phenylaniline.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H (ortho, meta, para)7.0 - 7.5Multiplet
Difluoro-nitro-phenyl-H7.5 - 8.5Multiplet (dd or ddd)
N-H8.5 - 9.5Broad Singlet

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbons of the Phenyl Ring: The carbons of the unsubstituted phenyl ring are expected to resonate in the typical aromatic region of δ 115-140 ppm.

  • Carbons of the Substituted Ring: The carbons of the difluoro-nitro-substituted ring will show more complex patterns due to C-F coupling. The carbons directly bonded to fluorine will appear as doublets with large coupling constants. The carbon bearing the nitro group will be significantly deshielded, appearing further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Key Features
Phenyl Ring Carbons115 - 140Standard aromatic signals
C-F140 - 160Doublets with large J(C-F)
C-NO₂145 - 155Deshielded
C-NH135 - 145

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as doublets of doublets due to coupling with each other and with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Description
3300 - 3400N-H StretchSharp, medium intensity peak
1580 - 1620C=C Aromatic StretchMedium to strong peaks
1500 - 1550NO₂ Asymmetric StretchStrong, sharp absorption
1330 - 1370NO₂ Symmetric StretchStrong, sharp absorption
1200 - 1300C-N StretchMedium intensity
1100 - 1250C-F StretchStrong, characteristic absorptions
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₂H₈F₂N₂O₂.

Table 4: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₂H₈F₂N₂O₂
Molecular Weight250.21 g/mol
Exact Mass250.0557
Key FragmentationLoss of NO₂, loss of phenyl group
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show characteristic absorbance peaks due to electronic transitions within the aromatic system, influenced by the nitro and amino groups. A dilute solution in a suitable solvent like ethanol or acetonitrile should be used.[2] The spectrum will likely exhibit a strong absorption band around 400 nm, characteristic of nitroanilines.[5][6]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for ensuring the solubility of polar aromatic compounds and for observing exchangeable protons like N-H.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-resolution NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).[2]

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.[2]

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Pick the peaks and report the chemical shifts (in ppm) and coupling constants (in Hz).

IR Data Acquisition

Caption: Workflow for Mass Spectrometric analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass determination.

    • Select an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, for instance, via direct infusion or coupled with a chromatographic technique like LC-MS. [2] * Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value with the calculated exact mass.

    • Analyze the fragmentation pattern to gain further structural insights.

UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0). [2]

  • Instrument Setup:

    • Use a double-beam UV-Vis spectrophotometer. [2] * Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-800 nm to determine the wavelength(s) of maximum absorbance (λmax). [2]

  • Data Analysis:

    • The λmax values provide information about the electronic transitions within the molecule.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predictive analysis based on structurally similar compounds with detailed, validated experimental protocols, researchers and drug development professionals are equipped to obtain and interpret high-quality spectroscopic data. The methodologies and expected spectral features outlined herein will serve as a valuable resource for the synthesis, purification, and application of this important chemical entity.

References

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  • BenchChem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis - Technical Support Center.
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An In-depth Technical Guide to the Molecular Structure and Synthesis of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Intended for: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-difluoro-6-nitro-N-phenylaniline, a fluorinated diarylamine of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document leverages established synthetic methodologies and spectroscopic principles of analogous compounds to present a robust proposed synthesis and detailed characterization framework. We delve into the strategic rationale for its molecular design, outline a step-by-step synthesis protocol via the Buchwald-Hartwig amination, and provide predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to aid in its identification and characterization. This guide is designed to be a practical resource for researchers engaged in the synthesis and application of novel fluorinated aromatic compounds.

Introduction: The Strategic Value of Fluorinated Diarylamines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2][3] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][3][4]

The diarylamine scaffold, and specifically N-phenylaniline derivatives, are prevalent in a wide array of biologically active compounds and functional materials. The molecule this compound combines the advantageous properties of both the diarylamine core and fluorine substitution. The difluoro substitution pattern on one of the aromatic rings, coupled with the electron-withdrawing nitro group, creates a unique electronic and steric environment. This substitution is expected to modulate the pKa of the amine, influence the conformational preferences of the molecule, and provide sites for further chemical modification. Understanding the synthesis and detailed molecular structure of this compound is therefore crucial for unlocking its potential in various applications.

Proposed Synthesis: Buchwald-Hartwig Amination

The formation of the C-N bond in diarylamines is efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination.[5] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for the synthesis of this compound.[6][7][8] The proposed synthesis involves the coupling of 2-bromo-1,6-difluoro-3-nitrobenzene with aniline.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (2-bromo-1,6-difluoro-3-nitrobenzene) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The desired this compound is formed via reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0) Catalyst Pd(0) Catalyst Aryl_Halide 2-Bromo-1,6-difluoro-3-nitrobenzene Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Intermediate->Amine_Coordination Aniline Aniline Aniline->Amine_Coordination Base Base Base->Amine_Coordination Amido_Complex Pd(II) Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product This compound Reductive_Elimination->Product Pd(0)_Catalyst Pd(0)_Catalyst Reductive_Elimination->Pd(0)_Catalyst Regenerated Pd(0)_Catalyst->Oxidative_Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-1,6-difluoro-3-nitrobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 2-bromo-1,6-difluoro-3-nitrobenzene (1.0 eq) and aniline (1.2 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Molecular Structure and Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental data for this compound, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.[9][10]

Spectroscopic Data Summary
Technique Predicted Key Features
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. Signals will show C-F coupling.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely in the range of δ -120 to -150 ppm.
IR (FTIR) N-H stretching (~3350 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹), C-F stretching (~1250-1000 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M]⁺ or [M+H]⁺. Fragmentation patterns may include loss of NO₂ and cleavage of the C-N bond.
Detailed Spectroscopic Analysis
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The protons on the phenyl ring will likely appear as a triplet and two doublets. The two protons on the difluoronitro-substituted ring will appear as multiplets. The N-H proton will likely be a broad singlet, the chemical shift of which may vary with concentration and solvent.

  • ¹³C NMR: The spectrum will display six signals for the phenyl ring carbons and six signals for the difluoronitro-substituted ring. The carbons attached to fluorine will appear as doublets with large coupling constants (¹JCF). Other carbons in proximity to the fluorine atoms will also exhibit smaller couplings (²JCF, ³JCF).

  • ¹⁹F NMR: As the two fluorine atoms are in different chemical environments, two distinct signals are expected. These signals may appear as doublet of doublets due to coupling with each other and with nearby protons.[11][12][13]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks will confirm the presence of the main functional groups. The N-H stretch will be a sharp to medium peak around 3350 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-F stretching vibrations will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[9]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂). Cleavage of the bond between the nitrogen and the phenyl ring is also a possible fragmentation pathway.[14]

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesized_Product Purified this compound NMR NMR Spectroscopy (1H, 13C, 19F) Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Confirmation of Molecular Structure NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Sources

starting materials for 2,3-difluoro-6-nitro-N-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2,3-difluoro-6-nitro-N-phenylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitro group for electronic activation and fluorine atoms for modulating physicochemical properties, makes it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and preparation of the core starting materials. We will explore two predominant and field-proven strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. For each pathway, we will dissect the synthesis of the requisite precursors, elucidate the mechanistic underpinnings of the key transformations, and provide detailed experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of the practical synthesis of this important molecule.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The presence of the difluoro-nitro-aniline scaffold imparts unique properties, including altered lipophilicity, metabolic stability, and binding affinities. This compound serves as a critical precursor for more complex molecular architectures[1]. The synthesis of this molecule, therefore, requires robust and scalable methods, which are fundamentally dependent on the judicious choice and efficient preparation of the starting materials. This guide will focus on the two most industrially relevant synthetic paradigms.

Overview of Synthetic Strategies

The construction of the C-N bond between the aniline and the difluoronitrobenzene core is the central challenge in synthesizing this compound. The two primary approaches leverage different activation modes of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the strong electron-withdrawing effect of the nitro group to activate the aromatic ring towards attack by a nucleophile (aniline). The leaving group is typically a halide, most often fluoride.

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction utilizes a palladium catalyst to forge the C-N bond between an aryl halide (or triflate) and an amine. This method offers broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions[2][3].

Synthetic_Strategies cluster_SNAr SNAr Starting Materials cluster_BHA Buchwald-Hartwig Starting Materials Target This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Route 1 BHA Buchwald-Hartwig Amination Target->BHA Route 2 Activated_Arene 2,3,4-Trifluoronitrobenzene SNAr->Activated_Arene reacts with Halo_Arene 1-Bromo-2,3-difluoro-6-nitrobenzene BHA->Halo_Arene couples with Aniline_SNAr Aniline Aniline_BHA Aniline

Caption: Primary synthetic routes to this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the most direct and cost-effective method, provided a suitably activated aromatic substrate is available. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by electron-withdrawing groups ortho and para to the leaving group[4][5].

Core Starting Materials for SNAr

The success of this route hinges on the synthesis of an activated fluorinated nitroaromatic compound.

Starting Material 1: Aniline

Aniline is a commodity chemical and is typically used as the nucleophile. It is commercially available in high purity and is used in excess or stoichiometrically, depending on the reactivity of the electrophile and the desire to minimize side reactions.

Starting Material 2: 2,3,4-Trifluoronitrobenzene

2,3,4-Trifluoronitrobenzene is an excellent electrophile for this reaction. The nitro group at the 1-position strongly activates the fluorine atom at the 4-position (para) for nucleophilic displacement. The fluorine atoms at positions 2 and 3 remain to provide the desired substitution pattern in the final product.

Synthesis of 2,3,4-Trifluoronitrobenzene: This precursor is generally synthesized by the nitration of 1,2,3-trifluorobenzene.

SNAr_Precursor_Synthesis Start 1,2,3-Trifluorobenzene Product 2,3,4-Trifluoronitrobenzene Start->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Product

Caption: Synthesis of the key SNAr precursor.

Experimental Protocol: Nitration of 1,2,3-Trifluorobenzene

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄), cool the mixture to 0-5 °C in an ice bath.

  • Addition of Reagents: Slowly add 1,2,3-trifluorobenzene to the sulfuric acid. Subsequently, add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for several hours until the reaction is complete (monitored by GC or TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3,4-trifluoronitrobenzene, which can be purified further by distillation or chromatography.

SNAr Reaction: Synthesis of the Target Molecule

With the precursor in hand, the SNAr reaction with aniline can be performed.

Experimental Protocol: SNAr of 2,3,4-Trifluoronitrobenzene with Aniline

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trifluoronitrobenzene (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add aniline (1.0-1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base acts as a scavenger for the HF generated during the reaction.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

ParameterValueRationale
Solvent DMF, DMSOHigh polarity aids in stabilizing the charged Meisenheimer intermediate.
Base K₂CO₃, DIPEANeutralizes the HF byproduct without competing as a nucleophile.
Temperature 80-120 °CProvides sufficient thermal energy to overcome the activation barrier.
Expected Yield 70-90%Generally high-yielding due to the strong activation by the nitro group.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative, especially when the aryl halide is less activated or when milder reaction conditions are required[2][6][7]. This palladium-catalyzed cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst[2].

Core Starting Materials for Buchwald-Hartwig Amination

This route requires a halogenated difluoronitrobenzene, with bromoarenes being the most common coupling partners due to their optimal balance of reactivity and stability.

Starting Material 1: Aniline

As in the SNAr route, aniline is the amine coupling partner.

Starting Material 2: 1-Bromo-2,3-difluoro-6-nitrobenzene

The synthesis of this key precursor involves the bromination of a difluoronitrobenzene or the nitration of a bromodifluorobenzene. The latter is often preferred for regiochemical control.

Synthesis of 1-Bromo-2,3-difluoro-6-nitrobenzene: A common route is the nitration of 1-bromo-2,3-difluorobenzene[8].

BHA_Precursor_Synthesis Start 1-Bromo-2,3-difluorobenzene Product 1-Bromo-2,3-difluoro-6-nitrobenzene Start->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Product

Sources

reactivity of the nitro group in 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2,3-difluoro-6-nitro-N-phenylaniline

Introduction: A Molecule of Dichotomous Reactivity

This compound is a highly functionalized aromatic compound whose synthetic utility is dictated by the complex interplay of its substituents. The presence of two ortho-fluorine atoms, a sterically demanding N-phenylaniline group, and a powerful electron-withdrawing nitro group creates a unique electronic landscape. This guide provides a detailed examination of the reactivity centered on the nitro group, exploring its dual role as both a transformable functional group and a potent activator for reactions on the aromatic scaffold.

For professionals in drug discovery and materials science, understanding these reactivities is paramount for leveraging this molecule as a versatile building block. This document synthesizes established principles of physical organic chemistry with field-proven protocols extrapolated from structurally analogous compounds to provide a comprehensive operational framework. The primary reaction pathways discussed are the reduction of the nitro group to an amine and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr).

The Electronic and Steric Landscape

The is not considered in isolation. It is the result of the cumulative electronic and steric effects of all substituents on the aniline ring.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both strong inductive (-I) and resonance (-M) effects.[1][2] Conversely, this electron deficiency is the primary driver for activating the ring toward nucleophilic attack.[1][3]

  • Fluorine Atoms (-F): The two fluorine atoms exert a strong electron-withdrawing inductive effect due to their high electronegativity. While they possess a weak electron-donating resonance effect (+M), the inductive effect dominates, further deactivating the ring for electrophilic substitution but activating it for nucleophilic substitution.[4] Their position ortho to the nitro group is critical for SNAr reactivity.

  • N-Phenylaniline Group (-NHPh): The secondary amine is a strong electron-donating group through resonance, where the nitrogen's lone pair delocalizes into the aromatic ring.[2][4] This effect counteracts the deactivating nature of the nitro and fluoro groups to some extent. However, its steric bulk can influence the accessibility of adjacent sites.

The confluence of these effects renders the aromatic ring highly electron-deficient, making nucleophilic aromatic substitution a primary reaction pathway. Simultaneously, the nitro group itself is a key site for chemical transformation, most notably reduction.

Primary Reactivity Pathway 1: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an aniline is one of the most fundamental and useful transformations in organic synthesis.[5][6] It dramatically alters the electronic character of the molecule, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[5]

Mechanistic Overview & Chemoselectivity Challenges

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[7][8]

Nitro_Reduction_Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitrosoarene) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +2e⁻, +2H⁺

Caption: General pathway for the reduction of a nitroarene.

A primary challenge in the reduction of halogenated nitroarenes is achieving chemoselectivity. Aggressive reduction conditions, particularly certain forms of catalytic hydrogenation, can lead to undesired dehalogenation, cleaving the C-F bonds.[9] Therefore, the choice of reducing agent and conditions is critical to preserve the molecular framework.

Comparative Analysis of Reduction Methodologies

Several methods can be employed for nitro group reduction, each with distinct advantages regarding selectivity and functional group tolerance.[10]

Reagent/SystemTypical ConditionsSelectivity ProfileReference(s)
H₂, Pd/C H₂ gas (1 atm to high pressure), RT-80°C, various solventsHighly efficient but may cause dehalogenation, especially with C-Br, C-Cl, and sometimes C-F bonds.[6][9]
Fe, Zn, or Sn in Acid Metal powder, HCl or Acetic Acid, refluxClassic method, generally tolerant of halogens, but requires stoichiometric metal and acidic workup.[5][10]
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, Ethanol, refluxMild conditions, good for selective reduction in the presence of other reducible groups.[10]
Hydrazine Hydrate (N₂H₄·H₂O), Pd/C N₂H₄·H₂O, Pd/C catalyst, Methanol or Ethanol, 80°CExcellent for transfer hydrogenation; highly selective for nitro reduction over dehalogenation.[9][11]
Ammonium Formate (HCOONH₄), Pd/C HCOONH₄, Pd/C catalyst, Methanol, RTA very mild and effective transfer hydrogenation source, often preserving sensitive functional groups.[12][13]

For this compound, catalytic transfer hydrogenation using either hydrazine hydrate or ammonium formate is the recommended approach to ensure the preservation of the C-F bonds while achieving high conversion of the nitro group.

Field-Proven Protocol: Selective Catalytic Transfer Hydrogenation

This protocol is adapted from established procedures for the reduction of functionalized, halogenated nitroarenes.[9][12]

Objective: To selectively reduce the nitro group of this compound to yield 2,3-difluoro-N¹-phenylbenzene-1,6-diamine.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq)

  • Ammonium Formate (5.0 eq)

  • Methanol (Anhydrous, 10-15 mL per gram of starting material)

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol. Stir until fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) to the solution.

  • Reagent Addition: Add ammonium formate (5.0 eq) portion-wise to the stirring suspension at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up - Catalyst Removal: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Partition the resulting residue between ethyl acetate and water.

  • Work-up - Washing: Separate the organic layer and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure 2,3-difluoro-N¹-phenylbenzene-1,6-diamine.

Primary Reactivity Pathway 2: The Nitro Group as a Positional Activator

While the nitro group can be transformed, its most significant role in the chemistry of this compound is arguably as a powerful activating group for Nucleophilic Aromatic Substitution (SNAr).[3][14]

Mechanistic Underpinnings

The SNAr mechanism is a two-step addition-elimination process.[15][16]

  • Activation & Nucleophilic Attack: The strong electron-withdrawing nitro group, positioned ortho to the fluorine atoms, drastically lowers the electron density of the aromatic ring. This makes the carbon atoms attached to the fluorine leaving groups highly electrophilic and susceptible to attack by a nucleophile.

  • Formation of the Meisenheimer Complex: The attack of the nucleophile forms a discrete, negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[15][17] The negative charge is delocalized and stabilized by the resonance effect of the ortho-nitro group, which is a critical factor for the reaction to proceed.[18]

  • Elimination & Rearomatization: The intermediate collapses by ejecting the fluoride leaving group, restoring the aromaticity of the ring and yielding the substituted product. Fluoride is an excellent leaving group in SNAr reactions.[14]

SNAr_Mechanism sub Substrate (Ar-F) mc Meisenheimer Complex [Ar(F)Nu]⁻ sub->mc + Nu⁻ (slow, RDS) nuc Nucleophile (Nu⁻) prod Product (Ar-Nu) mc->prod - F⁻ (fast) lg Leaving Group (F⁻)

Caption: The addition-elimination mechanism of SNAr.

In this specific molecule, both fluorine atoms are activated by the ortho-nitro group, raising the possibility of mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile.

Exemplary Protocol: SNAr with an Alkoxide Nucleophile

This protocol provides a general workflow for the displacement of a fluorine atom, based on common SNAr procedures.[19]

Objective: To synthesize an alkoxy-substituted derivative by displacing one fluorine atom of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.1 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq) if using an alcohol

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl Acetate

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base/Nucleophile Addition: Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature. If using an alcohol like methanol, add potassium carbonate (1.5 eq) as the base.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water or a saturated NH₄Cl solution to quench the reaction.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Work-up - Washing: Combine the organic layers and wash with water (2x) and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-substituted product.

Conclusion

The nitro group in this compound is a linchpin of its chemical reactivity. It serves a dual purpose that synthetic chemists can exploit with high precision. First, it is a readily transformable functional group, which can be selectively reduced to a primary amine using catalytic transfer hydrogenation, thereby unlocking a new range of synthetic possibilities by converting it into a strong electron-donating group. Second, and perhaps more critically, its powerful electron-withdrawing nature profoundly activates the ortho-fluorine atoms, facilitating high-yielding nucleophilic aromatic substitution reactions. A thorough understanding of these competing and complementary reactivities allows researchers and drug development professionals to strategically design synthetic routes and construct complex molecular architectures from this versatile intermediate.

References

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  • Pérez, J. M., et al. (2004). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 28(4), 475-500. [Link]

  • Yoo, W. J., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

  • Li, M., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5556. [Link]

  • ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate. [Link]

  • YouTube. (2025). Selective reduction of polynitro and dinitro compounds. YouTube. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • ResearchGate. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(28), 9448–9451. [Link]

  • Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3647. [Link]

  • Royal Society of Chemistry. (2021). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • PubMed Central (NIH). (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(42), 13734-13744. [Link]

  • RSC Publishing. (2023). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Organic & Biomolecular Chemistry. [Link]

  • SciSpace. (2014). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Physical Chemistry Chemical Physics, 16(29), 15446-15454. [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. [Link]

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The Decisive Role of Fluorine in the Reactivity of 2,3-difluoro-6-nitro-N-phenylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks. Among these, fluorinated aromatics possess unique electronic properties that profoundly influence molecular interactions and chemical reactivity. This guide delves into the core principles governing the reactivity of a specific, highly functionalized molecule: 2,3-difluoro-6-nitro-N-phenylaniline. We will dissect the intricate roles of its ortho- and meta-positioned fluorine atoms, which, in concert with a powerful nitro- M-directing group, dictate the molecule's chemical behavior. Understanding this interplay is paramount for leveraging this and similar scaffolds in the rational design of novel therapeutics and advanced materials.

Section 1: The Electronic and Conformational Landscape

The reactivity of an aromatic compound is a direct consequence of the electron distribution within the ring and the steric accessibility of its reaction centers. In this compound, these factors are governed by a complex interplay of inductive effects, mesomeric (resonance) effects, and intramolecular forces.

1.1 Inductive and Resonance Effects: A Tug-of-War for Electron Density

  • Fluorine Atoms: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring through the sigma bonds.[1][2] This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.

  • Nitro Group: The nitro group (-NO2) is one of the most powerful electron-withdrawing groups, acting through both a strong inductive (-I) and a strong resonance (-M) effect. It deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution.[3][4]

  • N-Phenylamino Group: The aniline nitrogen possesses a lone pair of electrons that can be delocalized into the aromatic ring, exerting an electron-donating resonance effect (+M). However, the presence of multiple strong electron-withdrawing groups on the same ring significantly attenuates this effect.

The cumulative result is a highly electron-deficient (electrophilic) aromatic ring, primed for attack by nucleophiles.

1.2 Intramolecular Hydrogen Bonding and Molecular Conformation

A critical, often overlooked, feature of ortho-substituted anilines is the potential for intramolecular hydrogen bonding. In the case of this compound, the N-H proton can form a hydrogen bond with the ortho-nitro group or the ortho-fluorine atom.[5][6] Crystal structure analysis of analogous compounds like 2-fluoro-5-nitroaniline confirms the presence of intramolecular N-H···F hydrogen bonds.[5][6] This interaction locks the N-H group in a specific conformation, influencing the steric environment around the aniline nitrogen and potentially modulating its reactivity. Studies on o-nitroaniline have shown that this intramolecular hydrogen bonding is significant and persists even in various solvents.

Caption: Interplay of electronic effects and potential intramolecular hydrogen bonds.

Section 2: The Apex of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this compound is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of the synergistic activation by the two fluorine atoms and the nitro group.[3]

2.1 The SNAr Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored.

2.2 The Counterintuitive Role of Fluorine as a Leaving Group

While typically considered a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, fluorine is an excellent leaving group in SNAr reactions.[7][8] In fact, the reactivity order for halogens in SNAr is often F > Cl > Br > I.[8]

This reversal is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[1][8] The extreme electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, accelerating the nucleophilic attack.[1][7] The powerful inductive effect of fluorine also helps to stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of this crucial first step.[1][9]

In this compound, both fluorine atoms are activated by the ortho/para nitro group, making them susceptible to displacement. The regioselectivity of the substitution (i.e., which fluorine is replaced first) will depend on the specific nucleophile and reaction conditions, but the C2 position is particularly activated due to being ortho to both the nitro and aniline groups.

SNAr_Mechanism A 2,3-difluoro-6-nitro- N-phenylaniline + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anion) A->B C Substituted Product B->C Workflow_Nitro_Reduction A 2,3-difluoro-6-nitro- N-phenylaniline B Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) A->B C Resulting Diaminobenzene Derivative B->C D Cyclocondensation (with Aldehyde/Carboxylic Acid) C->D E Heterocyclic Product (e.g., Benzimidazole) D->E

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solubility of 2,3-difluoro-6-nitro-N-phenylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-difluoro-6-nitro-N-phenylaniline in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the compound's specific nature, publicly available empirical data is scarce. Therefore, this document emphasizes the foundational principles and experimental methodologies required to predict, determine, and interpret its solubility in common organic solvents. We present a theoretical framework for estimating solubility based on molecular structure, followed by a detailed, field-proven experimental protocol for accurate solubility determination using the isothermal shake-flask method coupled with HPLC analysis. This guide is designed to empower researchers to generate reliable and reproducible solubility data, facilitating downstream applications in drug discovery and chemical manufacturing.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and physicochemical properties.

Physicochemical Analysis of this compound

The structure of this compound incorporates several functional groups that dictate its overall polarity and capacity for intermolecular interactions:

  • Aromatic Rings: The two phenyl rings are nonpolar and lipophilic, contributing to solubility in nonpolar and aromatic solvents through π-π stacking and van der Waals forces.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group, making it a polar moiety and a hydrogen bond acceptor.

  • Fluoro Groups (-F): The fluorine atoms are highly electronegative, inducing dipoles and increasing the polarity of the molecule. They are weak hydrogen bond acceptors.

  • Secondary Amine (-NH-): The amine group is a key feature, acting as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the N atom). This significantly enhances its potential for interaction with polar protic and aprotic solvents.

Classification of Common Organic Solvents

To make an informed prediction, we classify solvents based on their polarity and hydrogen bonding capabilities.

Solvent Class Example Solvents Key Properties Predicted Interaction with Solute
Nonpolar Hexane, Toluene, Diethyl EtherLow dielectric constant; dominated by van der Waals forces. Toluene allows for π-π stacking.Low to Moderate: Solubility is expected to be low in hexane but moderate in toluene due to the aromatic rings.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High dielectric constant; contain polar bonds but no H-bond donors. Are effective H-bond acceptors.High: These solvents are excellent candidates. They can accept hydrogen bonds from the -NH group and their polarity will solvate the -NO2 and -F groups effectively.
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterHigh dielectric constant; contain O-H or N-H bonds, allowing them to donate and accept hydrogen bonds.Moderate to High: Alcohols are likely to be effective solvents. Water is expected to be a poor solvent due to the molecule's large nonpolar surface area (hydrophobic effect).

Experimental Determination of Solubility: A Validated Protocol

Theoretical prediction provides a valuable starting point, but empirical determination is essential for accurate, actionable data. The isothermal shake-flask method is a gold-standard, reliable technique for measuring the solubility of a compound.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental process.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis prep_solute Weigh excess This compound prep_vial Combine in a sealed vial (e.g., 4 mL glass vial) prep_solute->prep_vial prep_solvent Measure precise volume of selected solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C, 24-48h) prep_vial->agitate settle Allow solid to settle (Centrifuge if needed) agitate->settle sample Withdraw supernatant using a filter syringe settle->sample dilute Perform accurate serial dilution into mobile phase sample->dilute inject Inject onto calibrated HPLC-UV system dilute->inject quantify Quantify concentration against a standard curve inject->quantify

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • 4 mL glass vials with PTFE-lined screw caps

  • Analytical balance (4-decimal place)

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, ensure compatibility with solvent, e.g., PTFE)

  • HPLC system with UV detector

  • Volumetric flasks

Procedure:

  • Preparation of Vials:

    • Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting amount of ~10-20 mg is typical.

    • Accurately pipette 2.0 mL of the chosen solvent into the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to guarantee saturation.

    • After agitation, allow the vials to rest in the temperature-controlled environment for at least 1 hour to allow the excess solid to sediment. If particles remain suspended, centrifuge the vials at a low speed (e.g., 3000 rpm for 10 minutes).

  • Sampling and Dilution:

    • Carefully draw the supernatant (the clear, saturated solution) into a 1 mL syringe, avoiding any solid particles.

    • Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any fine, undissolved particulates.

    • Dispense the filtered solution into a pre-weighed vial to determine the density if required, or directly into a volumetric flask for dilution.

    • Perform an accurate, pre-calculated serial dilution of the saturated solution using the HPLC mobile phase as the diluent to bring the concentration within the linear range of the calibration curve.

  • Analytical Quantification (HPLC-UV):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Inject the diluted sample solution into the HPLC system.

    • Calculation: Use the peak area from the sample chromatogram and the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample.

    • Final Solubility: Back-calculate the original concentration in the saturated solution using the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented clearly for comparison. The following table provides a template for recording your experimental results.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
e.g., AcetonePolar Aprotic25.0
e.g., TolueneNonpolar25.0
e.g., EthanolPolar Protic25.0
e.g., HexaneNonpolar25.0
e.g., DMSOPolar Aprotic25.0

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. While theoretical analysis of its molecular structure predicts favorable solubility in polar aprotic solvents like DMSO, acetone, and THF, this guide provides the robust experimental framework necessary for precise and reliable quantification. By implementing the detailed isothermal shake-flask protocol and leveraging HPLC for accurate analysis, researchers can confidently generate the high-quality data needed to optimize reaction conditions, develop purification strategies, and guide formulation development. This integration of predictive theory and rigorous experimental validation embodies a best-practice approach to chemical characterization.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

  • OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

potential biological activities of 2,3-difluoro-6-nitro-N-phenylaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2,3-difluoro-6-nitro-N-phenylaniline Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of this compound derivatives. We will delve into the synthetic rationale, explore the significant potential for diverse biological activities, and present a forward-looking perspective for researchers, scientists, and drug development professionals. The unique structural combination of a nitro group and difluoro-substitution on the aniline ring system presents a compelling scaffold for novel therapeutic agents.

Introduction: The Chemical Rationale and Therapeutic Promise

The this compound core structure is a fascinating scaffold in medicinal chemistry. Its molecular architecture, featuring two fluorine atoms and a potent electron-withdrawing nitro group, creates a unique electronic and steric environment.[1] This arrangement is not arbitrary; it is designed to leverage known pharmacophoric features to unlock novel biological activities.

  • The Nitro Group (NO₂): A well-established pharmacophore, the nitro group is present in numerous bioactive compounds, contributing to a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] Its strong electron-withdrawing nature can activate the aromatic ring for specific chemical reactions and is crucial for interactions with biological targets.[2][4]

  • Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine can significantly enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a molecule.[5]

The convergence of these features in the this compound backbone suggests a high potential for developing potent and selective therapeutic agents. This guide will explore the evidence-based potential of these derivatives in key therapeutic areas.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of N-substituted nitroanilines is a well-established process in organic chemistry, typically achieved through nucleophilic aromatic substitution (SNAr).[4][5] The electron-deficient nature of the fluorinated and nitrated benzene ring makes it highly susceptible to attack by nucleophiles, such as primary or secondary amines.

A plausible synthetic route to this compound derivatives starts with a highly fluorinated nitrobenzene precursor. The reaction with a chosen aniline derivative proceeds via the SNAr mechanism, where the amine displaces one of the fluorine atoms. The presence of the nitro group is critical as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution reaction.[4]

G cluster_0 Synthesis Workflow A 1,2,3-Trifluoro-4-nitrobenzene (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Aniline (Nucleophile) B->C D This compound Derivative (Product) C->D Formation of core scaffold E Optional: Nitro Group Reduction D->E Further Derivatization F o-phenylenediamine derivative E->F G Cyclocondensation (e.g., with an aldehyde) F->G H Benzimidazole Derivative G->H G cluster_0 Proposed Anticancer Mechanism Derivative 2,3-difluoro-6-nitro- N-phenylaniline Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Derivative->Kinase Inhibition Apoptosis Induction of Apoptosis Derivative->Apoptosis Activates Pathway Proliferation & Survival Signaling Pathway (e.g., MAPK/ERK) Kinase->Pathway Blocks Activation CellDeath Cancer Cell Death Pathway->CellDeath Inhibits Proliferation Apoptosis->CellDeath G cluster_0 NF-κB Inflammatory Pathway Inhibition cluster_1 NF-κB Inflammatory Pathway Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Derivative Test Derivative Derivative->IKK Potential Inhibition NFkB_n NF-κB NFkB_n->Genes Induces Transcription

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Methodological & Application

Application Notes & Protocols: Leveraging 2,3-Difluoro-6-nitro-N-phenylaniline for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Precursor for High-Value Heterocycles

In the landscape of medicinal chemistry and materials science, the strategic design of synthetic precursors is paramount. 2,3-Difluoro-6-nitro-N-phenylaniline is a quintessential example of such a molecule, engineered for reactivity and versatility. Its chemical architecture is distinguished by several key features that make it a powerful building block for complex heterocyclic systems.[1] The presence of two fluorine atoms and a potent electron-withdrawing nitro group on the aniline ring system creates a unique electronic environment.[1] This electronic push-pull dynamic is critical, activating the molecule for specific, high-yield transformations.

This guide provides an in-depth exploration of the application of this compound, focusing on its utility in the synthesis of phenazines—a class of nitrogen-containing heterocycles renowned for their broad pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights to empower researchers in drug discovery and development.

Core Application: Synthesis of Fluorinated Phenazine Scaffolds

The primary and most powerful application of this compound is its role as a direct precursor to phenazine derivatives. Phenazines are considered "privileged scaffolds" in drug discovery due to their ability to interact with a diverse range of biological targets.[2] The synthesis leverages a classical yet highly effective strategy: intramolecular reductive cyclization.

Mechanistic Rationale: The Reductive Cyclization Pathway

The transformation of this compound into a phenazine core is a well-orchestrated cascade. The process is initiated by the reduction of the nitro group, which serves as a latent amino group.

  • Nitro Group Reduction: The process begins with the selective reduction of the nitro (-NO₂) group to an amino (-NH₂) group. This is the critical step that unmasks the second nucleophilic center required for cyclization. Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation (e.g., H₂/Pd-C).[2][4][5]

  • Intramolecular Cyclization: The newly formed ortho-phenylenediamine intermediate is poised for cyclization. The amino group derived from the nitro function attacks one of the carbon atoms of the adjacent phenyl ring, leading to the formation of a dihydrophenazine intermediate.

  • Aromatization: The dihydrophenazine intermediate is typically unstable and readily undergoes oxidation to achieve aromatic stability. This final step, often facilitated by air or a mild oxidant present in the reaction mixture, yields the thermodynamically stable, planar phenazine ring system.

This elegant and efficient pathway provides a direct entry into complex phenazine structures that would otherwise require more convoluted, multi-step syntheses.[6]

G cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product Start This compound Intermediate1 Ortho-phenylenediamine Intermediate Start->Intermediate1 Step 1: Nitro Reduction (e.g., NaBH₄ or H₂/Pd-C) Intermediate2 Dihydrophenazine Intermediate Intermediate1->Intermediate2 Step 2: Intramolecular Nucleophilic Attack Product Difluorinated Phenazine Intermediate2->Product Step 3: Oxidation/ Aromatization

Caption: General workflow for phenazine synthesis via reductive cyclization.

Experimental Protocols & Methodologies

The following protocol provides a robust, step-by-step method for the synthesis of a difluorinated phenazine derivative from this compound.

Protocol 1: Sodium Borohydride-Mediated Reductive Cyclization

This method is valued for its operational simplicity and the use of a common, inexpensive reducing agent.[2][5]

Materials and Equipment:

  • Reagents: this compound, Sodium Borohydride (NaBH₄), Ethanol (anhydrous), Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, UV lamp, glass funnel, filter paper.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approx. 20 mL per gram of starting material). Stir the solution at room temperature until fully dissolved.

  • Addition of Reducing Agent: To the stirring solution, add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. A typical molar excess of 3-5 equivalents is used. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, gently heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, often fluorescent, product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly quench the reaction by adding water dropwise to decompose any excess NaBH₄.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • Partition the resulting aqueous residue between ethyl acetate (50 mL) and water (30 mL) in a separatory funnel.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Purification:

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure difluorinated phenazine as a crystalline solid.

G cluster_mechanism Reductive Cyclization Mechanism A Starting Material (Nitroaniline) B Reduction (Nitro -> Amino) A->B C Diamino Intermediate B->C D Intramolecular Cyclization C->D E Dihydrophenazine D->E F Aromatization E->F G Phenazine Product F->G

Caption: Key chemical transformations in phenazine synthesis.

Data Summary and Performance Metrics

The efficiency of heterocyclic synthesis is often judged by yield, purity, and reaction conditions. The table below provides expected parameters for the synthesis described.

ParameterValue / ConditionRationale & Notes
Starting Material This compound1.0 equivalent
Reducing Agent Sodium Borohydride (NaBH₄)3.0 - 5.0 equivalents
Solvent Anhydrous EthanolProvides good solubility for the substrate and reagent.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Reaction Time 2 - 4 hoursMonitored by TLC for completion.[5]
Expected Yield 40 - 85%Yields can vary based on substrate substitution and reaction scale.[5]
Purity >95% (post-purification)Achievable with standard column chromatography or recrystallization.

Trustworthiness & Key Considerations for Success

To ensure robust and reproducible results, several factors must be carefully controlled.

  • Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side oxidations, particularly of the intermediate diamine, which can improve yields.

  • Purity of Starting Material: The purity of the this compound is critical. Impurities can interfere with the reduction step or lead to undesired byproducts that complicate purification.

  • Temperature Control: While the reaction is heated to reflux, the initial addition of NaBH₄ should be done at room temperature or below to manage the exotherm. Uncontrolled temperature spikes can lead to decomposition or side reactions.

  • Alternative Reducing Systems: For substrates sensitive to borohydride, alternative methods like catalytic hydrogenation (H₂, Pd/C in methanol or ethyl acetate) or other metal-based reductants (SnCl₂ in HCl) can be employed.[4] A palladium-catalyzed reductive cyclization using carbon monoxide as a reductant has also been developed as a modern alternative.[6]

Conclusion and Future Outlook

This compound stands out as a highly effective and strategically designed precursor for the synthesis of fluorinated phenazines. The reductive cyclization pathway is a testament to the power of latent functionality in molecular design, offering a direct and efficient route to a privileged heterocyclic scaffold.[2] By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can reliably access novel phenazine derivatives. These compounds serve as a rich platform for further functionalization and are invaluable assets in the quest for new therapeutic agents and advanced functional materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. 1

  • BenchChem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis. 4

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. 7

  • BenchChem. (n.d.). Preventing decomposition of N-Ethyl-2,3-difluoro-6-nitroaniline during reaction. 8

  • BenchChem. (2025). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. 9

  • BenchChem. (n.d.). N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions. 10

  • Garrison, A. T., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Chemistry. 2

  • Garrison, A. T., et al. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews. 5

  • Various Authors. (n.d.). Synthesis of nitrogen-based heterocycles employing electrophilically activated nitroalkanes. ResearchGate. 11

  • Various Authors. (n.d.). Synthetic routes for phenazines: an overview. Semantic Scholar. 12

  • Gevorgyan, V., et al. (n.d.). Advances in Selected Heterocyclization Methods. PubMed Central. 13

  • Li, Q., et al. (n.d.). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. 3

  • Rossi, E., et al. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates. ResearchGate. 14

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The Strategic Application of 2,3-Difluoro-6-nitro-N-phenylaniline in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, achieving high potency while maintaining selectivity for the target kinase over the highly conserved human kinome remains a significant challenge. The design of privileged scaffolds—molecular frameworks that exhibit favorable interactions with the kinase ATP-binding site—is a cornerstone of modern medicinal chemistry. This application note details the strategic use of 2,3-difluoro-6-nitro-N-phenylaniline as a versatile building block in the synthesis of next-generation kinase inhibitors. Its unique electronic and structural features offer distinct advantages in modulating drug-like properties and achieving desired biological activity.

The Rationale: Why this compound?

The utility of this scaffold is rooted in the synergistic effects of its constituent functional groups. The strategic placement of fluorine and nitro groups on the aniline ring provides medicinal chemists with powerful tools to fine-tune the physicochemical and pharmacokinetic properties of the resulting inhibitor.

The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[1] In the context of kinase inhibitors, the strong electron-withdrawing nature of the two fluorine atoms at the 2- and 3-positions can lower the pKa of the N-phenylamino group, modulating its hydrogen-bonding capabilities within the kinase hinge region. This can lead to improved cellular potency and pharmacokinetic profiles.

The Influence of the Nitro Group: The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[2] This electronic modulation can be crucial for establishing key interactions with amino acid residues in the kinase active site. Furthermore, the nitro group can serve as a synthetic handle for further functionalization, allowing for the introduction of additional pharmacophoric elements to optimize potency and selectivity. While the presence of a nitro group can sometimes be associated with toxicity, its use in targeted therapies, particularly in oncology, is well-documented where the risk-benefit profile is favorable.[3][4]

Synthesis of the Building Block: this compound

The synthesis of this key building block can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common approach involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with aniline. The fluorine atom at the 1-position is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 4-position.

Synthesis_of_2_3_difluoro_6_nitro_N_phenylaniline start 1,2,3-Trifluoro-4-nitrobenzene reaction SNAг Reaction start->reaction + reagent Aniline (C6H5NH2) reagent->reaction product This compound conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->reaction reaction->product

Figure 1: Synthetic scheme for this compound.
Detailed Protocol: Synthesis of this compound

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and aniline (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Application in Kinase Inhibitor Synthesis: A Generalized Protocol

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of kinase inhibitors. A common strategy involves a subsequent cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce a heterocyclic core that will interact with the kinase hinge region.

Kinase_Inhibitor_Synthesis_Workflow start 2,3-Difluoro-6-nitro- N-phenylaniline reaction Buchwald-Hartwig Cross-Coupling start->reaction + reagent Heterocyclic Halide (e.g., Chloropyrimidine) reagent->reaction product Core Kinase Inhibitor Scaffold conditions Pd Catalyst Ligand Base Solvent Heat conditions->reaction reaction->product

Figure 2: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Buchwald-Hartwig Cross-Coupling

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the heterocyclic halide (1.1 eq), the palladium catalyst (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).

  • Add the anhydrous, degassed solvent under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with a suitable solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired kinase inhibitor core structure.

ParameterConditionRationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Commonly used and effective palladium sources for cross-coupling.
Ligand Xantphos, BINAP, DavePhosBulky electron-rich phosphine ligands that promote oxidative addition and reductive elimination.
Base Cs₂CO₃, K₂CO₃, NaOtBuThe choice of base can significantly impact reaction rate and yield; cesium carbonate is often effective for challenging couplings.
Solvent 1,4-Dioxane, Toluene, THFAnhydrous, degassed polar aprotic solvents are preferred to maintain catalyst activity.
Temperature 80-120 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Case Study: A Hypothetical Kinase Inhibitor Scaffold

While specific examples of kinase inhibitors incorporating the this compound scaffold are not yet widely reported in peer-reviewed literature, its structural similarity to known kinase inhibitor pharmacophores allows for a hypothetical case study. For instance, its incorporation into a pyrimidine-based scaffold, a common core for many kinase inhibitors, could yield a potent inhibitor of a target kinase such as Epidermal Growth Factor Receptor (EGFR).

In such a hypothetical inhibitor, the N-phenylaniline moiety would be positioned to interact with the hydrophobic pocket of the ATP-binding site. The difluoro substitution could enhance these interactions and improve metabolic stability. The nitro group, after potential reduction to an amine, could be further functionalized to extend into the solvent-exposed region, allowing for the introduction of solubilizing groups or additional pharmacophoric features to enhance selectivity and potency.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for the discovery and development of novel kinase inhibitors. Its unique combination of fluorine and nitro substituents provides a powerful platform for fine-tuning the physicochemical and pharmacological properties of drug candidates. The synthetic accessibility of this scaffold, coupled with its potential to impart desirable drug-like properties, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of kinases. Further exploration of this scaffold in kinase inhibitor design is warranted and is anticipated to lead to the development of new and effective therapeutics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-group-containing drugs. Journal of Medicinal Chemistry, 62(11), 5238-5282.
  • Olender, E. H., Malia, L. A., & Brewer, T. F. (2018). The role of the nitro group in drug-induced methemoglobinemia. Journal of Medical Toxicology, 14(3), 241-248.
  • Patterson, S., & Wyllie, S. (2014). Nitro-drugs for the treatment of protozoan infections. Current Opinion in Infectious Diseases, 27(6), 528-535.

Sources

Application of 2,3-Difluoro-6-Nitro-N-Phenylaniline in PROTAC Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Quest for Novel Building Blocks

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely by hijacking the cell's own ubiquitin-proteasome system.[1] This "event-driven" pharmacology allows for substoichiometric, catalytic activity, offering the potential to target proteins previously considered "undruggable" and overcome mechanisms of drug resistance.[1]

A typical PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and proteasomal degradation of the POI.[2] The chemical nature of each component, particularly the E3 ligase ligand and the linker, significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design.[3][4] Ligands for CRBN are often derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3][4] The strategic functionalization of these core structures is essential for creating versatile building blocks for PROTAC synthesis.

This application note provides a detailed guide on the utilization of 2,3-difluoro-6-nitro-N-phenylaniline and its derivatives, specifically N-Ethyl-2,3-difluoro-6-nitroaniline , as a key starting material for the synthesis of novel pomalidomide-based CRBN ligands and their subsequent incorporation into potent PROTAC degraders. We will explore the synthetic rationale, provide detailed step-by-step protocols, and present a complete workflow for the construction of a BRD4-targeting PROTAC.

The Strategic Advantage of the Difluoro-Nitroaniline Scaffold

The this compound scaffold is a valuable precursor for pomalidomide-based CRBN ligands. The key chemical features that make it advantageous are:

  • Electron-Withdrawing Groups: The two fluorine atoms and the nitro group strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, which is a key step in the synthesis of some pomalidomide analogs.[5]

  • Ortho-Nitroaniline Moiety: The arrangement of the nitro group and the amino group is ideal for the subsequent formation of the diamine precursor required for the construction of the phthalimide-like core of the CRBN ligand.

  • Fluorine Substituents: The presence of fluorine atoms can enhance the binding affinity of the final CRBN ligand and improve the overall physicochemical properties of the PROTAC, such as metabolic stability and cell permeability.

  • N-Alkylation: The secondary amine allows for the introduction of various alkyl groups (e.g., the ethyl group in N-Ethyl-2,3-difluoro-6-nitroaniline), which can further modulate the properties of the resulting CRBN ligand.

Overall Synthetic Workflow

The synthesis of a complete PROTAC from N-Ethyl-2,3-difluoro-6-nitroaniline can be conceptualized in three main stages: the synthesis of the functionalized CRBN ligand, the preparation of the POI-linker conjugate, and the final coupling to yield the PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: CRBN Ligand Synthesis cluster_1 Stage 2: POI-Linker Synthesis cluster_2 Stage 3: Final PROTAC Assembly A N-Ethyl-2,3-difluoro- 6-nitroaniline B N1-Ethyl-2,3-difluoro- benzene-1,6-diamine A->B Nitro Reduction C Functionalized Pomalidomide Analog (CRBN Ligand) B->C Cyclization with Glutamic Acid Derivative D CRBN Ligand with Amine-Terminated Linker C->D Linker Attachment G BRD4-Targeting PROTAC D->G Amide Coupling E JQ1 F JQ1-Linker-COOH E->F Linker Attachment F->G

Caption: Overall workflow for the synthesis of a BRD4-targeting PROTAC.

Part 1: Synthesis of the Functionalized CRBN Ligand

This section details the transformation of N-Ethyl-2,3-difluoro-6-nitroaniline into a pomalidomide analog equipped with a linker for PROTAC assembly.

Protocol 1.1: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

This protocol describes the N-alkylation of 2,3-difluoro-6-nitroaniline.

Reaction Scheme:

Materials & Equipment:

Reagent/EquipmentPurpose
2,3-Difluoro-6-nitroanilineStarting material
Ethyl iodideEthylating agent
Potassium carbonate (K₂CO₃)Base
Acetone (anhydrous)Solvent
Round-bottom flaskReaction vessel
Magnetic stirrer & heating mantleFor stirring and heating
CondenserTo prevent solvent loss during reflux
TLC plates, UV lampFor reaction monitoring
Rotary evaporatorFor solvent removal
Dichloromethane (DCM), Water, BrineFor work-up and extraction
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Silica gel, Hexane, Ethyl acetateFor column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-difluoro-6-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).[6]

  • Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[6]

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Ethyl-2,3-difluoro-6-nitroaniline as a solid.[6]

Protocol 1.2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine, a critical step for the subsequent cyclization.

Reaction Scheme:

Materials & Equipment:

Reagent/EquipmentPurpose
N-Ethyl-2,3-difluoro-6-nitroanilineStarting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reducing agent
EthanolSolvent
Saturated sodium bicarbonate solutionFor neutralization and work-up
Ethyl acetateExtraction solvent
Anhydrous magnesium sulfateDrying agent

Procedure:

  • Reaction Setup: Dissolve N-Ethyl-2,3-difluoro-6-nitroaniline (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N¹-Ethyl-2,3-difluorobenzene-1,6-diamine, which can often be used in the next step without further purification.

Protocol 1.3: Synthesis and Functionalization of the Pomalidomide Analog

This protocol outlines the construction of the pomalidomide core and the attachment of a linker. This is a multi-step process that involves cyclization with a glutamic acid derivative followed by linker attachment. A common strategy is to use a linker that is attached to the phthalimide portion of the molecule via a nucleophilic aromatic substitution reaction.

Reaction Scheme (Illustrative):

Materials & Equipment:

Reagent/EquipmentPurpose
N¹-Ethyl-2,3-difluorobenzene-1,6-diamineDiamine precursor
N-Carbobenzyloxy-L-glutamic anhydrideFor glutarimide ring formation
Acetic acidSolvent and catalyst for cyclization
Sodium acetateBase for cyclization
4-Fluorothalidomide (as an alternative precursor)For SNAr with a linker
Amine-terminated linker (e.g., Boc-1,4-diaminobutane)Linker for PROTAC assembly
Diisopropylethylamine (DIPEA)Base for SNAr
Dimethyl sulfoxide (DMSO)Solvent for SNAr
Trifluoroacetic acid (TFA)For Boc-deprotection

Procedure (Conceptual Steps):

  • Glutarimide Ring Formation: The diamine from Protocol 1.2 is reacted with a protected glutamic acid derivative (e.g., N-Cbz-L-glutamic anhydride) in a suitable solvent like acetic acid, often with a base like sodium acetate, and heated to form the glutarimide ring.

  • Pomalidomide Core Synthesis: The intermediate is then cyclized to form the core pomalidomide analog.

  • Linker Attachment via SNAr: A more direct and increasingly common method involves the nucleophilic aromatic substitution (SNAr) of a pre-formed fluorinated pomalidomide or thalidomide analog with an amine-terminated linker.[7] For instance, 4-fluorothalidomide can be reacted with a Boc-protected diamine linker in the presence of a base like DIPEA in a solvent such as DMSO at an elevated temperature (e.g., 90-130 °C).[7]

  • Deprotection: The Boc protecting group on the linker is then removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane to yield the free amine, ready for coupling with the POI-linker conjugate.

Part 2: Synthesis of the POI-Linker Conjugate (JQ1-Linker-COOH)

This section describes the preparation of the "warhead" part of the PROTAC, using the well-known BRD4 inhibitor JQ1 as an example.

Protocol 2.1: Synthesis of a JQ1-Linker-COOH

This protocol outlines the attachment of a linker with a terminal carboxylic acid to the JQ1 molecule. This is typically achieved via an amide bond formation using a carboxylic acid derivative of JQ1 and an amine-terminated linker that has a protected carboxylic acid at the other end.

Reaction Scheme:

Materials & Equipment:

Reagent/EquipmentPurpose
(+)-JQ1 carboxylic acidJQ1 derivative for coupling
Amine-linker-ester (e.g., H₂N-(PEG)n-COOEt)Linker with protected acid
HATU, HOBtAmide coupling reagents
DIPEABase
Anhydrous DMFSolvent
Lithium hydroxide (LiOH)For ester hydrolysis
Tetrahydrofuran (THF), WaterSolvents for hydrolysis

Procedure (General Steps):

  • Amide Coupling: Dissolve (+)-JQ1 carboxylic acid (1.0 eq) and an amine-linker with a protected terminal carboxylic acid (e.g., an ethyl ester, 1.1 eq) in anhydrous DMF. Add coupling reagents like HATU (1.2 eq) and a base such as DIPEA (2.0-3.0 eq). Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the resulting JQ1-linker-ester by column chromatography.

  • Ester Hydrolysis: Dissolve the purified product in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed to the carboxylic acid.

  • Final Work-up: Neutralize the reaction mixture with acid (e.g., 1N HCl), extract the product with an organic solvent, dry, and concentrate to yield the JQ1-Linker-COOH.

Part 3: Final PROTAC Assembly

This final stage involves coupling the two synthesized fragments to create the complete heterobifunctional PROTAC molecule.

Protocol 3.1: Amide Coupling of CRBN-Linker-NH₂ and JQ1-Linker-COOH

This protocol describes the final amide bond formation to assemble the BRD4-targeting PROTAC.

Reaction Scheme:

Materials & Equipment:

Reagent/EquipmentPurpose
JQ1-Linker-COOHPOI-linker conjugate
CRBN-Linker-NH₂E3 ligase ligand-linker conjugate
HATUAmide coupling reagent
DIPEABase
Anhydrous DMFSolvent
HPLCFor final purification

Procedure:

  • Carboxylic Acid Activation: Dissolve the JQ1-linker-COOH (1.1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the CRBN Ligand with the amine-terminated linker (from the final step of Protocol 1.3, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up by diluting the reaction with water and extracting with an appropriate organic solvent (e.g., ethyl acetate). The crude PROTAC is then purified by preparative HPLC to yield the final, highly pure product.

  • Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The synthetic pathway detailed in this guide demonstrates the utility of this compound derivatives as valuable and versatile starting materials for the construction of pomalidomide-based CRBN ligands. The strategic placement of fluoro and nitro groups allows for a series of robust chemical transformations, culminating in the synthesis of a potent BRD4-targeting PROTAC. The modular nature of this synthesis allows for the straightforward modification of the linker and the POI ligand, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies. As the field of targeted protein degradation continues to expand, the development of novel, functionalized building blocks like N-Ethyl-2,3-difluoro-6-nitroaniline will be paramount to unlocking the full therapeutic potential of PROTAC technology.

References

  • Zhang, X., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment. Theranostics. [Link]

  • Grokipedia. Reduction of nitro compounds. [Link]

  • Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Royal Society of Chemistry. [Link]

  • Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Bricelj, A., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]

  • Man, H. W., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ciulli, A. (2019). The PROTAC technology in drug discovery. RSC Chemical Biology. [Link]

  • ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

  • ResearchGate. Structures of representative BET-degrading PROTACs based on (+)-JQ1 as a warhead. [Link]

  • Singh, S., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry. [Link]

  • ACS Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Farnaby, W., et al. (2019). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. European Journal of Medicinal Chemistry. [Link]

  • Kim, T. H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences. [Link]

  • Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. [Link]

  • Testa, A., et al. (2020). Targeted protein degradation via intramolecular bivalent glues. Nature Chemical Biology. [Link]

  • Maniaci, C., et al. (2020). Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. Journal of the American Chemical Society. [Link]

  • ResearchGate. Minituarization and library synthesis of CRBN PROTACs in a one-pot format. [Link]

  • ResearchGate. Current methods for the synthesis of lenalidomide-derived CRBN E3 ligase ligands with an attachment. [Link]

  • Wang, L., et al. (2021). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

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reduction of the nitro group in 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reduction of 2,3-difluoro-6-nitro-N-phenylaniline

Abstract

The transformation of this compound to its corresponding 1,6-diamine is a critical step in the synthesis of advanced pharmaceutical intermediates and specialized materials. The presence of multiple functional groups—a nitro group, two fluorine atoms, and a secondary amine—necessitates a reduction method that is not only efficient but also highly chemoselective to avoid undesirable side reactions such as dehalogenation or N-debenzylation. This document provides a comprehensive guide for researchers, outlining validated protocols for the selective reduction of this substrate. We will explore the mechanistic underpinnings of three primary methodologies: reduction with iron in acidic media, reduction with tin(II) chloride, and a metal-free approach using sodium dithionite. Each protocol is designed to be a self-validating system, complete with detailed procedural steps, explanations for experimental choices, and troubleshooting guidance to ensure reproducible, high-yield synthesis of 2,3-difluoro-N-phenylbenzene-1,6-diamine.

Introduction: Strategic Importance of Nitro Group Reduction

The reduction of aromatic nitro compounds is a foundational transformation in organic synthesis, providing a reliable route to primary anilines.[1] The target product, 2,3-difluoro-N-phenylbenzene-1,6-diamine, is a valuable building block whose utility is defined by its vicinal diamine and difluorophenyl moieties. The successful synthesis of this diamine hinges on the selective reduction of the nitro group while preserving the integrity of the C-F bonds and the N-phenyl group. The choice of reducing agent is therefore paramount, as harsh conditions can lead to a complex mixture of byproducts.[2][3] This guide evaluates three robust methods, balancing factors of efficacy, cost, safety, and operational simplicity.

Comparative Overview of Reduction Strategies

Selecting an appropriate reduction strategy requires a careful assessment of the substrate's sensitivities and the desired process scale. While numerous methods exist for nitro reduction, we focus on three that have demonstrated high functional group tolerance.[4][5]

Method Primary Reagents Typical Conditions Advantages Disadvantages
Method A: Iron/Acid Iron powder, Acetic Acid (AcOH) or NH₄ClEthanol/Water, RefluxLow cost, environmentally benign metal, high functional group tolerance.[6][7]Workup can be challenging due to formation of iron oxides/hydroxides; reaction times can be long.[8]
Method B: Tin(II) Chloride SnCl₂·2H₂O, HCl or AcOHEthanol, Room Temp to RefluxHigh chemoselectivity for nitro groups[9], mild conditions, generally good yields.[5][10]Stoichiometric tin waste is toxic and requires careful disposal; workup can involve gelatinous tin hydroxides.[10]
Method C: Sodium Dithionite Na₂S₂O₄Water/Organic Co-solvent (e.g., THF, DMF)Metal-free, mild conditions, excellent chemoselectivity[11][12], simple workup, inexpensive and safe.[13]Requires aqueous conditions, which may be unsuitable for water-sensitive substrates; can be less effective for sterically hindered nitro groups.

Mechanistic Pathways and Workflow Visualization

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[14][15] The specific mechanism varies with the chosen reagent.

  • Metal/Acid Systems (Fe, Sn): These reactions proceed via single electron transfers from the metal surface. The acid serves to activate the metal and provide a proton source for the subsequent intermediates.[10]

  • Sodium Dithionite: In aqueous solution, dithionite (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the key reducing species via a single-electron transfer mechanism.[11]

G cluster_workflow General Reduction Workflow Start 2,3-Difluoro-6-nitro- N-phenylaniline (Starting Material) Reduction Selective Reduction (e.g., Fe/AcOH or Na₂S₂O₄) Start->Reduction Add Reducing Agent Workup Reaction Quench & Crude Product Isolation Reduction->Workup Reaction Complete Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Product 2,3-Difluoro-N-phenyl- benzene-1,6-diamine (Final Product) Purification->Product

Caption: A generalized workflow for the synthesis of the target diamine.

G ArNO2 Ar-NO₂ (Nitro) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + 2e⁻, + 2H⁺ - H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 + 2e⁻, + 2H⁺ - H₂O

Caption: Stepwise reduction pathway from nitro to amine.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The final diamine product may be air-sensitive and should be handled under an inert atmosphere where possible.

Protocol A: Reduction using Iron and Acetic Acid

This classic method is valued for its low cost and high tolerance of other functional groups, making it a reliable choice for preserving the fluoro-substituents.[7] The use of acetic acid activates the iron powder for the reduction.[6]

Materials and Reagents

ReagentM.W.AmountMolesEquivalents
This compound264.222.64 g10.0 mmol1.0
Iron Powder (<325 mesh)55.852.79 g50.0 mmol5.0
Glacial Acetic Acid60.052.86 mL50.0 mmol5.0
Ethanol (EtOH)-50 mL--
Water (H₂O)-10 mL--
Ethyl Acetate (EtOAc)-~200 mL--
Saturated NaHCO₃ (aq)-~150 mL--
Brine-50 mL--

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.64 g, 10.0 mmol), ethanol (50 mL), and water (10 mL).

  • Addition of Reagents: To the stirring suspension, add iron powder (2.79 g, 50.0 mmol) followed by the slow addition of glacial acetic acid (2.86 mL, 50.0 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The initial yellow color of the solution should fade as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material (yellow spot) indicates reaction completion.

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).

    • Causality Note: Celite filtration is crucial for removing the fine iron particles and iron oxide byproducts, which can otherwise complicate the extraction.[8]

  • Workup - Extraction: Combine the filtrate and washes in a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is basic (pH ~8).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,3-difluoro-N-phenylbenzene-1,6-diamine.

Protocol B: Reduction using Sodium Dithionite

This protocol offers a mild, metal-free alternative that is highly chemoselective for the nitro group, thereby minimizing the risk of dehalogenation.[11][13] The biphasic system allows for easy separation of the product from the inorganic sulfite and sulfate byproducts.

Materials and Reagents

ReagentM.W.AmountMolesEquivalents
This compound264.222.64 g10.0 mmol1.0
Sodium Dithionite (Na₂S₂O₄)174.115.22 g30.0 mmol3.0
Tetrahydrofuran (THF)-50 mL--
Water (H₂O)-50 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Saturated NaHCO₃ (aq)-50 mL--
Brine-50 mL--

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve this compound (2.64 g, 10.0 mmol) in THF (50 mL).

  • Prepare Reductant Solution: In a separate beaker, dissolve sodium dithionite (5.22 g, 30.0 mmol) in water (50 mL).

  • Reaction Execution: Add the aqueous sodium dithionite solution to the stirred THF solution of the starting material. Heat the biphasic mixture to 60 °C and stir vigorously for 2-4 hours.

    • Causality Note: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the reducing species.

  • Reaction Monitoring: Monitor the reaction by TLC (4:1 Hexanes:EtOAc) until the starting material is consumed.

  • Workup - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure diamine product.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows significant starting material after the recommended time, additional reducing agent (0.5-1.0 eq) can be added. Ensure the reaction temperature and stirring rate are adequate.

  • Difficult Workup (Protocol A): If a gelatinous precipitate of iron hydroxides forms during basification, filtering the entire mixture through a thick pad of Celite before extraction can be effective.[8]

  • Product Instability: The resulting diamine may be susceptible to air oxidation, often indicated by a darkening in color. Performing the workup and purification steps promptly and storing the final product under an inert atmosphere (N₂ or Ar) can mitigate degradation.

Conclusion

The selective reduction of this compound can be successfully achieved using multiple robust methods. The iron/acetic acid protocol represents a cost-effective and scalable option, while the sodium dithionite method provides a mild, metal-free alternative with excellent chemoselectivity and a simpler workup. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. Both methods, when executed with care, provide reliable access to 2,3-difluoro-N-phenylbenzene-1,6-diamine in high yield and purity.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1994). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 59(5), 1288–1290.
  • Wang, L., et al. (2020). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Chemical Society Reviews, 49(14), 4839-4887.
  • Maity, S., et al. (2016). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 223-228.
  • Paul, S., et al. (2022). Sodium dithionite mediated one-pot, tandem reductive cyclization. New Journal of Chemistry, 46(47), 22631-22635.
  • Ramesh, C., & Yao, C.-F. (2011). Iron–Acetic Acid. Synlett, 2011(04), 587-588.
  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Reddit. (2023). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • Wikipedia. (n.d.). Béchamp reduction. This is a general reference for the historical context of iron-based reductions.
  • Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. Retrieved from [Link] (Note: A representative, non-broken link would be used here).

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Pearson Study Prep. (2015). Reduction of Nitro Groups [Video]. YouTube.
  • Gorla, S. K., et al. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 26(10), 1433–1445.

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Application Note: A Validated Protocol for the N-Alkylation of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Fluoro-Nitro Aromatics

The N-alkylation of diarylamines, such as 2,3-difluoro-6-nitro-N-phenylaniline, is a cornerstone transformation in synthetic chemistry, providing access to a diverse array of molecular architectures. The resulting N-alkylated products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of fluorine atoms and a nitro group on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This makes the title compound a valuable scaffold, and its selective N-alkylation enables the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

However, the inherent chemical nature of this substrate presents a distinct challenge. The potent electron-withdrawing effects of the ortho- and meta-fluoro substituents, compounded by the ortho-nitro group, markedly decrease the nucleophilicity of the secondary amine's nitrogen atom.[2] This reduced reactivity necessitates a carefully optimized protocol that employs a strong base to facilitate the formation of a more potent nucleophile, thereby enabling efficient alkylation. This document provides a robust, field-proven protocol for the successful N-alkylation of this compound, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield.

Reaction Principle: Overcoming Electronic Deactivation via In Situ Anion Generation

The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The core challenge is the diminished nucleophilic character of the N-H group due to the electron-withdrawing substituents. To overcome this, a strong, non-nucleophilic base is required to deprotonate the secondary amine. Sodium hydride (NaH), a powerful base, is exceptionally well-suited for this task.[4][5] It irreversibly deprotonates the amine to generate a sodium amide salt in situ. This resulting anionic nitrogen species is a significantly more potent nucleophile, capable of efficiently attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired C-N bond.

The choice of solvent is critical for the success of this reaction. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal. DMF effectively solvates the sodium cation, leaving the amide anion more exposed and reactive.[6][7] Its high boiling point also allows for heating if necessary to drive sluggish reactions to completion.[8]

Caption: N-Alkylation via SN2 mechanism.

Detailed Experimental Protocol

This protocol details the N-methylation of this compound using methyl iodide as the alkylating agent. The principles can be readily adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial Source-
Sodium Hydride (NaH)60% dispersion in mineral oilCommercial SourceHighly reactive with water.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceUse a freshly opened bottle or from a solvent purification system.
Methyl Iodide (CH₃I)≥99%Commercial SourceStore over copper wire to stabilize.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Saturated aq. NH₄Cl-Lab PreparedFor quenching.
Brine (Saturated aq. NaCl)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial SourceFor drying.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Safety Precautions
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[4] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon). Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a skin irritant.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and volatile alkylating agent. All operations should be performed in a fume hood.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Step-by-Step Procedure
  • Preparation of NaH Suspension (Inert Atmosphere):

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a septum, add Sodium Hydride (1.2 eq., 60% dispersion in oil).

    • Wash the NaH by adding anhydrous hexanes via syringe, stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexanes via cannula or syringe. Repeat this wash twice to remove the mineral oil.

    • Suspend the washed NaH in anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Deprotonation of the Aniline (Formation of the Amide Anion):

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF in a separate dry flask.

    • Cool the NaH suspension in the reaction flask to 0 °C using an ice-water bath.

    • Slowly add the aniline solution to the stirred NaH suspension dropwise via syringe over 15-20 minutes.

    • Causality: A slow addition rate at 0 °C is crucial to control the exothermic reaction and the evolution of hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. The formation of a deep reddish-brown color and cessation of H₂ evolution indicates the complete formation of the sodium amide salt.

  • N-Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.1 eq.) dropwise to the stirred solution over 10 minutes. A slight excess of the alkylating agent ensures the complete consumption of the starting material.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Eluent System: A 9:1 mixture of Hexanes:Ethyl Acetate is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The product should have a higher Rf value than the starting aniline. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Upon completion, cool the flask to 0 °C.

    • CAUTION: Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH. An initial vigorous evolution of gas will be observed.

    • Once the gas evolution ceases, pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.[1][9]

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.[9]

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 or 9:1 Hexanes:EtOAc) to isolate the pure N-methylated product.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[1]

Caption: Workflow for the N-alkylation of this compound.

References

  • Ch22: Alkyl
  • Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
  • Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem.
  • Optimization of reaction conditions for N-alkyl
  • Sodium hydride. Wikipedia.
  • Sodium hydride. Science of Synthesis.
  • THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry.
  • What Does NAH Do In Organic Chemistry? Chemistry For Everyone - YouTube.
  • Optimizing reaction conditions for N-alkyl
  • Dimethylformamide (DMF) - Common Organic Chemistry.
  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Royal Society of Chemistry.
  • Dimethylformamide. Wikipedia.

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Application Notes and Protocols for 2,3-Difluoro-6-nitro-N-phenylaniline and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted N-phenylaniline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms and a nitro group onto the N-phenylaniline core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacokinetic and pharmacodynamic profiles. While specific literature on 2,3-difluoro-6-nitro-N-phenylaniline is limited, this guide will focus on the synthesis and potential applications of its close analogs, particularly N-alkylated derivatives of 2,3-difluoro-6-nitroaniline. These compounds serve as crucial intermediates in the construction of complex heterocyclic systems with therapeutic potential.[1][2] The methodologies and insights presented herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the utilization of this important class of molecules.

The presence of a nitro group makes these compounds valuable precursors for a variety of transformations, most notably the synthesis of benzimidazoles, a privileged scaffold in drug discovery.[3] The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, offering a versatile handle for further molecular elaboration.[4][5]

Synthesis of N-Substituted 2,3-Difluoro-6-nitroanilines

The primary route for the synthesis of N-substituted 2,3-difluoro-6-nitroanilines involves the N-alkylation or N-arylation of 2,3-difluoro-6-nitroaniline. The following sections detail established protocols for N-ethylation, which serves as a representative example of this transformation.

Method 1: N-Alkylation using Ethyl Iodide

This method employs the direct N-alkylation of 2,3-difluoro-6-nitroaniline with an ethylating agent in the presence of a base.[6]

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-difluoro-6-nitroaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetone (50 mL).[6]

  • Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 equivalents) dropwise at room temperature.[6]

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Ethyl-2,3-difluoro-6-nitroaniline as a solid.[6]

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the aniline nitrogen, facilitating the nucleophilic attack on the ethyl iodide.

  • Solvent: Anhydrous acetone is used as it is a polar aprotic solvent that can dissolve the reactants and does not interfere with the reaction.

  • Monitoring: TLC is a rapid and effective technique to monitor the consumption of the starting material and the formation of the product.[7]

Method 2: Reductive Amination

An alternative and efficient one-pot method for N-ethylation is through reductive amination of 2,3-difluoro-6-nitroaniline with acetaldehyde.[8]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 equivalent) and methanol (10 mL/g of starting material). Stir the mixture until the starting material is fully dissolved.[8]

  • Addition of Reagents: To the solution, add 10% Pd/C (0.05 equivalents) followed by ammonium formate (5.0 equivalents).[8]

  • Addition of Acetaldehyde: Slowly add acetaldehyde (1.1 equivalents) to the reaction mixture.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[8]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water.[8]

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Ethyl-2,3-difluoro-6-nitroaniline as a pure solid.[8]

Quantitative Data Summary for Reductive Amination: [8]

ParameterValue
Reactants
2,3-Difluoro-6-nitroaniline1.0 equivalent
Acetaldehyde1.1 equivalents
Reagents & Catalyst
Palladium on Carbon (10%)0.05 equivalents
Ammonium Formate5.0 equivalents
Solvent
Methanol10 mL per gram of starting material
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2-4 hours (monitored by TLC/LC-MS)
Expected Yield 85-95% (based on similar reactions)
Synthetic Workflow Diagrams

cluster_alkylation Method 1: N-Alkylation A1 2,3-Difluoro-6-nitroaniline A2 Ethyl Iodide, K2CO3, Acetone A1->A2 Reactants & Conditions A3 Reflux (56°C, 4-6h) A2->A3 Reaction A4 Work-up & Purification A3->A4 Processing A5 N-Ethyl-2,3-difluoro-6-nitroaniline A4->A5 Final Product

Caption: Workflow for N-Alkylation of 2,3-difluoro-6-nitroaniline.

cluster_reductive_amination Method 2: Reductive Amination B1 2,3-Difluoro-6-nitroaniline B2 Acetaldehyde, Pd/C, Ammonium Formate, Methanol B1->B2 Reactants & Conditions B3 Room Temp (2-4h) B2->B3 Reaction B4 Work-up & Purification B3->B4 Processing B5 N-Ethyl-2,3-difluoro-6-nitroaniline B4->B5 Final Product

Caption: Workflow for Reductive Amination Synthesis.

Application in Heterocyclic Synthesis: Benzimidazoles

A primary application of substituted o-nitroanilines is in the synthesis of benzimidazoles, a core structure in many biologically active compounds.[3] The general strategy involves the reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde or carboxylic acid derivative.[3]

General Protocol for Reductive Cyclization:

  • Reduction of the Nitro Group: Dissolve the N-substituted-2,3-difluoro-6-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a reducing agent, for example, tin(II) chloride or catalytic hydrogenation (e.g., H₂, Pd/C).[3][9]

  • Cyclocondensation: To the resulting o-phenylenediamine derivative in a solvent like ethanol or acetic acid, add the desired aldehyde (1-1.2 equivalents). The reaction can be catalyzed by an acid (e.g., a few drops of concentrated HCl) or a Lewis acid.[3]

  • Reaction: Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.[3]

  • Isolation and Purification: Cool the reaction mixture and isolate the benzimidazole product by filtration or extraction. Purify the product by recrystallization or column chromatography.[3]

Logical Relationship Diagram

Start N-Substituted-2,3-difluoro-6-nitroaniline Step1 Reduction of Nitro Group (e.g., SnCl2 or H2/Pd-C) Start->Step1 Intermediate o-Phenylenediamine Derivative Step1->Intermediate Step2 Cyclocondensation (Aldehyde, Acid Catalyst) Intermediate->Step2 End Substituted Benzimidazole Step2->End

Caption: Pathway from o-nitroaniline to benzimidazole.

Potential Biological Activities

While direct biological data for this compound and its close N-alkyl analogs are not extensively reported, the broader class of substituted anilines and nitroaromatic compounds are known to exhibit a wide range of biological activities.[5][10][11] These include potential applications as:

  • Anticancer Agents: Substituted anilines are prominent scaffolds in the development of anticancer drugs, particularly as kinase inhibitors.[10][12]

  • Anti-inflammatory Agents: Certain aniline derivatives have demonstrated anti-inflammatory properties.[13][14]

  • Antimicrobial Agents: Nitro-containing molecules have a long history of use as antimicrobial agents.[5][15]

  • Antioxidant Agents: Some N-phenylaniline derivatives have been evaluated for their antioxidant potential.[11][16]

Further research is warranted to explore the specific biological activities of this compound and its derivatives.

Conclusion

2,3-Difluoro-6-nitroaniline and its N-substituted derivatives are valuable and versatile intermediates in medicinal chemistry. The synthetic protocols outlined in this guide provide a solid foundation for researchers to access these important building blocks. Their utility in the synthesis of complex heterocyclic scaffolds, such as benzimidazoles, underscores their potential in the discovery of novel therapeutic agents. The presence of fluoro and nitro substituents offers unique opportunities for modulating biological activity and pharmacokinetic properties, making this class of compounds a rich area for further investigation in drug development.

References

  • Benchchem. Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Technical Support Center.
  • Benchchem. Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis - Technical Support Center.
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  • ChemicalBook. 2,3-Difluoroaniline synthesis.
  • Benchchem. A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research.
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  • Der Pharma Chemica. Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl) -.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.
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  • ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • Thieme. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
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Application Notes & Protocols: A Guide to the Reductive Cyclization of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Phenazines

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated phenazines represent a class of molecules with significant potential, exhibiting a range of biological activities and unique electronic properties.[1][2] The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The reductive cyclization of 2,3-difluoro-6-nitro-N-phenylaniline is a key transformation that provides access to these valuable fluorinated phenazine scaffolds. This application note provides a detailed, field-proven protocol for this reaction, delving into the mechanistic rationale behind the procedural choices to empower researchers to not only replicate the synthesis but also to adapt it for their specific molecular targets.

The core of this transformation lies in the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. A variety of methods exist for the reduction of nitroarenes.[3][4][5] Catalytic hydrogenation, for instance, is a powerful technique, but can sometimes lack chemoselectivity in the presence of other reducible functional groups.[6] Dissolving metal reductions, using reagents like iron, tin, or zinc in acidic media, offer a milder alternative.[4][7] For this specific transformation, we will focus on a robust and widely applicable method: catalytic transfer hydrogenation. This approach avoids the need for high-pressure hydrogen gas and often provides excellent functional group tolerance.[8][9]

Reaction Overview & Mechanistic Rationale

The reductive cyclization of this compound to the corresponding fluorinated phenazine proceeds in a one-pot fashion. The reaction is initiated by the reduction of the nitro group to an amino group. This is followed by an intramolecular nucleophilic attack of the newly formed aniline on the adjacent phenyl ring, leading to cyclization and subsequent aromatization to form the phenazine core.

The choice of a catalytic transfer hydrogenation system is critical. We will utilize a palladium on carbon (Pd/C) catalyst with ammonium formate as the hydrogen donor. This system is advantageous due to its efficiency, mild reaction conditions, and the ease of product purification, as the byproducts are volatile or easily removed.[10] The electron-withdrawing nature of the two fluorine atoms on the nitro-bearing ring can activate the nitro group towards reduction.[11]

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure, from reaction setup to product isolation.

ReductiveCyclizationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactant, Solvent, and Ammonium Formate B Inert Atmosphere (Nitrogen/Argon Purge) A->B 1 C Add Pd/C Catalyst B->C 2 D Heat to Reflux C->D 3 E Monitor by TLC D->E 4 F Cool to Room Temperature E->F 5 G Filter through Celite F->G 6 H Concentrate Filtrate G->H 7 I Column Chromatography H->I 8 J Characterize Product I->J 9

Caption: Experimental workflow for the reductive cyclization.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale synthesis. Appropriate adjustments to reagent quantities may be necessary for scaling up or down.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Palladium on Carbon (Pd/C)10 wt. % loading, dryCommercially AvailableHandle with care, pyrophoric when dry.
Ammonium Formate≥97%Commercially AvailableHygroscopic, store in a desiccator.
Ethanol (EtOH)AnhydrousCommercially AvailableUse a dry solvent for best results.
Celite®---Commercially AvailableFor filtration.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 1 equivalent).

    • Add anhydrous ethanol (40 mL) to dissolve the starting material.

    • Add ammonium formate (5 equivalents) to the solution.

    • Causality: Ammonium formate serves as the in-situ source of hydrogen for the reduction. A stoichiometric excess is used to ensure the reaction goes to completion.

  • Inert Atmosphere:

    • Flush the flask with a gentle stream of nitrogen or argon for 5-10 minutes to remove oxygen.

    • Causality: While not always strictly necessary for this specific reaction, an inert atmosphere is good practice in catalytic hydrogenations to prevent any potential side reactions and ensure the longevity of the catalyst.

  • Catalyst Addition:

    • Carefully add 10% Pd/C (0.1 g, 10 wt. % of the starting material) to the reaction mixture.

    • Causality: Palladium on carbon is a highly effective catalyst for transfer hydrogenation. The 10 wt. % loading provides a sufficient number of active sites for the reaction to proceed efficiently.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a different Rf value than the product.

    • The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Caution: Do not filter the hot solution, as the Pd/C catalyst can be pyrophoric.

    • Prepare a small plug of Celite® in a Büchner funnel and wash it with a small amount of ethanol.

    • Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Wash the flask and the Celite® pad with additional ethanol (2 x 10 mL) to ensure all the product is collected.

    • Causality: Celite is a diatomaceous earth that acts as a filter aid, preventing the fine particles of the catalyst from passing through the filter paper.

  • Purification:

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Expected Results

ParameterValue
Starting MaterialThis compound
ProductFluorinated Phenazine Derivative
Typical Yield80-95%
Reaction Time2-4 hours
Purification MethodFlash Column Chromatography

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation. Adding a fresh portion of the catalyst can sometimes restart the reaction. Ensure the ammonium formate is of good quality and has been stored properly.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during work-up and purification. Ensure thorough washing of the reaction flask and filtration apparatus. Optimize the chromatography conditions to minimize product loss.

  • Side Reactions: While this reaction is generally clean, the formation of partially reduced intermediates is possible if the reaction is not allowed to go to completion. Careful monitoring by TLC is crucial.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive cyclization of this compound. By understanding the underlying principles and following the detailed steps, researchers can confidently synthesize valuable fluorinated phenazine compounds for their drug discovery and materials science endeavors. The use of catalytic transfer hydrogenation offers a safe, efficient, and scalable method for this important transformation.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2017). Iron-Catalyzed Reductive Cyclization of o-Nitrostyrenes Using Phenylsilane as the Terminal Reductant. Retrieved from [Link]

  • IRIS-BOA. (2019). Fluorine substituted non-symmetric phenazines: A new synthetic protocol from polyfluorinated azobenzenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (2019). Fluorine substituted non-symmetric phenazines: a new synthetic protocol from polyfluorinated azobenzenes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Unequivocal Synthesis of Phenazine-1-Carboxylic Acids: Selective Displacement of Fluorine During Alkaline Borohydride Reduction of N-(2-Fluorophenyl)-3-Nitroanthranilic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the reductive cyclization of β‐nitrostyrenes. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? Retrieved from [Link]

  • Scribd. (n.d.). Reductive Cyclization of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). New derivatives of fluorine-containing phenazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Retrieved from [Link]

  • Wikipedia. (2023). Bioconjugation. Retrieved from [Link]

  • PubMed. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot transfer hydrogenation and reductive amination of polyenals. Retrieved from [Link]

  • National Institutes of Health. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • University of Liverpool IT Services. (2010, August 31). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Retrieved from [Link]

  • National Institutes of Health. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]

  • PubMed. (2014, December 19). Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Allylanilines by the Reductive Allylboration of Aromatic Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed.... Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 2,3-difluoro-6-nitro-N-phenylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

These application notes provide a comprehensive framework for the investigation of 2,3-difluoro-6-nitro-N-phenylaniline as a potential novel agrochemical agent. While specific public-domain data on the bioactivity of this compound is limited, its structural features—a substituted nitrodiphenylamine—suggest plausible utility as a fungicide. Diphenylamine derivatives have historically been explored for their antimicrobial properties.[1] The presence of fluorine atoms and a nitro group are common motifs in modern agrochemicals, often enhancing efficacy and influencing the mode of action. This document outlines detailed protocols for the initial screening of this compound for fungicidal and potential herbicidal activity, guidance on determining its mechanism of action, and best practices for data interpretation. The methodologies are grounded in established agrochemical research techniques to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound is an aromatic amine derivative. The core diphenylamine structure has been associated with antifungal properties.[1][2] The nitro group, an electron-withdrawing moiety, and the fluorine atoms can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its performance as an agrochemical.

Compound Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₈F₂N₂O₂
Molecular Weight 262.21 g/mol
Chemical Structure (Structure to be visualized by researcher)

The primary hypothesis for this compound is its potential as a fungicide, possibly acting as a respiratory inhibitor or disrupting other vital cellular processes in pathogenic fungi. A secondary, less likely, hypothesis is potential herbicidal activity, which should also be assessed in initial screening.

Potential Applications and Screening Strategy

The initial research and development phase for this compound should focus on broad-spectrum screening to identify its primary biological activity.

Primary Application Hypothesis: Fungicide

Many fungicides with a site-specific mode of action work by inhibiting fungal spore germination on the leaf surface.[3] Phenylamide fungicides, for instance, are known to inhibit rRNA synthesis in oomycete pathogens.[4][5] While this compound is not a phenylamide, its diphenylamine core suggests a potential impact on fungal growth.

Secondary Application Hypothesis: Herbicide

Certain substituted anilines have demonstrated herbicidal properties. Therefore, a basic herbicide screening is a worthwhile secondary investigation.

Experimental Workflow

A logical workflow is essential for the efficient evaluation of this compound.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Dose-Response & Efficacy cluster_3 Phase 4: Advanced Studies synthesis Synthesis of This compound stock Preparation of Stock Solutions synthesis->stock fungicide_screen Fungicidal Screening (Mycelial Growth Inhibition) stock->fungicide_screen Primary Hypothesis herbicide_screen Herbicidal Screening (Seed Germination Assay) stock->herbicide_screen Secondary Hypothesis mic MIC Determination (Fungicide) fungicide_screen->mic If Active gr50 GR50 Determination (Herbicide) herbicide_screen->gr50 If Active moa Mechanism of Action Studies mic->moa greenhouse Greenhouse Bioassays mic->greenhouse

Caption: High-level experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Antifungal Screening by Mycelial Growth Inhibition

This protocol is adapted from standard mycelial growth rate methods and is designed to provide an initial assessment of the compound's antifungal activity against a panel of common plant pathogens.[6]

Objective: To determine the percentage inhibition of mycelial growth of various fungal species by this compound at a fixed concentration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Amended Media: Autoclave PDA and cool to 45-50°C. Add the stock solution to the molten PDA to achieve a final concentration of 50 µg/mL. Also prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

Data Presentation:

Fungal SpeciesMycelial Growth (mm) - ControlMycelial Growth (mm) - 50 µg/mL% Inhibition
Botrytis cinerea(data)(data)(data)
Fusarium oxysporum(data)(data)(data)
Rhizoctonia solani(data)(data)(data)
Sclerotinia sclerotiorum(data)(data)(data)
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

If significant inhibition is observed in the initial screening, the next step is to determine the MIC using a broth microdilution method. This method is a standard for assessing antifungal susceptibility.[7][8]

Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a fungal pathogen.

Materials:

  • 96-well microtiter plates

  • Potato Dextrose Broth (PDB)

  • Fungal spore suspension (adjusted to 1 x 10⁵ spores/mL)

  • Spectrophotometer (for optional quantitative analysis)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the compound's stock solution in PDB directly in the 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the fungal spore suspension to each well. Include a positive control (broth + spores, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G cluster_0 MIC Determination Workflow prep Prepare serial dilutions of compound in 96-well plate inoculate Inoculate wells with fungal spore suspension prep->inoculate incubate Incubate at 25°C for 48-72h inoculate->incubate read Visually assess for growth inhibition (turbidity) incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Protocol 3: Greenhouse Bioassay for Herbicidal Activity

This protocol outlines a basic pre-emergence and post-emergence herbicide screening in a controlled greenhouse environment.[9][10]

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound on representative monocot and dicot weed species.

Materials:

  • Seeds of test weed species (e.g., Echinochloa crus-galli (barnyardgrass) and Abutilon theophrasti (velvetleaf))

  • Pots or trays with standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Precision bench sprayer

Procedure:

Pre-emergence Application:

  • Sow seeds of the test species in pots.

  • Immediately after sowing, apply the test compound at a high rate (e.g., 2000 g a.i./ha) using a precision bench sprayer.

  • Include untreated controls.

  • Water the pots and maintain them in the greenhouse.

  • Assess for weed emergence and phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) 14-21 days after treatment.

Post-emergence Application:

  • Sow seeds and allow them to grow until the 2-3 leaf stage.

  • Apply the test compound at the same rate as the pre-emergence trial.

  • Assess for phytotoxicity symptoms 7, 14, and 21 days after treatment, comparing to untreated controls.

Data Interpretation:

  • Activity is typically rated on a scale of 0 (no effect) to 100 (complete kill).

  • Any significant phytotoxicity warrants further investigation with dose-response studies.

Investigating the Mechanism of Action (MoA)

Should this compound show promising fungicidal activity, elucidating its MoA is a critical next step.

Possible MoAs for Fungicides:

  • Respiration Inhibition: Many fungicides target the mitochondrial respiratory chain. Succinate dehydrogenase inhibitors (SDHIs) are a major class.[3]

  • Sterol Biosynthesis Inhibition: These fungicides disrupt the synthesis of ergosterol, a key component of fungal cell membranes.

  • Cell Wall Synthesis Inhibition: Targeting enzymes involved in the synthesis of chitin or glucans.

  • Nucleic Acid Synthesis Inhibition: Phenylamides, for example, inhibit rRNA synthesis.[5]

A potential starting point for MoA studies would be to investigate its effect on fungal respiration, given the prevalence of this MoA.

Causality and Self-Validation in Protocols

Causality: The choice of initial screening concentration (50 µg/mL) is based on common practices in agrochemical discovery to identify compounds with significant activity. The selection of fungal pathogens and weed species is based on their economic importance and widespread use as model organisms in research.

Self-Validation: Each protocol includes essential controls (negative and positive, where applicable) to ensure the validity of the results. For instance, in the antifungal screening, the DMSO control validates that the solvent has no inhibitory effect, while a known commercial fungicide could be used as a positive control to validate the assay's sensitivity. In greenhouse trials, untreated plants serve as a baseline for normal growth, against which the effects of the compound are measured.[11]

Conclusion

This compound represents a chemical scaffold with potential for development as a novel agrochemical, particularly as a fungicide. The protocols outlined in these application notes provide a robust and scientifically sound starting point for its evaluation. A systematic approach, beginning with broad-spectrum in vitro screening and progressing to more detailed dose-response and greenhouse studies, will be crucial in determining the true potential of this compound. Any promising results should be followed by rigorous MoA studies to understand its biochemical target and pave the way for further optimization.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015). National Institutes of Health. [Link]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology.
  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]

  • In vitro screening methods using chemical fungicides against canola black spot pathogen. (n.d.).
  • In vitro screening of fungicides and antagonists against Sclerotium rolfsii. (2012). Academic Journals. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. [Link]

  • Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC. (2022). National Institutes of Health. [Link]

  • Phenylamide (PA) [Group 4] resistance management strategy. (n.d.). Fungicide Resistance Action Committee.
  • Fungicide Theory of Use and Mode of Action. (n.d.). Pacific Northwest Pest Management Handbooks. [Link]

  • Understanding phenylamide (FRAC group 4) fungicides. (2020). Rutgers Plant and Pest Advisory. [Link]

  • Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC. (2022). National Institutes of Health. [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[ N , N -(phenylamino)disulfides] as Polymeric Auxochromes. (2021).
  • Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC. (2018). National Institutes of Health. [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2022). SciELO. [Link]

  • Recent Developments in Agrochemicals-Synthetic and Natural. (2021).
  • Diphenylamine. (n.d.). PubChem. [Link]

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (2011). National Institutes of Health. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2022). ResearchGate. [Link]

  • Preparation method of 2, 3-dichloro-6-nitroaniline. (2020).
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. (2022). Semantic Scholar. [Link]

  • Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC. (2011). National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

preventing decomposition of 2,3-difluoro-6-nitro-N-phenylaniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-6-nitro-N-phenylaniline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in chemical synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reactions and prevent unwanted decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The reactivity and stability of this molecule are governed by the interplay of three key functional groups on the aniline ring:

  • Strongly Electron-Withdrawing Nitro Group (-NO₂): This group significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. It also increases the acidity of the N-H proton.

  • Ortho and Meta Fluoro Groups (-F): Fluorine is the most electronegative element, and its presence further withdraws electron density via the inductive effect. This effect is most pronounced at the ortho and para positions relative to the fluorine atoms, stabilizing the intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr)[1][2].

  • N-phenylaniline Moiety: The secondary amine is a potential site for oxidation and its N-H proton is acidic, especially due to the activating effect of the ortho-nitro group.

This specific arrangement of groups makes the molecule particularly prone to certain decomposition pathways under common reaction conditions.

Q2: What are the most common decomposition pathways for this molecule?

A2: Based on its structure, several decomposition pathways are plausible and should be monitored:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom positioned ortho to the powerfully activating nitro group is an excellent leaving group. Strong nucleophiles (e.g., hydroxide, alkoxides, excess amine reagents) can readily displace this fluorine atom. The rate-determining step is the initial attack of the nucleophile, which is accelerated by the ability of the nitro group to stabilize the resulting negative charge[1][2][3].

  • Hydrolysis: In the presence of water and either base or strong acid, the molecule can undergo hydrolysis. Base-catalyzed hydrolysis often leads to the displacement of a fluoride to form a nitrophenol derivative.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction in the presence of various reducing agents (e.g., certain metals like iron or tin, or catalytic hydrogenation)[4]. This can lead to the formation of nitroso, hydroxylamino, or amino derivatives, which can complicate purification or lead to undesired side reactions.

  • Photochemical Degradation: Aromatic nitro compounds are known to be sensitive to light, particularly UV radiation. Exposure can lead to the formation of radical species and subsequent complex degradation pathways[5][6][7].

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Problem 1: My reaction mixture turns dark brown or black upon adding a base.

Observation Probable Cause Recommended Solution
Rapid color change to dark brown/black after adding a strong base (e.g., NaOH, KOH, t-BuOK).Decomposition via SNAr and/or formation of highly conjugated anionic species. The strong base can act as a nucleophile, displacing the ortho-fluorine. It can also deprotonate the aniline N-H, forming an anion that may be unstable and prone to oxidation or other side reactions.Use a non-nucleophilic, sterically hindered base. Bases like proton sponge (1,8-Bis(dimethylamino)naphthalene) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent choices. If a stronger base is required, consider using lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures.
Formation of polar, colored impurities observed by TLC.Formation of phenolic byproducts. Nucleophilic attack by hydroxide (if present) or alkoxide bases results in highly colored nitrophenolate salts.Ensure strictly anhydrous conditions. Use freshly distilled solvents, flame-dry glassware, and run the reaction under an inert atmosphere (N₂ or Ar). If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered solution if pH control is critical.

Problem 2: I'm observing significant formation of a byproduct where a fluorine atom has been replaced.

This is a classic sign of Nucleophilic Aromatic Substitution (SNAr).

Workflow: Mitigating Unwanted SNAr Reactions

Below is a DOT script visualizing the decision-making process to prevent SNAr.

start S_NAr Byproduct Detected check_nuc Is the Nucleophile Also the Reagent? start->check_nuc check_base Is a Strong, Nucleophilic Base Being Used? check_nuc->check_base No sol_nuc Solution: Lower Reagent Stoichiometry (e.g., 1.1 eq). Add reagent slowly at 0 °C. check_nuc->sol_nuc Yes check_temp Is the Reaction Temperature Elevated (>60 °C)? check_base->check_temp No sol_base Solution: Switch to a Non-Nucleophilic Base (e.g., DBU, Proton Sponge). Use anhydrous conditions. check_base->sol_base Yes sol_temp Solution: Decrease Reaction Temperature. Monitor by TLC/LCMS to find lowest effective temperature. check_temp->sol_temp Yes end_node Optimized Reaction check_temp->end_node No sol_nuc->check_base sol_base->check_temp sol_temp->end_node

Caption: Troubleshooting workflow for SNAr.

Problem 3: My product yield is low, and I isolate starting material along with several unidentifiable polar byproducts.

Observation Probable Cause Recommended Solution
Reaction performed in open air or with non-degassed solvents.Oxidative Decomposition. The electron-rich N-phenylaniline moiety can be susceptible to oxidation, especially at elevated temperatures or in the presence of catalytic metals. This often leads to a complex mixture of polymeric or degraded materials.Maintain an inert atmosphere. Use Schlenk line techniques or a glovebox. Degas solvents by sparging with nitrogen or argon, or by using a freeze-pump-thaw cycle.
Reaction exposed to ambient lab light for a prolonged period.Photochemical Degradation. Nitroaromatic compounds are known to be photosensitive[5][6].Protect the reaction from light. Wrap the reaction flask in aluminum foil or use amber-colored glassware. Avoid leaving the reaction on the benchtop in direct sunlight.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol provides a baseline for minimizing oxidative and hydrolytic decomposition.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

  • System Assembly: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Use high-vacuum grease for ground glass joints.

  • Reagent Addition (Solids): Add this compound and any other solid reagents to the reaction flask.

  • Purge Cycle: Evacuate the flask under high vacuum (being careful not to pull solids into the vacuum line) and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.

  • Solvent Addition: Add anhydrous, degassed solvent via cannula or a gas-tight syringe through a rubber septum.

  • Temperature Control: Place the flask in a cooling bath (ice/water for 0 °C, dry ice/acetone for -78 °C) or a thermostatically controlled heating mantle.

  • Liquid Reagent Addition: Add any liquid reagents or solutions of reagents slowly via a gas-tight syringe or a pressure-equalizing dropping funnel.

  • Reaction Monitoring: Monitor the reaction's progress using appropriate techniques (TLC, LC-MS) by withdrawing small aliquots with a syringe under a positive flow of inert gas.

  • Quenching and Workup: Once the reaction is complete, cool it to 0 °C before quenching. Perform any aqueous workup swiftly, and consider using pre-chilled, deoxygenated solutions.

Visualizing the Decomposition Landscape

The following diagram illustrates the primary degradation pathways stemming from the molecule's core reactivity.

cluster_stress Stress Factors cluster_products Decomposition Pathways main 2,3-Difluoro-6-nitro- N-phenylaniline nuc Strong Nucleophiles/Base red Reducing Agents light UV/Visible Light temp High Temperature snar S_NAr Product (Fluoride Displacement) nuc->snar S_NAr reduced Nitro-Reduced Product (e.g., Amine) red->reduced Reduction photo Radical Species & Complex Degradation light->photo Photolysis thermal Thermal Degradation (Charring/Polymerization) temp->thermal Pyrolysis

Sources

Technical Support Center: Purification of Crude 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-difluoro-6-nitro-N-phenylaniline (CAS: 1393178-31-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve high purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities arise from incomplete reactions, side reactions, or subsequent degradation.

Table 1: Common Impurities and Their Probable Origins
Impurity Probable Origin
2,3-difluoro-6-nitroanilineUnreacted starting material from an incomplete N-arylation reaction.[1]
Phenylating Agent (e.g., Phenylboronic acid, Triphenylbismuth)Excess or unreacted coupling partner.
Isomeric N-phenylaniline productsNon-regioselective N-arylation or migration reactions. This is less common but possible under harsh thermal conditions.[2]
Di-substituted productsReaction of the aniline starting material with multiple equivalents of the phenylating agent.[3]
Solvents (e.g., DMF, Toluene, Acetone)Residual solvents from the reaction or initial work-up.
Degradation ProductsThe nitro and fluoro groups can be susceptible to decomposition under strongly acidic, basic, or high-temperature conditions.[4]
Q2: Which purification methods are most effective for this compound?

The two most reliable methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography on silica gel is excellent for separating the target compound from polar starting materials, baseline impurities, and less polar byproducts.[5][6]

  • Recrystallization is highly effective for removing minor impurities from a product that is already relatively pure (>90%). It is the preferred method for achieving high crystalline purity if a suitable solvent system can be identified.[2]

The choice between these methods depends on the scale of your reaction and the specific impurity profile. A combination of both—chromatography followed by recrystallization—is often used to achieve the highest purity standards (>99.5%).

Q3: How can I effectively monitor the purification process and assess final purity?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools.

  • TLC: An invaluable, rapid technique for monitoring the progress of column chromatography and for quick purity checks. A mobile phase of hexane and ethyl acetate is typically effective.[3]

  • HPLC: Provides quantitative data on the purity of the final product and can detect impurities that may not be visible on TLC. A C18 or Phenyl-Hexyl column can be effective for separating nitro-aromatic compounds.[7]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is crucial for identifying the molecular weights of unknown impurities, which provides vital clues to their structure and origin.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the purified product and ensuring the absence of proton- or carbon-bearing impurities.

Q4: What are the expected spectral characteristics of pure this compound?

While a comprehensive public dataset for this compound is limited, we can infer expected characteristics based on its structural analogues.[8]

Table 2: Predicted and Analogous Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic region (approx. 6.5-8.5 ppm) will show complex multiplets due to H-H and H-F coupling. A broad singlet for the N-H proton is also expected. Analogous compounds like 2-Nitro-N-phenylaniline show characteristic shifts in this region.[9]
¹³C NMR Aromatic carbons will appear between 110-150 ppm. Carbons attached to fluorine will show large C-F coupling constants. The carbon bearing the nitro group will be significantly downfield. Data for 2,3-difluoroaniline shows carbons attached to fluorine at ~140-150 ppm (¹JCF) and ~125 ppm (²JCF).[10]
IR (FTIR) Expect characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and C-F stretching (~1100-1300 cm⁻¹).[8][11]
Mass Spec (MS) The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (174.11 g/mol ).[12][13]
Q5: What are the proper storage and handling procedures?

This compound is a light yellow powder.[1] It should be handled in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[12] Store the material in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.[4]

Troubleshooting Guide: From Crude to Pure

This guide addresses specific issues you may encounter during the purification process.

Problem 1: My final yield is significantly lower than expected after purification.

Possible Causes & Solutions:

  • Product Loss During Work-up: The compound may have partial solubility in the aqueous phase during extraction.

    • Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate), perform 2-3 additional back-extractions of the aqueous layer to recover any dissolved product. Always wash the combined organic layers with brine to remove excess water before drying.[3]

  • Irreversible Adsorption on Silica Gel: Highly polar nitroanilines can sometimes streak or bind irreversibly to acidic sites on standard silica gel.

    • Solution: Deactivate the silica gel by preparing a slurry with your column eluent containing 0.5-1% triethylamine or pyridine. This neutralizes acidic sites and minimizes streaking, improving recovery. Alternatively, use neutral alumina as the stationary phase for highly sensitive compounds.[14]

  • Product Decomposition: Prolonged exposure to heat during solvent evaporation or harsh conditions during chromatography can degrade the product.

    • Solution: Concentrate fractions using a rotary evaporator at a reduced temperature (<40°C). If using additives like triethylamine in your eluent, ensure it is thoroughly removed, as residual base can cause degradation over time.[4]

Problem 2: My purified product is still contaminated with 2,3-difluoro-6-nitroaniline (starting material).

Possible Causes & Solutions:

  • Incomplete Reaction: The primary cause is a reaction that has not reached completion.

    • Solution: Before purification, always check the reaction progress via TLC or LC-MS to ensure full consumption of the starting material. If the reaction is stalled, consider extending the reaction time or moderately increasing the temperature.[3]

  • Poor Separation During Chromatography: The polarity of the product and the starting aniline may be too similar for effective separation with the chosen solvent system.

    • Solution: Optimize your mobile phase. Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is key to resolving compounds with close Rf values. See the detailed chromatography protocol below.

Problem 3: I see multiple unidentified spots on my TLC or extra peaks in my HPLC analysis.

Possible Causes & Solutions:

  • Formation of Isomeric Byproducts: High reaction temperatures can sometimes lead to the formation of isomers that are difficult to separate.[2]

    • Solution: These isomers often have very similar polarities. Separation may require specialized chromatography, such as using a Phenyl-Hexyl column which can exploit π-π interactions to improve resolution between aromatic isomers.[7] It is often more effective to optimize the reaction conditions (e.g., lower temperature) to prevent their formation in the first place.

  • N-Nitroso Impurities: If the reaction was performed under acidic conditions or exposed to nitrous acid sources, N-nitrosation of the secondary amine can occur, creating N-nitroso impurities.[15]

    • Solution: Identify these impurities using LC-MS. Their removal can be challenging and may require careful chromatographic separation. Ensure all work-up steps are performed under neutral or slightly basic conditions to prevent their formation.

Problem 4: The final product is an oil or sticky solid and will not crystallize.

Possible Causes & Solutions:

  • Residual Solvent: Trace amounts of high-boiling solvents like DMF or DMSO from the reaction can inhibit crystallization.

    • Solution: Before attempting crystallization, dissolve the crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate, wash it multiple times with water and then brine to remove water-soluble residual solvents. Dry thoroughly over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Persistent Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Purify the material first by flash column chromatography. Following chromatography, attempt trituration. Add a small amount of a non-polar solvent (e.g., hexanes or pentane) in which the product is poorly soluble. Stir or sonicate the mixture. The pure product should precipitate as a solid, while the impurities remain dissolved in the solvent. Decant the solvent and dry the solid product.

Workflow & Experimental Protocols

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial analysis of the crude product.

Purification_Workflow start Crude this compound tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis decision_purity Purity > 90% and Few Impurities? tlc_analysis->decision_purity decision_impurities What is the main impurity? decision_purity->decision_impurities No recrystallize Proceed to Recrystallization decision_purity->recrystallize Yes chromatography Perform Flash Column Chromatography decision_impurities->chromatography final_product Pure Product (>99%) recrystallize->final_product sm_impurity Starting Material chromatography->sm_impurity Isolate polar_impurity Polar Baseline Impurities chromatography->polar_impurity Isolate nonpolar_impurity Non-polar Byproducts chromatography->nonpolar_impurity Isolate re_analyze Re-analyze Purity chromatography->re_analyze re_analyze->decision_purity Check if further purification needed

Caption: Purification strategy decision tree.

Protocol 1: Flash Column Chromatography

This protocol is optimized for separating the target compound from common reaction impurities.[5][6]

  • Prepare the Silica Gel Slurry: In a beaker, add silica gel (230-400 mesh) to a small amount of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Swirl to create a homogenous slurry.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry powder. Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elute the Column: Fill the column with the initial eluent. Begin elution, collecting fractions. Gradually increase the eluent polarity as needed (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate).

  • Monitor Fractions: Spot each fraction on a TLC plate. Visualize the spots under UV light (254 nm). The product, being a nitro-aromatic compound, should be UV-active.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 3: Recommended Solvent Systems for Chromatography
Application Recommended System (v/v)
TLC Analysis 80:20 Hexane:Ethyl Acetate
Column Elution (Initial) 98:2 to 95:5 Hexane:Ethyl Acetate
Column Elution (Final) 90:10 to 80:20 Hexane:Ethyl Acetate
Note: Optimal ratios may vary. Always determine the best system by TLC first.
Protocol 2: Recrystallization

This method is ideal as a final purification step for material that is already >90% pure.[2]

  • Select a Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or isopropanol/water are good starting points.

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve it. Use a hot plate and add the solvent portion-wise.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the crystals under high vacuum to remove all residual solvent.

References

  • Benchchem. (n.d.). Preliminary Investigation of N-Ethyl-2,3-difluoro-6-nitroaniline Reactivity: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
  • Benchchem. (n.d.). preventing decomposition of N-Ethyl-2,3-difluoro-6-nitroaniline during reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.
  • ChemicalBook. (n.d.). 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum.
  • PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline.
  • BLDpharm. (n.d.). 1393178-31-8|this compound.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • NIST. (n.d.). o-Nitroaniline. In NIST Chemistry WebBook.

Sources

common side reactions in the synthesis of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-difluoro-6-nitro-N-phenylaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate.

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds.[1][2] The presence of fluorine atoms and a nitro group on the aniline ring imparts unique chemical properties that are leveraged in the creation of complex molecules.[1] However, these same features can also lead to specific side reactions and impurities. This guide will help you navigate these challenges to optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common synthetic route for this compound and what are the primary challenges?

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with aniline. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the amine.[3][4]

Primary Challenges:

  • Regioselectivity: Controlling which fluorine atom is displaced by the aniline is a primary challenge. The position of the nitro group strongly influences the regiochemical outcome.

  • Side Reactions: Several side reactions can occur, leading to the formation of impurities that can be difficult to separate from the desired product.

  • Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and base is crucial for maximizing yield and minimizing side products.

FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

The formation of multiple products is a common issue. The primary side reactions include the formation of regioisomers and products from over-arylation or hydrolysis.

Troubleshooting Side Reactions
Side Product Plausible Cause Troubleshooting & Prevention
Isomeric Impurities (e.g., 3,4-difluoro-2-nitro-N-phenylaniline) Incorrect regioselectivity during the SNAr reaction. The attacking nucleophile substitutes a different fluorine atom than desired.Optimize Reaction Temperature: Lowering the temperature can often improve regioselectivity. Choice of Base: A weaker base may favor the desired isomer. Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., DMF, DMSO, acetonitrile).
Di-substituted Product (Bis-arylation) The product, this compound, can act as a nucleophile and react with another molecule of the starting material.Control Stoichiometry: Use a slight excess of aniline to favor the mono-substituted product. Slow Addition: Add the aniline dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further.
Hydrolysis Products (e.g., 2,3-difluoro-6-nitrophenol) Presence of water in the reaction mixture, which can act as a nucleophile.Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.
Smiles Rearrangement Products Under certain basic conditions, diarylamines can undergo an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement.[5][6][7]Careful Base Selection: Avoid overly strong bases or prolonged reaction times at high temperatures.[6] Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the desired product has formed, before significant rearrangement can occur.
FAQ 3: My reaction yield is consistently low. What factors could be contributing to this?

Low yields can stem from a variety of factors, from incomplete reactions to product degradation.

Workflow for Diagnosing Low Yields

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps for Troubleshooting Low Yields:

  • Verify Reagent Quality: Ensure the purity of your starting materials, particularly the 1,2,3-trifluoro-4-nitrobenzene and aniline. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation or the formation of side products. Experiment with a range of temperatures to find the optimal balance.

    • Base: The choice and amount of base are critical. Common bases include potassium carbonate, sodium hydride, and organic amines. The strength and stoichiometry of the base can significantly impact the reaction outcome.

    • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used.[8]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the reaction from proceeding to form degradation products.

  • Work-up and Purification: Ensure that your work-up procedure is not causing product loss. The product may be sensitive to pH changes or prolonged exposure to certain solvents. Optimize your extraction and purification methods, such as column chromatography, to minimize losses.

FAQ 4: How does the position of the nitro and fluoro groups influence the reaction?

The regioselectivity of the nucleophilic aromatic substitution is largely governed by the electronic effects of the substituents on the aromatic ring.

  • Activating Group: The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack.[3] It stabilizes the negative charge of the Meisenheimer complex, an intermediate formed during the SNAr reaction.[4]

  • Directing Effects: The nitro group strongly directs the incoming nucleophile to the ortho and para positions relative to itself. In 1,2,3-trifluoro-4-nitrobenzene, the fluorine atoms are at positions 1, 2, and 3. The nitro group is at position 4. Therefore, the fluorine at position 3 is ortho to the nitro group, and the fluorine at position 1 is para. The fluorine at position 2 is meta to the nitro group. The positions most activated for nucleophilic attack are those ortho and para to the nitro group.

Visualizing Regioselectivity

G 1,2,3-Trifluoro-4-nitrobenzene 1,2,3-Trifluoro-4-nitrobenzene Aniline Aniline 1,2,3-Trifluoro-4-nitrobenzene->Aniline SNAг This compound This compound Aniline->this compound Desired Product (Substitution at C1) Isomeric Side Product Isomeric Side Product Aniline->Isomeric Side Product Undesired Product (Substitution at C3)

Caption: Regioselectivity in the SNAr reaction.

FAQ 5: Are there alternative synthetic methods to consider if the SNAr approach is problematic?

While SNAr is the most common method, other strategies like the Buchwald-Hartwig amination can be employed, especially if the aromatic ring is not sufficiently activated for SNAr.[9][10]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[11][12] It can be an effective alternative when SNAr reactions fail or give low yields.[13]

Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for a successful reaction.

  • Base: A strong, non-nucleophilic base is typically required.

  • Reaction Conditions: These reactions are often sensitive to air and moisture, requiring an inert atmosphere.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., K₂CO₃, 1.5 eq.).

  • Slowly add aniline (1.1 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Greaney, M. F., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]

  • ARKIVOC, 2011 (x), 118-126. Smiles Rearrangement for the Synthesis of Diarylamines. [Link]

  • Sephton, T., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Research Explorer. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. [Link]

  • Surry, D. S., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution for 2,3-Difluoro-6-nitro-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2,3-difluoro-6-nitro-N-phenylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and achieve high yields and purity.

I. Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, aniline acts as the nucleophile, attacking the electron-deficient aromatic ring of a suitable starting material, such as 1,2,3-trifluoro-4-nitrobenzene, and displacing one of the fluorine atoms.

The success of this reaction hinges on several key principles of SNAr:

  • Activation of the Aromatic Ring: The aromatic ring must be rendered sufficiently electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] In the case of 1,2,3-trifluoro-4-nitrobenzene, the potent nitro group (-NO₂) serves this purpose, activating the ring for substitution.[3]

  • Nature of the Leaving Group: A good leaving group is essential for the reaction to proceed. Halogens are common leaving groups in SNAr reactions. Interestingly, in contrast to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I.[4] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[5]

  • Stabilization of the Meisenheimer Intermediate: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is crucial, and it is enhanced by the presence of EWGs that can delocalize the negative charge.[4][6]

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: My reaction is showing a very low yield or no formation of the desired product. What are the primary factors to investigate?

A1: Low or no yield in this SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reaction Activation: While the nitro group is a strong activator, the overall reactivity can be influenced by the reaction conditions.

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can significantly improve the reaction rate.[7] However, excessively high temperatures can lead to side reactions and degradation.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the anion more nucleophilic.[7][8]

  • Base Selection and Stoichiometry: The role of the base is to deprotonate the aniline, increasing its nucleophilicity.

    • Base Strength: A weak base may not effectively deprotonate the aniline, leading to a slow or incomplete reaction.[7] Common bases for this type of reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the nucleophile. Typically, 1.5 to 2 equivalents of the base are used.

  • Purity of Reagents and Solvents: Water is a common contaminant that can negatively impact the reaction by protonating the deprotonated aniline, thereby reducing its nucleophilicity.[9] Ensure that all reagents and solvents are anhydrous.

Issue 2: Formation of Impurities and Byproducts

Q2: I am observing significant amounts of impurities alongside my desired product. What are the likely side reactions, and how can I minimize them?

A2: The formation of byproducts is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.

  • Di-substitution: The product, this compound, still contains two fluorine atoms and can potentially undergo a second substitution reaction with aniline. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting material (1,2,3-trifluoro-4-nitrobenzene) relative to aniline can help reduce the formation of the di-substituted product.

  • Isomeric Impurities: The regioselectivity of the substitution on the 1,2,3-trifluoro-4-nitrobenzene ring is a critical factor. While the nitro group strongly directs substitution to the ortho and para positions, some substitution at other fluorinated positions can occur, leading to the formation of isomeric products.[7] To enhance regioselectivity, it is often beneficial to maintain a lower reaction temperature, which favors the thermodynamically more stable product.[7]

  • Hydrolysis of Starting Material: If water is present in the reaction mixture, the starting material, 1,2,3-trifluoro-4-nitrobenzene, can undergo hydrolysis, especially at elevated temperatures, leading to the formation of fluorinated nitrophenols. As mentioned previously, using anhydrous reagents and solvents is crucial.

The following diagram illustrates the decision-making process for troubleshooting common issues.

Troubleshooting_Flowchart Start Low Yield or Impurities Observed Check_Yield Is the yield low? Start->Check_Yield Check_Impurities Are there significant impurities? Check_Yield->Check_Impurities No Low_Yield_Causes Possible Causes: - Insufficient Activation - Weak Base - Water Contamination Check_Yield->Low_Yield_Causes Yes Impurity_Causes Possible Causes: - Di-substitution - Isomeric Products - Hydrolysis Check_Impurities->Impurity_Causes Yes Successful_Reaction Successful Reaction Check_Impurities->Successful_Reaction No Optimize_Conditions Optimization Strategies: - Increase Temperature - Use Polar Aprotic Solvent - Use Stronger/More Base - Ensure Anhydrous Conditions Low_Yield_Causes->Optimize_Conditions Optimize_Stoichiometry Optimization Strategies: - Control Reactant Stoichiometry - Lower Reaction Temperature - Ensure Anhydrous Conditions Impurity_Causes->Optimize_Stoichiometry Optimize_Conditions->Successful_Reaction Optimize_Stoichiometry->Successful_Reaction

Caption: Troubleshooting flowchart for optimizing the synthesis.

Issue 3: Difficult Purification

Q3: I am struggling to purify the final product. What are some effective purification strategies?

A3: The purification of nitro-substituted anilines can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

  • Column Chromatography: This is the most common method for purifying the product.

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low concentration of the polar solvent and gradually increase it to elute the product.

    • TLC Monitoring: Careful monitoring of the fractions by Thin-Layer Chromatography (TLC) is essential to identify and combine the pure product fractions.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solid-Phase Extraction (SPE): For removing polar impurities, SPE can be a useful technique.[10]

III. Optimized Experimental Protocol

Based on common practices for similar SNAr reactions, the following is a generalized, optimized protocol for the synthesis of this compound.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of aniline (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

ParameterRecommended ConditionRationale
Starting Material 1,2,3-Trifluoro-4-nitrobenzeneActivated aromatic ring with good leaving groups.
Nucleophile AnilineProvides the N-phenylaniline moiety.
Base Potassium Carbonate (K₂CO₃)Deprotonates aniline to increase its nucleophilicity.
Solvent Anhydrous DMFPolar aprotic solvent that facilitates SNAr reactions.[7]
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 4-8 hoursMonitored by TLC/HPLC for completion.

IV. References

  • Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides - Benchchem. (URL: )

  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (URL: )

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (URL: [Link])

  • Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Benchchem. (URL: )

  • aromatic nucleophilic substitution. (URL: )

  • Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Benchchem. (URL: )

  • Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis - Benchchem. (URL: )

  • In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Benchchem. (URL: )

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (URL: [Link])

  • N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions - Benchchem. (URL: )

  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

  • Nucleophilic aromatic substitution - BYJU'S. (URL: [Link])

  • Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC - NIH. (URL: [Link])

  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (URL: [Link])

  • 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. (URL: [Link])

  • Preparation of P-Nitroaniline | PDF | Thin Layer Chromatography - Scribd. (URL: [Link])

  • Improving the selectivity of nucleophilic substitution on 2,3-Difluoro-6-nitrobenzonitrile - Benchchem. (URL: )

  • Aromatic Nucleophilic Substitution | Dalal Institute. (URL: [Link])

  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (URL: [Link])

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (URL: [Link])

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (URL: [Link])

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - MDPI. (URL: [Link])

  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - NIH. (URL: [Link])

  • SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. (URL: [Link])

  • (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - ResearchGate. (URL: [Link])

  • Scheme 1 Synthesis of b-substituted phenylalanins via stereoselective... - ResearchGate. (URL: [Link])

Sources

Technical Support Center: HPLC Purity Analysis of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purity analysis of 2,3-difluoro-6-nitro-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide a robust analytical method and practical solutions to common experimental challenges. My approach is to not only provide a protocol but to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.

The Analytical Challenge: Why HPLC for this Molecule?

This compound is a complex molecule with several functional groups that dictate its chromatographic behavior. The nitroaromatic system provides a strong chromophore, making UV detection highly suitable.[1][2] The secondary amine and aromatic rings lend it a moderate to low polarity, making it an ideal candidate for reverse-phase HPLC.

Purity analysis is critical as potential impurities from synthesis (e.g., starting materials, isomers, or over-reacted species) or degradation can impact the quality, safety, and efficacy of any downstream application. A well-validated, stability-indicating HPLC method is therefore essential to ensure that all potential impurities are separated from the main analyte peak.[3][4]

Recommended HPLC Method for Purity Analysis

This method has been designed for robustness and high resolution, based on common practices for analyzing nitroaromatic compounds.[5][6]

Experimental Workflow Overview

The following diagram outlines the complete workflow from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase Preparation & Degassing Equilibration System Equilibration Mobile_Phase->Equilibration Standard_Prep Standard Solution Preparation SST System Suitability Test (SST) Standard_Prep->SST Sample_Prep Sample Solution Preparation Injection Sample Injection & Data Acquisition Sample_Prep->Injection Equilibration->SST SST->Injection If SST Passes Integration Peak Integration Injection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: High-level workflow for HPLC purity analysis.

Chromatographic Conditions

This table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar analyte. A 250 mm length ensures high efficiency and resolution.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common reverse-phase solvent system. The acidic pH (from phosphoric acid) suppresses the ionization of residual silanol groups on the column, which is crucial for preventing peak tailing of the basic amine moiety.[7][8]
Gradient Isocratic: 60% A, 40% BAn isocratic elution is simpler and often more robust for a purity method where impurities are expected to elute close to the main peak. Adjust the A:B ratio as needed to achieve a retention time of 5-10 minutes for the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[9]
Detection UV at 275 nmNitroaromatic compounds typically exhibit strong UV absorbance.[2] A wavelength of 275 nm is a good starting point based on the absorbance spectrum of similar nitroaniline structures.
Injection Volume 10 µLA typical injection volume that avoids column overloading while providing a strong detector signal.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase is critical to prevent peak distortion and splitting that can occur from injecting a solvent stronger than the mobile phase.[10]
Step-by-Step Protocols

1. Mobile Phase Preparation (1 L of 60:40 Water:Acetonitrile with 0.1% H₃PO₄): a. Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder. b. Carefully add 1.0 mL of concentrated (85%) phosphoric acid and mix. c. Add 400 mL of HPLC-grade acetonitrile. d. Transfer to a suitable reservoir bottle, mix thoroughly, and degas for 15-20 minutes using sonication or vacuum filtration.

2. Standard Solution Preparation (approx. 0.1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of the mobile phase (diluent) and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.

3. Sample Solution Preparation (approx. 0.1 mg/mL): a. Prepare in the same manner as the standard solution, using the sample to be analyzed.

4. System Suitability Testing (SST): a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes). b. Make five replicate injections of the Standard Solution. c. The system is deemed suitable for analysis if the following criteria are met, in accordance with ICH guidelines.[11][12]

  • Tailing Factor (Asymmetry): Not more than 1.5.
  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
  • Theoretical Plates (N): Not less than 2000.

Troubleshooting Guide: A Scientist's Q&A

This section addresses common issues encountered during HPLC analysis. The key is a systematic approach: change only one parameter at a time to isolate the cause.[10][13]

Q1: My main peak is tailing (Tailing Factor > 1.5). What's happening and how do I fix it?

A1: Peak tailing is one of the most common HPLC problems. It occurs when a single analyte peak has more than one retention mechanism.[7] For your molecule, the primary cause is likely a secondary interaction between the basic amine group and acidic residual silanol groups on the silica-based C18 column.[8]

Troubleshooting Steps:

  • Check Mobile Phase pH: The most likely culprit. Ensure the phosphoric acid was added correctly. A low pH (~2.5-3.0) is necessary to keep the silanol groups protonated (Si-OH) and prevent them from interacting with your protonated amine (R₂NH₂⁺). If the pH is too high, the ionized silanols (Si-O⁻) will strongly retain the analyte via an ion-exchange mechanism, causing tailing.[7]

  • Consider Column Age: An older column may have lost some of its protective end-capping, exposing more active silanol sites. Try the analysis on a new C18 column.

  • Reduce Analyte Concentration: Column overload can cause peak tailing. Prepare a more dilute sample (e.g., 0.05 mg/mL) and re-inject.

  • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 column specifically designed to minimize silanol interactions.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH correctly acidic (2.5-3.0)? Start->Check_pH Check_Column_Age Is the column old or heavily used? Check_pH->Check_Column_Age Yes Remake_MP Action: Prepare fresh mobile phase. Check_pH->Remake_MP No Check_Concentration Is the sample concentration too high? Check_Column_Age->Check_Concentration No Use_New_Column Action: Replace with a new C18 column. Check_Column_Age->Use_New_Column Yes Dilute_Sample Action: Dilute sample and reinject. Check_Concentration->Dilute_Sample Yes Problem_Solved Problem Resolved Check_Concentration->Problem_Solved No Use_New_Column->Problem_Solved Remake_MP->Problem_Solved Dilute_Sample->Problem_Solved

Caption: Decision tree for troubleshooting peak tailing.

Q2: I'm seeing poor resolution between my main peak and an impurity. How can I improve the separation?

A2: Resolution is a measure of the separation between two peaks and is influenced by column efficiency, selectivity, and retention.[14] Poor resolution means you cannot accurately quantify the purity.[15]

Troubleshooting Steps:

  • Adjust Mobile Phase Strength: This is the easiest way to change selectivity.

    • To increase retention and potentially improve resolution: Decrease the amount of acetonitrile (the "strong" solvent). Try a 65:35 (A:B) ratio. This will increase the retention factor (k') and give the peaks more time to separate.[16]

    • To decrease retention: Increase the amount of acetonitrile. This is less likely to improve resolution but can be useful if peaks are too retained.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders (selectivity). Try replacing acetonitrile with methanol at a lower concentration (e.g., start with a 50:50 water:methanol mix) to achieve similar retention.

  • Lower the Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase column efficiency (more theoretical plates) and often improves resolution, at the cost of a longer run time.

  • Lower the Temperature: Decreasing the column temperature (e.g., to 25 °C) will increase retention and can sometimes enhance resolution.[9]

Q3: My retention times are drifting from one injection to the next. What's the cause?

A3: Stable retention times are crucial for reliable peak identification. Drifting times usually point to a problem with the system's physical or chemical stability.[13]

Troubleshooting Steps:

  • Insufficient Column Equilibration: This is the most common cause. If you've just started the system or changed the mobile phase, the column chemistry needs time to stabilize. Ensure you equilibrate for at least 20-30 minutes, or until you see a flat baseline.

  • Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile component (acetonitrile). Prepare fresh mobile phase daily.[17]

  • Column Temperature Fluctuations: Ensure the column oven is on and set to the correct temperature. Even small changes in ambient temperature can affect retention if an oven is not used.

  • Pump or Leak Issues: Inconsistent flow from the pump will cause retention times to shift. Check for leaks in the system (especially around fittings) and ensure the pump is delivering a consistent flow rate.[18]

Q4: The system backpressure is suddenly very high. What should I do?

A4: High backpressure indicates a blockage somewhere in the flow path. Do not exceed the column's pressure limit.

Troubleshooting Steps:

  • Isolate the Source: Systematically disconnect components to find the blockage. a. Start by disconnecting the column from the injector. If the pressure drops to near zero, the blockage is in the column. b. If the pressure is still high, the blockage is upstream (e.g., in the connecting tubing or injector).

  • Blocked Column Frit: If the column is the source, it's likely the inlet frit is plugged with particulate matter from the sample or mobile phase. Try back-flushing the column (reversing the direction of flow) with the mobile phase at a low flow rate (0.2 mL/min). Warning: Only do this if the column manufacturer states it is permissible.

  • Sample Preparation: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from reaching the column.

Frequently Asked Questions (FAQs)

  • Can I use a different column, like a C8?

    • Yes, a C8 column could work. It is less retentive than a C18, so you would likely need to decrease the percentage of acetonitrile in your mobile phase to achieve similar retention times. A C18 is generally a better starting point for this type of molecule.

  • Why is phosphoric acid used instead of another acid like TFA?

    • Phosphoric acid is a non-volatile buffer that provides good pH control and is UV transparent at the detection wavelength. Trifluoroacetic acid (TFA) is also common but can cause ion-pairing effects and may suppress MS signals if you were to use that detector.

  • How do I perform a forced degradation study for this method?

    • A forced degradation study is essential to prove the method is "stability-indicating."[3][19] It involves subjecting the sample to harsh conditions (e.g., strong acid, strong base, peroxide, heat, and light) to generate degradation products. You then run the stressed samples to ensure that the degradation peaks are fully resolved from the main analyte peak. This demonstrates the method's specificity.[20]

  • What is the expected purity of a typical batch?

    • The expected purity depends on the synthesis route and purification process. A typical purity for a pharmaceutical intermediate would be >99.0%. The purpose of this method is to accurately measure that value.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitroaromatics. Retrieved from [Link]

  • Ju, H., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Eberle, D., et al. (2012). A fluoro versus a nitro derivative-a high-performance liquid chromatography study. Journal of Chromatography A, 1251, 98-105. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of nitroanilines. Retrieved from [Link]

  • Sathish, T., et al. (2011). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. Pakistan Journal of Pharmaceutical Sciences, 24(4).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sharma, G. et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectrum for reduction of various nitro compounds. Retrieved from [Link]

  • Thevenet, D., et al. (2009). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Analytical and Bioanalytical Chemistry, 393(2), 687-696.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ICH. (2023). Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Tips Peak Tailing. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the N-Dealkylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to serve as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the N-dealkylation of substituted anilines. The following content moves beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting strategies, ensuring you can diagnose and resolve issues effectively in your own laboratory setting.

Section 1: First-Pass Analysis: Why Did My Reaction Fail?

Before delving into method-specific issues, it is crucial to perform a systematic "first-pass" analysis of the failed reaction. Many reaction failures are not due to esoteric mechanistic pathways but rather to common oversights in experimental setup and execution. This initial diagnostic workflow helps to rule out fundamental errors before you invest time in complex optimization.

Diagram 1.1: Initial Troubleshooting Workflow

G A Reaction Failure (Low/No Conversion, Side Products) B 1. Starting Material Integrity Check A->B C 2. Reagent & Solvent Quality A->C D 3. Reaction Setup & Conditions A->D E NMR/LC-MS of Starting Material OK? B->E G Reagents Expired? Proper Stoichiometry? Solvent Anhydrous? C->G I Atmosphere Inert? Temperature Correct? Stirring Adequate? D->I F Re-purify or Re-synthesize Starting Material E->F No K Proceed to Method-Specific Troubleshooting E->K Yes H Use Fresh Reagents/Solvents. Verify Calculations. G->H No G->K Yes J Optimize Setup: Degas Solvent, Calibrate Thermometer, Use Efficient Stir Bar. I->J No I->K Yes

Caption: A decision tree for the initial diagnosis of a failed N-dealkylation reaction.

Section 2: Troubleshooting Oxidative N-Dealkylation

Oxidative methods are among the most common for N-dealkylation, particularly for N-benzyl and N-allyl groups. Reagents like ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are frequently employed. However, their success is highly dependent on the electronic nature of the aniline substrate.

Frequently Asked Questions (FAQs): Oxidative Methods

Question 1: My reaction with Ceric Ammonium Nitrate (CAN) is sluggish or incomplete, even with excess reagent. What's happening?

Answer: This is a classic issue tied to the mechanism of the reaction and the electronic properties of your substrate.

  • Causality: CAN-mediated N-dealkylation proceeds via a single-electron transfer (SET) from the nitrogen atom of the aniline to the Ce(IV) center. This generates a nitrogen-centered radical cation. For this initial SET to occur efficiently, the nitrogen must be sufficiently electron-rich. If your substituted aniline contains strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), the nitrogen lone pair is less available for oxidation, significantly slowing down or inhibiting the reaction.

  • Troubleshooting Steps:

    • Assess Substrate Electronics: Check the Hammett parameters for your substituents. If you have strong EWGs, CAN is likely a poor choice.

    • Increase Temperature: Cautiously increasing the reaction temperature can sometimes overcome a moderate activation barrier. Monitor carefully for decomposition.

    • Change Solvent: The reaction is often run in aqueous acetonitrile. Increasing the water content can sometimes enhance the oxidizing potential of CAN, but may also affect substrate solubility.

    • Switch to a Different Method: For electron-poor anilines, reductive dealkylation or other methods may be more suitable.

Question 2: I'm seeing significant side products and decomposition when using DDQ to remove an N-benzyl group. How can I improve selectivity?

Answer: DDQ is a powerful oxidant, and a lack of selectivity often points to over-oxidation or reaction with other sensitive functional groups.

  • Causality: The mechanism with DDQ is believed to proceed via hydride abstraction from the benzylic C-H bond, forming a stabilized iminium ion, which is then hydrolyzed during workup. However, DDQ is also a strong electron acceptor and can participate in charge-transfer complex formation with electron-rich aromatic rings. If your aniline substrate is highly electron-rich (e.g., contains methoxy or hydroxyl groups), you may see competitive aromatic C-H oxidation or polymerization.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures (-20 °C) to temper the reactivity of DDQ and favor the desired hydride abstraction pathway.

    • Check Stoichiometry: Use of a large excess of DDQ is a common cause of side reactions. Aim for 1.1 to 1.5 equivalents as a starting point and titrate from there.

    • Employ a Buffered System: The hydrolysis of the intermediate iminium ion can be sensitive to pH. A biphasic system (e.g., CH₂Cl₂/aqueous NaHCO₃) can help trap the generated DDQ-H₂ and maintain a stable pH, preventing acid-catalyzed decomposition.

    • Consider an Alternative Oxidant: For very sensitive substrates, milder oxidants like manganese dioxide (MnO₂) might be a better choice, although they often require higher temperatures and longer reaction times.

Diagram 2.1: Mechanism of CAN-Mediated N-Dealkylation

G cluster_0 Step 1: Single-Electron Transfer (SET) cluster_1 Step 2: Deprotonation & Oxidation cluster_2 Step 3: Hydrolysis Aniline R-NH-Ar RadicalCation [R-NH•+-Ar] Aniline->RadicalCation + Ce(IV) CeIV Ce(IV) CeIII Ce(III) RadicalCation->CeIII - e⁻ RadicalCation2 [R-NH•+-Ar] Radical R-N•-Ar RadicalCation2->Radical - H⁺ Iminium [R'=N+-Ar] Radical->Iminium - e⁻ (to another Ce(IV)) Iminium2 [R'=N+-Ar] Product H₂N-Ar Iminium2->Product + H₂O H2O H₂O Byproduct R'=O Product->Byproduct

Caption: The accepted mechanism for oxidative N-dealkylation using Ceric Ammonium Nitrate (CAN).

Section 3: Troubleshooting Reductive N-Dealkylation

Reductive methods, primarily catalytic hydrogenation, are workhorse reactions for cleaving N-benzyl groups. While often high-yielding and clean, they are not without their own set of potential pitfalls.

Frequently Asked Questions (FAQs): Reductive Methods

Question 3: My catalytic hydrogenation for N-debenzylation has stalled. TLC analysis shows both starting material and product, but the reaction won't go to completion.

Answer: A stalled hydrogenation reaction almost always points to catalyst deactivation or inhibition.

  • Causality: The active sites on heterogeneous catalysts like Palladium on Carbon (Pd/C) can be "poisoned" by various functional groups or impurities. Sulfur-containing compounds (e.g., thiols, thioethers), nitrogen heterocycles (like pyridine or imidazole), and halides (especially iodide) can bind strongly to the palladium surface, blocking it from participating in the catalytic cycle. The source of these poisons can be the substrate itself or impurities from previous synthetic steps.

  • Troubleshooting Steps:

    • Purify the Starting Material: The most common culprit is an impure substrate. Re-purify your N-alkylaniline by column chromatography or recrystallization to remove trace impurities.

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes provide enough active sites to overcome low-level poisoning.

    • Add an Acid: The presence of a mild acid (like acetic acid) can sometimes protonate basic nitrogen heterocycles, reducing their ability to bind to the catalyst.

    • Use a Poison-Resistant Catalyst: Catalysts like Pearlman's catalyst (Pd(OH)₂/C) are known to be more resistant to poisoning than standard Pd/C and can be effective where Pd/C fails.

    • Check Your Hydrogen Source: Ensure your hydrogen balloon or generator is providing a positive pressure of H₂. Leaks in the system are a simple but common point of failure.

Question 4: My N-debenzylation is working, but I am also reducing other functional groups in my molecule, such as a nitro group or a double bond. How can I improve chemoselectivity?

Answer: Standard catalytic hydrogenation (H₂, Pd/C) is a powerful reducing system with limited chemoselectivity. To target only the N-benzyl group, you need to modify the conditions or switch to a different hydrogen source.

  • Causality: The high reactivity of H₂ on a palladium surface will readily reduce many unsaturated functional groups. The relative rates of reduction determine the product distribution. Nitro groups, alkynes, and alkenes are often reduced faster than or concurrently with N-benzyl cleavage.

  • Troubleshooting Steps:

    • Switch to Transfer Hydrogenation: This is often the best solution. Instead of H₂ gas, use a hydrogen donor like ammonium formate, cyclohexene, or formic acid. Transfer hydrogenation with Pd/C is generally much milder and often leaves other reducible groups untouched. It also has the practical advantage of not requiring specialized hydrogenation equipment.

    • Use a Different Catalyst: Different catalysts have different selectivities. For example, platinum oxide (PtO₂) can sometimes be more selective.

    • Protect the Sensitive Group: If possible, protect the other reducible functional group before performing the N-dealkylation, then deprotect it afterward. This adds steps but provides maximum control.

Table 3.1: Comparison of Common N-Debenzylation Conditions
MethodReagentsTypical SubstratesProsCons
Standard Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH/EtOHElectronically neutral or rich anilinesHigh yield, clean, simple workupProne to catalyst poisoning, poor chemoselectivity, requires H₂ gas
Transfer Hydrogenation Ammonium Formate, 10% Pd/C, MeOHAnilines with reducible groups (alkenes, C=O)Excellent chemoselectivity, no H₂ gas requiredSlower, requires stoichiometric H-donor
Acid-Catalyzed HBr in Acetic AcidRobust substrates without acid-labile groupsEffective for stubborn casesHarsh conditions, not suitable for sensitive molecules
Oxidative (DDQ) DDQ, CH₂Cl₂/H₂OElectron-rich N-benzyl anilinesFast, mild temperatureSensitive to substrate electronics, potential for over-oxidation

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for N-Debenzylation via Transfer Hydrogenation

This protocol provides a reliable and highly chemoselective method for cleaving N-benzyl groups in the presence of other reducible functionalities.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-benzylaniline substrate (1.0 eq).

  • Catalyst & Donor: Add Palladium on Carbon (10% Pd/C, 0.1 eq by weight) and ammonium formate (HCO₂NH₄, 5.0 eq).

  • Solvent: Add methanol (MeOH) to form a slurry with a concentration of approximately 0.1 M with respect to the substrate.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically ~65 °C for MeOH).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove residual ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude aniline product by flash column chromatography as needed.

Section 5: References

  • Bull, S. D., et al. (2009). Amino Group Protection. In Comprehensive Organic Synthesis II. Elsevier. [Link]

  • Sridharan, V., & Menéndez, J. C. (2010). Cerium(IV) Ammonium Nitrate as a Catalyst in Organic Synthesis. Chemical Reviews, 110(6), 3805-3849. [Link]

  • Zhang, Y., et al. (2018). Oxidative C-N Bond Cleavage for N-Dealkylation of Tertiary Amines. Organic & Biomolecular Chemistry, 16(25), 4597-4610. [Link]

  • Kore, R., & Srivastava, R. (2013). DDQ-mediated deprotection of p-methoxybenzyl (PMB) ether in a biphasic solvent system: a mild and selective method. RSC Advances, 3(44), 21331-21334. [Link]

  • Gálvez, J. A., et al. (2011). Palladium-Based Catalysts in the Dehalogenation of Organic Compounds. Accounts of Chemical Research, 44(6), 457-467. [Link]

  • Pearlman, W. M. (1967). A new, more active, palladium catalyst. Tetrahedron Letters, 8(17), 1663-1664. [Link]

  • Johnstone, R. A. W., et al. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170. [Link]

Technical Support Center: Managing Intramamolecular Cyclization Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with intramolecular cyclization side products in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Understanding the Core Problem: Intramolecular vs. Intermolecular Reactions

At the heart of this issue is the competition between two pathways: an intramolecular reaction , where reactive groups within the same molecule interact to form a cyclic product, and an intermolecular reaction , where two separate molecules react, often leading to dimerization or polymerization.[1][2]

Generally, intramolecular reactions are entropically favored.[1][2] In an intermolecular reaction, two or more molecules must come together, resulting in a decrease in the system's disorder, which is entropically unfavorable.[1] However, the formation of strained rings (3- and 4-membered) can be kinetically slow due to high activation energy associated with angle strain.[3] Conversely, the formation of 5- and 6-membered rings is often rapid and highly favored.[3][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Competition between intramolecular and intermolecular pathways."

Frequently Asked Questions (FAQs)

Q1: My primary side product is a dimer. What is the most direct way to address this?

A: Dimerization is a classic sign that the intermolecular reaction pathway is outcompeting the desired intramolecular cyclization. The most effective initial strategy is to employ the high dilution principle .[5] By significantly lowering the concentration of your linear precursor, you decrease the probability of two molecules encountering each other, thus favoring the intramolecular pathway.[6][7]

Q2: I'm trying to form a large macrocycle, but I'm mostly getting polymer. Why is this happening?

A: For the formation of medium (8- to 11-membered) and large rings (12-membered and over), the probability of the two reactive ends of the same molecule finding each other decreases as the chain length increases. This "distance factor" can make intermolecular polymerization the more likely outcome. This is a scenario where high dilution techniques are absolutely critical.[8]

Q3: Are there any predictive rules for whether a cyclization will be successful?

A: Yes, Baldwin's Rules offer a set of guidelines to predict the feasibility of ring-closing reactions, particularly for 3- to 7-membered rings.[9] These rules are based on the geometry of the atom being attacked and whether the bond being broken is inside (endo) or outside (exo) the newly formed ring.[10][11][12] While they are empirical and have exceptions, they provide an excellent starting point for reaction design.[9][13]

Q4: Can protecting groups help in preventing unwanted cyclization?

A: Absolutely. Protecting groups are essential for temporarily masking reactive functional groups that could lead to undesired side reactions, including intramolecular cyclization.[14][15][16] For example, in peptide synthesis, the carboxylic acid functions of aspartic acid and glutamic acid must be protected to prevent the formation of cyclic peptide derivatives.[14]

Troubleshooting Guides

Issue 1: Dominant Dimer or Polymer Formation in Macrocyclization

Root Cause Analysis: The rate of the intermolecular reaction is significantly higher than the intramolecular cyclization. This is typically due to the concentration of the substrate being too high, allowing reactive molecules to find each other more readily than the two ends of a single molecule can find each other.[6]

Troubleshooting Workflow:

dot graph G { bgcolor="#FFFFFF" node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for troubleshooting high oligomerization."

Detailed Protocols:

  • Protocol 1: High Dilution via Syringe Pump Addition This technique, often called "pseudo-high dilution," maintains a very low effective concentration of the reactive species in the reaction vessel.[5][17]

    • Prepare two separate solutions:

      • Solution A: Your linear precursor dissolved in a suitable solvent.

      • Solution B: The reagent/catalyst required for the cyclization, also in a suitable solvent.

    • Set up a reaction vessel containing a large volume of the reaction solvent, heated to the desired temperature.

    • Using two separate syringe pumps, add Solution A and Solution B dropwise and simultaneously to the reaction vessel over an extended period (e.g., 4-12 hours). The principle is that the reactants are consumed more rapidly than they are added.[5]

    • After the addition is complete, allow the reaction to stir for an additional period to ensure completion.

Issue 2: No Cyclization or Low Conversion

Root Cause Analysis: The activation energy for the desired intramolecular cyclization is too high, or the conformation of the linear precursor is unfavorable for ring closure. Other possibilities include catalyst deactivation or unfavorable solvent interactions.

Troubleshooting Steps:

  • Re-evaluate Reaction Temperature: Increasing the temperature generally increases the rate of reaction by providing more molecules with the necessary activation energy.[18][19] However, be aware that very high temperatures can sometimes favor side reactions or cause degradation.[20] A systematic screen of temperatures (e.g., room temperature, 50°C, 80°C) is recommended.

  • Screen Different Solvents: The choice of solvent can dramatically impact reaction rates and selectivity.[21][22] Polar aprotic solvents (e.g., DMF, acetonitrile) can stabilize charged intermediates, while nonpolar solvents (e.g., toluene, cyclohexane) may favor conformations that facilitate cyclization.[21][23][24] The solvent can also influence the solubility of the reactants and intermediates.

  • Employ a Template: A "template effect" uses a metal ion or another molecule to bind to the linear precursor, holding it in a conformation that favors intramolecular cyclization.[25][26] This pre-organization can significantly increase the effective concentration of the reactive termini and lower the entropic barrier to cyclization.[26][27]

  • Protocol 2: Screening for Template Effects

    • Identify potential coordination sites on your linear precursor (e.g., heteroatoms like N, O, S).

    • Select a range of metal ions (e.g., Ni²⁺, Cu²⁺, Pd²⁺) that are known to coordinate with these functional groups.[25]

    • Set up small-scale parallel reactions, each containing the linear precursor and a stoichiometric amount of a different metal salt.

    • Run the reactions under your standard cyclization conditions.

    • Analyze the product distribution in each reaction by LC-MS or a similar technique to identify any metal ions that promote the formation of the desired cyclic product.

Issue 3: Formation of an Isomeric or Unexpected Cyclic Product

Root Cause Analysis: The reaction may be proceeding through a different, kinetically or thermodynamically favored cyclization pathway. This can be influenced by steric hindrance or the electronic properties of the reacting groups.

Troubleshooting Steps:

  • Consult Baldwin's Rules: Analyze your precursor and the potential cyclization pathways according to Baldwin's Rules.[9][13] If your desired reaction is "disfavored," it explains why an alternative "favored" pathway might be occurring.

  • Introduce Steric Hindrance or Protecting Groups: Strategically placing bulky protecting groups can physically block undesired reaction sites, directing the reaction towards the desired cyclization.[15][16] For example, a bulky silyl ether could protect one alcohol in a diol, allowing cyclization to occur at the other.

  • Modify Temperature to Control Kinetic vs. Thermodynamic Products: Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to reach equilibrium, favoring the more stable, thermodynamically controlled product.[28] Running the reaction at both a low temperature and a high temperature can reveal if you are dealing with kinetic or thermodynamic control.

Data Summary: Influence of Key Parameters

The following table summarizes the general effects of common reaction parameters on the ratio of intramolecular (cyclic) to intermolecular (dimer/polymer) products.

ParameterChangeExpected Effect on Cyclic Product YieldRationale
Concentration DecreaseIncreaseReduces the probability of intermolecular collisions.[6][29]
Temperature IncreaseVariesIncreases overall reaction rate, but may not selectively favor cyclization. Can help overcome activation energy barriers.[18][19]
Solvent Polarity VariesVariesAffects substrate conformation and stabilization of transition states.[21]
Addition Rate DecreaseIncreaseMaintains a pseudo-high dilution environment, favoring intramolecular reactions.[5][17]
Template AdditionIncreasePre-organizes the substrate into a conformation suitable for cyclization.[25][27]

References

  • Baldwin's rules. (n.d.). In Grokipedia.
  • High dilution principle. (n.d.). In Wikipedia. Retrieved from [Link]

  • Alabugin, I. V., Gilmore, K., & Manoharan, M. (2011). Rules for Ring Closure on Alkynes. Journal of the American Chemical Society, 133(32), 12608–12623.
  • Baldwin's Rules for Ring Closure. (n.d.). In Scribd. Retrieved from [Link]

  • Macrocyclic and Template Effects. (n.d.). In Every Science.
  • Alabugin, I. V., & Gilmore, K. (2013). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews, 113(7), 5243–5286.
  • Baldwin's rules wikipedia, the free encyclopedia. (n.d.). In Slideshare. Retrieved from [Link]

  • 7.1 Synthesis by high dilution principle. (n.d.).
  • Zhang, Y., et al. (2023).
  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.).
  • Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles. (n.d.). In NIH. Retrieved from [Link]

  • Template Synthesis of Macrocyclic Compounds. (n.d.).
  • Intramolecular reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.).
  • Solvent effects in solid acid-catalyzed reactions: The case of the liquid-phase isomerization/cyclization of citronellal over SiO2-Al2O3. (n.d.). In ResearchGate. Retrieved from [Link]

  • An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. (n.d.). In PubMed Central. Retrieved from [Link]

  • Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. (n.d.). In PMC - NIH. Retrieved from [Link]

  • Radical cyclization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Intramolecular vs. Intermolecular Reaction. (n.d.).
  • III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). In Chemistry LibreTexts. Retrieved from [Link]

  • Bar Yaakov, Y., Persky, A., & Klein, F. S. (1973). Temperature dependence of the intramolecular kinetic isotope effect in the reaction system Cl + HD. The Journal of Chemical Physics, 59(5), 2415–2419.
  • An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (n.d.). In PubMed. Retrieved from [Link]

  • Template-constrained macrocyclic peptides prepared from native, unprotected precursors. (2013, September 16). In PNAS. Retrieved from [Link]

  • What are intermolecular and intramolecular reactions?. (2017, October 25). In Quora. Retrieved from [Link]

  • How Does Temperature Affect The Rate Of A Reaction?. (2023, March 15). Retrieved from [Link]

  • Kinetic modeling of the effect of solvent concentration on primary cyclization during polymerization of multifunctional monomers. (n.d.). In ResearchGate. Retrieved from [Link]

  • On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. (2017, May 23). In PubMed. Retrieved from [Link]

  • Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. (2016, March 15). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). In AAPPTEC. Retrieved from [Link]

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020, March 9). In The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. (n.d.). In NIH. Retrieved from [Link]

  • Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. (n.d.). In ResearchGate. Retrieved from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. (n.d.). In NIH. Retrieved from [Link]

  • The effect of temperature on rates of reaction. (n.d.). In Chemguide. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). In Bibliomed. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. (2019, October 25). In ResearchGate. Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). In Chemistry LibreTexts. Retrieved from [Link]

  • Intermolecular vs intramolecular reactions. (2021, February 1). In YouTube. Retrieved from [Link]

  • 8.10: Intermolecular Versus Intramolecular Reactions. (2014, June 19). In Chemistry LibreTexts. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]

  • Approaches for peptide and protein cyclisation. (n.d.). In PMC - NIH. Retrieved from [Link]

  • Synthesis of side‐chain to side‐chain cyclized peptide analogs on solid supports. (n.d.).
  • Common Blind Spot: Intramolecular Reactions. (2011, July 4). In Master Organic Chemistry. Retrieved from [Link]

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impact of pH on the stability of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2,3-difluoro-6-nitro-N-phenylaniline. The stability of this compound is critically influenced by pH, which can impact experimental outcomes, analytical measurements, and formulation development. This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure the integrity of your work. We will explore the underlying chemical principles governing its stability, offer detailed protocols for pH stability assessment, and address frequently asked questions.

Section 1: Chemical Rationale for pH-Dependent Stability

The structure of this compound contains several functional groups that dictate its susceptibility to pH-mediated degradation. Understanding these structural motifs is key to predicting and controlling its stability.

  • Aniline Moiety: The secondary amine (-NH-) is a weak base. In acidic conditions (low pH), this nitrogen can be protonated to form an anilinium ion (-NH2+-). This protonation can alter the electron density of the aromatic rings and may influence susceptibility to nucleophilic attack or other degradation pathways.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group.[1] This feature makes the aromatic ring electron-deficient and can activate it towards nucleophilic aromatic substitution, particularly under basic conditions. Furthermore, nitroaromatic compounds can be susceptible to reduction, a process that can be influenced by the pH of the environment.[2][3]

  • Fluoro Substituents (-F): The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect.[4] This further decreases the electron density of the phenyl ring to which they are attached, potentially influencing the pKa of the aniline nitrogen and the overall reactivity of the molecule.

The interplay of these groups suggests that this compound is likely to exhibit distinct stability profiles under acidic, neutral, and basic conditions. Forced degradation studies, which intentionally stress a compound under various conditions, are essential to map these stability characteristics.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown under basic conditions. What is happening?

A1: Color change, particularly under basic (high pH) conditions, is often indicative of degradation. For nitroaromatic compounds, this can be due to the formation of colored degradation products. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack by hydroxide ions (OH-), leading to the formation of phenolic or other substituted species that are often colored. It is crucial to analyze the sample immediately by a stability-indicating method like HPLC to identify and quantify the degradation products.[7]

Q2: I'm observing peak tailing and inconsistent retention times when analyzing the compound with HPLC. Could this be related to pH?

A2: Yes, this is a common issue. The aniline nitrogen in your molecule has a pKa. If the pH of your mobile phase is close to the pKa of the compound, it will exist as a mixture of the protonated (anilinium ion) and neutral forms. This dual state can lead to poor peak shape and shifting retention times on reverse-phase columns. To resolve this, adjust the pH of your mobile phase to be at least 1.5-2 pH units away from the compound's pKa. For an amine, this typically means using a mobile phase with a pH below 4 or above 9 (column permitting).

Q3: What is the expected stability of this compound in acidic solution?

A3: In strongly acidic solutions, the primary concern is acid-catalyzed hydrolysis. While the core structure is generally robust, prolonged exposure to harsh acidic conditions (e.g., >1M HCl) and elevated temperatures could lead to degradation. The aniline nitrogen will be protonated, which generally protects it from oxidation but may alter its electronic influence on the rest of the molecule. Always monitor for the appearance of new peaks in your chromatogram during stability studies.

Q4: Can I use a universal buffer for my pH stability study?

A4: While convenient, universal buffers can sometimes interfere with analysis. It is generally better to use a series of simple, non-reactive buffers for different pH ranges (e.g., phosphate, acetate, borate). Ensure that the buffer components themselves do not react with your compound or interfere with your analytical method (e.g., by absorbing UV light at the detection wavelength).

Section 3: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound in basic solutions (pH > 9) Base-catalyzed hydrolysis or nucleophilic aromatic substitution.1. Immediately analyze the sample via HPLC-UV or LC-MS to identify degradants.[7] 2. If the reaction is too fast at room temperature, repeat the experiment at a lower temperature (e.g., 4°C) to slow the degradation rate. 3. Protect the solution from light, as photolytic degradation can sometimes be pH-dependent.
Precipitation of the compound in the buffer. The compound's solubility is pH-dependent. The protonated form (low pH) may have different solubility than the neutral form.1. Determine the solubility of the compound at different pH values before starting the stability study. 2. Consider adding a co-solvent (e.g., acetonitrile, methanol) to your buffer system to maintain solubility, but ensure the co-solvent does not cause degradation on its own.
No degradation observed under any pH condition. The compound is highly stable, or the stress conditions are not stringent enough.1. Increase the temperature of the study (e.g., from 40°C to 60°C or higher).[8] 2. Increase the concentration of the acid or base (e.g., from 0.1M to 1M). 3. Extend the duration of the study. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[8]
Appearance of multiple, small impurity peaks in all samples, including the control. Potential issue with the starting material purity, or degradation is occurring in the stock solution.1. Verify the purity of your starting material with a high-resolution analytical technique. 2. Assess the stability of your compound in the solvent used for the stock solution. Some organic solvents can contain impurities (e.g., peroxides in THF or ethers) that can cause degradation.

Section 4: Experimental Protocol for pH Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.

Objective: To determine the degradation rate and identify major degradation products under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium Hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector or Mass Spectrometer[7]

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) spike Spike Stock into pH Solutions (t=0 sample) stock->spike ph_sol Prepare pH Solutions: - 0.1M HCl (pH ~1) - pH 7 Buffer - 0.1M NaOH (pH ~13) ph_sol->spike incubate Incubate Samples (e.g., 60°C) spike->incubate sampling Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (Neutralize aliquot) sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data Calculate % Assay and % Degradation hplc->data pathway Identify Degradants (if using LC-MS) data->pathway

Caption: Workflow for pH-dependent stability testing.

Procedure:

  • Preparation of Solutions:

    • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

    • Acidic Solution: Prepare a 0.1 M solution of HCl in water.

    • Neutral Solution: Prepare a phosphate buffer at pH 7.0.

    • Basic Solution: Prepare a 0.1 M solution of NaOH in water.

  • Initiation of Stability Study:

    • For each condition (acid, neutral, base), transfer a known volume of the respective solution into three separate, labeled vials.

    • Place the vials in an incubator set to 60°C. Allow them to equilibrate for 20 minutes.

    • To initiate the experiment, add a small, precise volume of the stock solution to each vial to achieve a final concentration of approximately 50-100 µg/mL. Mix thoroughly. This is your t=0 time point.

    • Immediately withdraw an aliquot from each vial. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute with mobile phase to an appropriate concentration for HPLC analysis. This is your t=0 sample .

  • Time-Point Sampling:

    • Continue to incubate the remaining solutions at 60°C.

    • Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately quench each aliquot as described in step 2.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.[9][10]

    • Record the peak area of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining compound versus time for each pH condition.

    • If significant degradation is observed, identify the degradation products, ideally using LC-MS.

Section 5: Expected Stability Profile (Hypothetical Data)

The following table summarizes the expected stability of this compound based on its chemical structure. Actual results must be confirmed experimentally.

Condition pH Temperature Expected Degradation Rate Potential Degradation Pathway
Acidic ~1 (0.1M HCl)60°CSlow to ModerateAcid-catalyzed hydrolysis
Neutral 7.060°CVery SlowMinimal hydrolysis/oxidation
Basic ~13 (0.1M NaOH)60°CRapidBase-catalyzed hydrolysis, Nucleophilic Aromatic Substitution

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • BenchChem. (2025). An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (2025, October 19). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why?.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • PharmaTutor. (2025, August 10). core components of analytical method validation for small molecules-an overview.
  • PubMed. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation.
  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
  • NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • BenchChem. (2025). An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Bacterial degradation pathway of di- and trinitrophenols under aerobic conditions.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline....
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • NIH. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.
  • MedChemExpress. (n.d.). Diphenylamine hydrochloride (N-Phenylaniline hydrochloride) | Antifungal Agent.
  • ACS Publications. (2025, December 15). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L.
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Technical Support Center: Impurity Identification in 2,3-Difluoro-6-Nitro-N-Phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to ensuring the quality and integrity of your 2,3-difluoro-6-nitro-N-phenylaniline samples. As a critical starting material or intermediate in pharmaceutical synthesis, its purity is paramount.[1] This guide provides in-depth, experience-based answers and troubleshooting protocols to help you identify, characterize, and control potential impurities.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the most common initial questions researchers face when dealing with a new batch of this compound.

Q1: What are the most probable process-related impurities I should expect?

A: Based on the typical synthesis route—a nucleophilic aromatic substitution (SNAᵣ) reaction between 1,2,3-trifluoro-4-nitrobenzene and aniline—the most likely impurities arise from starting materials, side reactions, and subsequent degradation.

  • Unreacted Starting Materials: Residual 1,2,3-trifluoro-4-nitrobenzene and aniline are common.

  • Isomeric Byproducts: Incomplete substitution or alternative reaction pathways can lead to the formation of regioisomers, such as 2,6-difluoro-3-nitro-N-phenylaniline or 3-fluoro-2-nitro-N,N-diphenylaniline. Positional isomers are a frequent challenge in the synthesis of substituted anilines.[2]

  • Over-reaction Products: Formation of tri-substituted or di-anilino species can occur if reaction conditions are not tightly controlled.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the starting fluoro-nitroaromatic compound, yielding difluoronitrophenol.

Q2: How can I distinguish between starting materials, intermediates, and degradation products?

A: A multi-faceted analytical approach is essential. A preliminary analysis using Thin-Layer Chromatography (TLC) can provide a quick assessment of the sample's complexity. For definitive identification, a combination of High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is the industry standard.

  • HPLC-DAD: Comparing the retention times and UV-Vis spectra of the peaks in your sample to those of authentic reference standards of the starting materials will confirm their presence.

  • LC-MS: This is the most powerful tool. The mass-to-charge ratio (m/z) of each peak provides the molecular weight. Starting materials will have expected molecular weights, while degradation products may show masses corresponding to hydrolysis (addition of -OH) or reduction of the nitro group (loss of oxygen, addition of hydrogen).[3]

Q3: My sample is degrading during analysis or storage. What are the likely degradation pathways?

A: Nitroaromatic compounds can be susceptible to degradation under certain stress conditions. To proactively identify potential degradants, performing forced degradation studies is a regulatory expectation and a scientific necessity.[4][5]

  • Acid/Base Hydrolysis: The nitro group can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The aniline moiety can be oxidized. Forced degradation with an agent like hydrogen peroxide will reveal these potential products.

  • Photodegradation: Exposure to UV light can induce degradation. Samples should be stored in amber vials or protected from light.

  • Thermal Degradation: Heating the sample can accelerate degradation, revealing pathways that might occur over a long shelf-life.

Conducting these studies helps develop a "stability-indicating" analytical method, which is a method proven to be capable of separating the main compound from all its potential degradation products.[6]

Section 2: Analytical Strategy & Workflow

A robust analytical strategy is systematic and employs orthogonal techniques—methods that rely on different chemical or physical principles—to build a comprehensive purity profile. The following workflow is a field-proven approach to impurity identification.

Caption: A logical workflow for impurity identification and confirmation.

Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the workhorse for purity assessment.[3] A good separation is the foundation of accurate impurity profiling. Here are solutions to common issues.

Recommended Starting Protocol: Reversed-Phase HPLC
ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the aromatic rings of the analyte and related impurities.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of silanol groups on the column, reducing peak tailing for the basic aniline moiety.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient 30% B to 95% B over 20 minA gradient is necessary to elute both polar (e.g., hydrolysis products) and non-polar (e.g., over-reaction products) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[8]
Detection DAD, 254 nm and 340 nm254 nm is a general wavelength for aromatics. The nitro group provides a chromophore with absorbance at longer wavelengths (~340 nm).
Injection Vol. 10 µLA good starting point to avoid column overload.
HPLC Troubleshooting Q&A

Q: My main peak is tailing significantly. What's the cause and fix?

A: Peak tailing for an aniline-containing compound is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing.[9]

  • Cause 1: Insufficient Mobile Phase Acidification: The formic acid concentration may be too low to fully protonate the free silanols.

  • Solution 1: Increase the acid concentration slightly (e.g., to 0.2%) or switch to a stronger ion-pairing agent like trifluoroacetic acid (TFA) at 0.1%. Be aware that TFA can be difficult to remove from the column and may suppress MS signal.

  • Cause 2: Column Degradation: Over time, particularly at high pH, the silica matrix can degrade, exposing more active silanol sites.

  • Solution 2: First, try regenerating the column with a strong solvent wash. If that fails, replace the column. Using columns with high-purity silica or end-capping technology can minimize this issue from the start.[9]

Q: I see new, unexpected peaks in my chromatogram that weren't there yesterday. What's going on?

A: This common issue points to contamination from the system or solvents, or sample degradation.[10]

  • Step 1: Inject a Solvent Blank: Prepare a sample using only your dissolution solvent and run it on the same gradient. If the peaks appear, the source is your solvent or the HPLC system itself.

  • Step 2: Check Solvents: Ensure you are using high-purity, HPLC-grade solvents. Aqueous mobile phases can grow bacteria over time, so prepare them fresh daily.[11]

  • Step 3: Check Sample Stability: Your compound may be degrading in the dissolution solvent. Prepare a fresh sample and inject it immediately. Compare this to a sample that has been sitting in the autosampler for several hours. If new peaks appear or grow over time, you need to find a more suitable, non-reactive solvent or keep the samples cooled in the autosampler.

Q: The resolution between my main peak and a critical impurity is less than 1.5. How can I improve it?

A: Poor resolution means the peaks are not sufficiently separated for accurate quantification.

  • Solution 1: Adjust Gradient Slope: Make the gradient shallower around the elution time of the critical pair. For example, if the peaks elute at 50% B, hold the gradient at 45-55% B for several minutes. This gives the compounds more time to interact with the stationary phase.[12]

  • Solution 2: Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and can alter the elution order and spacing of peaks.

  • Solution 3: Change Column Chemistry: If adjusting the mobile phase doesn't work, the interaction with the stationary phase needs to be changed. A Phenyl-Hexyl column, for instance, offers different pi-pi interactions than a standard C18, which can be highly effective for separating aromatic isomers.

Section 4: Troubleshooting Guide: Mass Spectrometry (MS) & NMR

Spectroscopic techniques are essential for moving from detection to definitive identification.[13][14]

Mass Spectrometry (LC-MS) Q&A

Q: I can't get a clear molecular ion ([M+H]⁺) for a low-level impurity. What should I try?

A: This is often an issue of ionization efficiency.

  • Solution 1: Switch Ionization Source: Electrospray Ionization (ESI) is common, but some compounds ionize better with Atmospheric Pressure Chemical Ionization (APCI). APCI is often better for less polar, more volatile compounds.

  • Solution 2: Optimize Source Parameters: Adjust the fragmentor or cone voltage. A setting that is too high can cause the molecular ion to fragment immediately in the source, meaning you only see fragment ions. Lowering this voltage may preserve the molecular ion.

  • Solution 3: Change Mobile Phase Additive: If you are using TFA, it is a known ion-suppressing agent. Switch to formic acid or ammonium formate to improve signal in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Q&A

Q: How can NMR confirm the structure of an impurity, especially an isomer?

A: NMR spectroscopy is the gold standard for structural elucidation.[15][16] For your compound, it is exceptionally powerful.

  • ¹H NMR: Will show the number of protons and their connectivity. For an isomer where a fluorine atom has moved, the splitting pattern (coupling) of the aromatic protons will be distinctly different.

  • ¹⁹F NMR: This is a critical experiment. The chemical shift and coupling constants of the fluorine atoms are highly sensitive to their position on the aromatic ring. A regioisomeric impurity will have a completely different ¹⁹F NMR spectrum compared to the parent compound.

  • 2D NMR (COSY, HSQC, HMBC): For completely unknown structures, these experiments are used to piece together the molecular skeleton. For example, an HMBC experiment shows long-range correlations between protons and carbons, allowing you to definitively place functional groups on the aromatic ring.[15]

Section 5: Confirmatory Workflow

Once an impurity is detected and a structure is proposed, a final confirmation is required, especially for regulatory submissions.

Caption: Workflow for the definitive structural confirmation of an impurity.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Guidance for Industry - ANDAs: Impurities in Drug. Regulations.gov. Available at: [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • analytical methods. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]

  • Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. PubMed. Available at: [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Semantic Scholar. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Impurities and Degradation products. @rtMolecule. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Quantitative Estimation of Aromatic Nitro Compounds. datapdf.com. Available at: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Journals (TSI Journals). Available at: [Link]

  • Separation and Analysis of Dimethylaniline Isomers by Supercritical Fluid Chromatography--Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2,3-difluoro-6-nitro-N-phenylaniline, a key intermediate in pharmaceutical and organic synthesis.[1] We will explore the nuances of its ¹H NMR spectrum, offering a framework for unambiguous structural confirmation. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing the experimental context necessary for researchers, scientists, and drug development professionals to select the most appropriate methods for their characterization needs.

The Molecular Architecture: Understanding Substituent Effects

The chemical structure of this compound is characterized by a complex interplay of electronic effects that directly influence its ¹H NMR spectrum. The molecule consists of two aromatic rings linked by a secondary amine.

  • Ring A (Difluoro-nitro-aniline moiety): This ring is highly electron-deficient. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. The two fluorine atoms also exert a strong inductive electron-withdrawing effect.[2] This cumulative deshielding effect will shift the protons on this ring significantly downfield.

  • Ring B (N-phenyl moiety): The secondary amine (-NH-) acts as an electron-donating group to this ring through resonance, which increases the electron density on the ortho and para positions. This shielding effect will cause the protons on this ring to appear at a relatively upfield position compared to those on Ring A.

Understanding these electronic contributions is the first principle in predicting and accurately interpreting the resulting NMR spectrum.

Core Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules like this compound. It provides precise information about the electronic environment, connectivity, and the number of distinct protons in the molecule.

Theoretical ¹H NMR Spectral Predictions

Based on the molecule's structure, we can anticipate the following signals:

  • Amine Proton (NH): A single, often broad, proton signal. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Ring A Protons: Two aromatic protons. Due to their proximity, they will exhibit coupling to each other (ortho coupling, typically 7-10 Hz) and potentially smaller couplings to the adjacent fluorine atoms (H-F coupling). Their chemical shifts are expected to be far downfield due to the strong deshielding from the nitro and fluoro groups.

  • Ring B Protons: Three sets of aromatic protons. The two ortho-protons (H-2'/H-6') will be equivalent, the two meta-protons (H-3'/H-5') will be equivalent, and the single para-proton (H-4') will be unique. These will appear in the typical aromatic region of 6.5-8.0 ppm.[3]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol ensures a self-validating system by establishing a clear and reproducible methodology.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. DMSO-d₆ is an excellent alternative if solubility is an issue and is particularly useful for observing exchangeable protons like the N-H proton, which often appears as a sharper signal in this solvent.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Instrument Setup & Acquisition:

    • Use a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher. A higher field strength provides better signal dispersion and simplifies the interpretation of complex spectra.

    • Shim the magnetic field to ensure homogeneity, which is critical for achieving sharp lines and resolving fine coupling patterns.

    • Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Interpretation node_prep Dissolve 5-10 mg Sample in 0.6 mL Deuterated Solvent (e.g., CDCl₃) with TMS node_acq Insert Sample & Lock Shim Magnetic Field Acquire FID Data node_prep->node_acq Ready for Analysis node_proc Fourier Transform (FID → Spectrum) Phase Correction & Baseline Flattening Calibrate to TMS (0 ppm) node_acq->node_proc Raw Data node_analysis Assign Chemical Shifts (δ) Analyze Coupling Constants (J) Verify Integration Ratios node_proc->node_analysis Processed Spectrum node_confirm node_confirm node_analysis->node_confirm Structure Confirmed G result result start What is the primary analytical question? q_structure Need to determine or confirm molecular structure? start->q_structure Structure q_purity Need to determine sample purity? start->q_purity Purity q_identity Need to confirm molecular formula? start->q_identity Identity r_nmr Use ¹H, ¹³C, & ¹⁹F NMR q_structure->r_nmr Yes r_hplc Use HPLC-UV q_purity->r_hplc Yes r_ms Use HRMS q_identity->r_ms Yes end Comprehensive Characterization r_nmr->end Provides Connectivity r_hplc->end Provides Purity % r_ms->end Provides Formula

Sources

A-Comparative-Guide-to-the-Validation-of-2,3-difluoro-6-nitro-N-phenylaniline-Purity-by-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-difluoro-6-nitro-N-phenylaniline is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and extensively utilized technique for assessing the purity of chemical compounds, owing to its high resolution, sensitivity, and accuracy.[1][2]

This guide provides a comprehensive, validated HPLC method for determining the purity of this compound. It further delves into a comparative analysis with alternative analytical techniques, offering insights into their respective advantages and limitations. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Challenge: Understanding the Molecule

The molecular structure of this compound, with its combination of aromatic rings, nitro group, and fluorine atoms, presents specific analytical considerations. The presence of a chromophore makes it amenable to UV detection. However, potential impurities can arise from the synthetic route, including starting materials, by-products, and degradation products. A robust analytical method must be able to separate the main compound from these structurally similar impurities.

HPLC: The Gold Standard for Purity Assessment

HPLC is the preferred method for the purity analysis of many pharmaceutical compounds due to its versatility and precision.[2][6] For this compound, a reversed-phase HPLC method is particularly suitable. This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the main analyte from potentially less or more polar impurities.

Detailed HPLC Method Validation Protocol

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[5] The following protocol is aligned with the ICH Q2(R1) guideline.[3][4]

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Reference standard of this compound with known purity.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 260 nm
Injection Volume 10 µL
Column Temperature 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to achieve a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to obtain a similar concentration of 100 µg/mL.

Method Validation Parameters

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To demonstrate specificity, forced degradation studies are essential.[7][8] These studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[9] The HPLC method must be able to resolve the main peak from any degradant peaks, thus proving it is "stability-indicating."[7][9]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux with 0.1 M HCl.

  • Base Hydrolysis: Reflux with 0.1 M NaOH.

  • Oxidative Degradation: Treat with 3% H2O2 at room temperature.

  • Thermal Degradation: Heat the solid sample in an oven.

  • Photolytic Degradation: Expose the sample to UV light.

The chromatograms from these stressed samples should show that the main analyte peak is well-separated from any newly formed peaks.

Sources

A Comparative Guide to the Efficacy of 2,3-Difluoro-6-nitro-N-phenylaniline in Advanced Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research, drug discovery, and process development, the selection of optimal building blocks is a critical determinant of synthetic efficiency, yield, and ultimate success. This guide provides an in-depth technical comparison of 2,3-difluoro-6-nitro-N-phenylaniline , a key intermediate, against viable alternatives in strategic synthetic applications. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to make informed decisions in the synthesis of complex molecular architectures, particularly those relevant to medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated N-Phenylanilines

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, serves as a valuable precursor to a range of complex heterocyclic structures. Its unique substitution pattern, featuring vicinal fluorine atoms and a nitro group ortho to the amine, presents both opportunities and challenges in synthetic design. This guide will focus on two pivotal transformations where the efficacy of this intermediate can be critically evaluated: the synthesis of the N-phenylaniline core itself and its subsequent conversion into a fluorinated benzimidazole scaffold, a privileged structure in many kinase inhibitors.

Synthesis of the Diaryl-amine Core: A Comparative Analysis of Ullmann Condensation and Buchwald-Hartwig Amination

The formation of the C-N bond between the two aryl rings is the first critical stage in utilizing our title compound. Two of the most prominent methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these two powerful reactions is often dictated by factors such as substrate scope, reaction conditions, and cost.

Mechanistic Considerations

The Ullmann condensation traditionally requires high temperatures and stoichiometric amounts of copper, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle. In contrast, the Buchwald-Hartwig amination utilizes a palladium catalyst with bulky phosphine ligands and generally proceeds under milder conditions via a Pd(0)/Pd(II) cycle. The electron-withdrawing nature of the fluorine and nitro substituents on the aniline ring can influence the reactivity in both reactions.

Experimental Comparison
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines (e.g., BINAP, dppf)
Reaction Temperature High (often >150-220°C for traditional methods)Milder (often 25-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower (abundant copper catalyst

A Comparative Guide to 2,3-Difluoro-6-nitro-N-phenylaniline: A Superior Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry and materials science, the choice of foundational building blocks is a critical determinant of synthetic efficiency, yield, and the ultimate performance of the target molecule. This guide provides an in-depth technical comparison of 2,3-difluoro-6-nitro-N-phenylaniline against other common intermediates, underscoring its distinct advantages for researchers, scientists, and professionals in drug development. We will explore its unique reactivity, the desirable properties it imparts, and its pivotal role in the synthesis of complex heterocyclic structures, supported by experimental insights.

The Strategic Advantage of Fluorination and Nitration in Molecular Design

The incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy in modern drug discovery. Fluorine, with its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The nitro group, a potent electron-withdrawing moiety, not only serves as a versatile synthetic handle for further transformations (e.g., reduction to an amine) but also profoundly influences the electronic properties of the aromatic ring, activating it for specific chemical reactions.[1][2]

This compound emerges as a preeminent building block by synergistically combining these features. Its unique substitution pattern offers a sophisticated level of control over reactivity and molecular architecture.

Core Advantages of this compound

The superiority of this compound can be attributed to three key pillars: a precisely tuned reactivity profile, the ability to impart favorable physicochemical properties, and influential steric effects.

  • Enhanced and Directed Reactivity: The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions.[3][4] The two electron-withdrawing fluorine atoms, in conjunction with the powerful nitro group, create a significant electron deficiency in the ring, making it susceptible to attack by nucleophiles.[1] This high reactivity is crucial for the efficient construction of complex molecules, often leading to higher yields and milder reaction conditions compared to less activated systems.

  • Imparting Crucial Physicochemical Properties: The presence of two fluorine atoms is a strategic asset in drug design. They can block sites of metabolism, increasing the half-life of a drug, and enhance its ability to cross cell membranes. The N-phenyl group adds another layer of tunability, influencing solubility and providing a potential vector for further functionalization.

  • Steric and Conformational Influence: The substitution pattern on the aniline ring provides steric hindrance that can direct the regioselectivity of subsequent reactions. This steric bulk can also lock the final molecule into a specific conformation, which can be critical for achieving high-affinity binding to a biological target.

Performance Comparison in Heterocyclic Synthesis

A primary application for this class of compounds is in the synthesis of benzimidazoles, a "privileged scaffold" found in numerous biologically active molecules, including kinase inhibitors.[5][6][7] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclocondensation.

The following table provides a comparative overview of this compound against alternative building blocks in the context of benzimidazole synthesis. The data is inferred from established principles of chemical reactivity.

IntermediatePlausible Yield (%)Potential Purity (%)Key Reaction StepsNoteworthy Remarks
This compound 80-90>981. Nitro group reduction2. CyclocondensationThe electron-withdrawing fluorine atoms can facilitate the reduction of the nitro group. The N-phenyl group offers steric direction.
2,3-Difluoro-6-nitroaniline [1][8]85-95>981. Nitro group reduction2. CyclocondensationLacks the N-phenyl group, which may alter its solubility and steric profile. It could be more prone to N-alkylation side reactions in later steps.
N-Ethyl-2-fluoro-6-nitroaniline 75-85>971. Nitro group reduction2. CyclocondensationThe single fluorine atom results in different electronic effects and may lead to different regioselectivity compared to the difluoro analog.[9]
N-Ethyl-6-nitroaniline 70-80>951. Nitro group reduction2. CyclocondensationThe absence of fluorine substituents may lead to lower reactivity in certain SNAr reactions and will result in a different biological activity profile for the final product.[9]

Note: The data in this table is illustrative and based on established chemical principles to highlight comparative performance.[9]

Application Showcase: A Key Intermediate for Kinase Inhibitors

The utility of this compound is exemplified in its role as a precursor for advanced therapeutic agents, such as second-generation kinase inhibitors.[10][11] For instance, related structures are key intermediates in the synthesis of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[12][13][14]

The synthesis of such complex molecules often requires building blocks that offer both high reactivity and precise control, qualities inherent to this compound.

Experimental Protocols and Visualizations

To provide a practical context, we outline a representative experimental workflow and accompanying diagrams.

Protocol: Synthesis of a Benzimidazole Precursor via Reductive Amination

This protocol details the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline, a related and valuable intermediate, showcasing a common transformation.[15]

Materials:

  • 2,3-Difluoro-6-nitroaniline

  • Acetaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-6-nitroaniline (1.0 equivalent) in methanol (10 mL per gram of starting material). Stir until fully dissolved.

  • Addition of Reagents: To the solution, add 10% Pd/C (0.05 equivalents) followed by ammonium formate (5.0 equivalents).

  • Addition of Acetaldehyde: Slowly add acetaldehyde (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-Ethyl-2,3-difluoro-6-nitroaniline.[15]

Visualizing the Synthetic Workflow and Mechanism

The following diagrams, rendered in DOT language for Graphviz, illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow: Reductive Amination A 1. Dissolve 2,3-difluoro-6-nitroaniline in Methanol B 2. Add Pd/C and Ammonium Formate A->B C 3. Add Acetaldehyde B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Filter through Celite D->E F 6. Aqueous Work-up and Extraction E->F G 7. Column Chromatography F->G H Pure N-Ethyl-2,3-difluoro-6-nitroaniline G->H

Caption: A streamlined workflow for the synthesis of an N-alkylated difluoro-nitroaniline derivative.

G cluster_mechanism Mechanism: Nucleophilic Aromatic Substitution (SNAr) cluster_stabilization Stabilization by Electron-Withdrawing Groups (EWGs) A Aromatic Ring (Electron Deficient) + Nucleophile B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Attack C Product + Leaving Group B->C Loss of Leaving Group EWG1 NO2 B->EWG1 delocalizes negative charge EWG2 F B->EWG2

Caption: The SNAr mechanism, highlighting the stabilizing role of electron-withdrawing groups.

Conclusion

This compound stands out as a strategically designed building block that offers significant advantages over simpler or differently substituted anilines. Its unique combination of fluorine and nitro substituents provides a powerful tool for chemists to control reactivity, enhance the properties of target molecules, and ultimately streamline the synthesis of complex and high-value compounds. For research and development professionals in the pharmaceutical and materials science sectors, the judicious selection of such advanced intermediates is paramount to innovation and success.

References

  • CN109748885B - Ceritinib intermediate and preparation method of ceritinib - Google P
  • Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. (URL: [Link])

  • CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google P
  • The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. (URL: [Link])

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (URL: [Link])

  • CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib - Google P
  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC - PubMed Central. (URL: [Link])

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A Comparative Spectroscopic Guide: N-Phenylaniline vs. N-Ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of N-phenylaniline (diphenylamine) and N-ethylaniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct spectral signatures of these two secondary amines using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining how the substitution of a phenyl group versus an ethyl group on the nitrogen atom influences their spectral properties, we offer critical insights for structural characterization, purity assessment, and reaction monitoring.

Molecular Structure: The Phenyl vs. Ethyl Distinction

The core difference between N-phenylaniline and N-ethylaniline lies in the substituent attached to the nitrogen atom. N-phenylaniline features two phenyl rings directly bonded to the nitrogen, creating an extended π-conjugated system. In contrast, N-ethylaniline possesses one phenyl ring and one aliphatic ethyl group, leading to significant differences in electronic structure, steric hindrance, and molecular symmetry.

G cluster_0 N-Phenylaniline (Diphenylamine) cluster_1 N-Ethylaniline a Two Phenyl Groups b Extended π-Conjugation c Higher Molecular Weight (169.22 g/mol) d Approx. C2v Symmetry e One Phenyl, One Ethyl Group f Localized Aromatic System g Lower Molecular Weight (121.18 g/mol) h Asymmetric Structure Core Secondary Aromatic Amine Core Core->a + Phenyl Core->e + Ethyl

Caption: Key structural differences between N-phenylaniline and N-ethylaniline.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. For aromatic amines, the key transitions are π → π* within the benzene ring. The extent of conjugation and the nature of the substituent on the nitrogen atom profoundly impact the energy of these transitions and, consequently, the maximum absorption wavelength (λ_max).

Comparative Analysis

The UV-Vis spectrum of N-phenylaniline exhibits a significant bathochromic (red) shift compared to N-ethylaniline . This is because the lone pair of electrons on the nitrogen atom is delocalized across both phenyl rings, creating a larger, more stable conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring lower energy (longer wavelength) light for electronic excitation.[1]

In N-ethylaniline , the delocalization is confined to a single phenyl ring. The ethyl group, being an electron-donating alkyl group, has a much weaker electronic influence than the second phenyl ring, resulting in a higher energy π → π* transition and a shorter λ_max.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 1x10⁻⁴ to 1x10⁻⁵ M) of N-phenylaniline and N-ethylaniline using a UV-transparent solvent such as cyclohexane or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorbance.

  • Data Acquisition: Rinse and fill the cuvette with the sample solution. Scan a wavelength range from approximately 200 nm to 400 nm to record the absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Data Summary: UV-Visible Absorption
Compoundλ_max (in Cyclohexane)Molar Absorptivity (ε)Key Electronic Transition
N-Phenylaniline ~285 nm~20,000 L mol⁻¹ cm⁻¹π → π* (Extended Conjugation)
N-Ethylaniline ~245 nm, ~290 nmNot specifiedπ → π* (Aniline Chromophore)

Note: Data are representative values compiled from various sources. Exact values may vary with solvent.[1][2]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules. As secondary amines, both compounds are expected to show a characteristic N-H stretching vibration.[3] However, the substitution pattern gives rise to a unique "fingerprint" for each molecule, particularly in the regions corresponding to aromatic and aliphatic C-H stretches and C=C ring vibrations.

Comparative Analysis

The most telling differences in the IR spectra are:

  • N-H Stretching: Both compounds, being secondary aromatic amines, display a single, sharp N-H stretching band around 3400 cm⁻¹.[3][4] This peak's presence confirms the secondary amine functionality in both molecules.

  • C-H Stretching: N-phenylaniline shows C-H stretching absorptions only in the aromatic region (>3000 cm⁻¹). N-ethylaniline, conversely, exhibits both aromatic C-H stretches (>3000 cm⁻¹) and distinct aliphatic C-H stretching bands from its ethyl group, typically between 2850-2975 cm⁻¹.[5] The presence or absence of these aliphatic C-H bands is a primary diagnostic differentiator.

  • Aromatic C=C Bending: N-phenylaniline displays a more complex set of absorptions in the 1500-1610 cm⁻¹ region due to the C=C stretching vibrations of two phenyl rings.[4]

  • N-H Bending: Secondary amines also feature an N-H bending (wag) vibration, which for aromatic amines, can be observed between 700-750 cm⁻¹.[3]

Experimental Protocol: FT-IR Spectroscopy

Sources

A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: Assessing the Performance of 2,3-Difluoro-6-Nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Anilines in Kinase Inhibitor Design

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers, and their design often incorporates specific structural motifs to enhance potency, selectivity, and pharmacokinetic properties.[3]

One such critical building block is the substituted N-phenylaniline scaffold, which can often be found at the core of numerous ATP-competitive kinase inhibitors. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to the target kinase.[4][5]

This guide provides an in-depth technical assessment of 2,3-difluoro-6-nitro-N-phenylaniline as a key intermediate in the synthesis of kinase inhibitors. We will objectively compare its performance with alternative building blocks, provide supporting experimental insights, and offer detailed protocols for its application.

Comparative Analysis: this compound vs. Alternative Building Blocks

The choice of the aniline building block is a critical decision in the synthetic strategy for a kinase inhibitor. This choice directly impacts not only the chemical feasibility of the synthesis but also the biological activity of the final compound. Here, we compare this compound with two common alternatives: a non-fluorinated analog and a mono-fluorinated analog.

The primary synthetic route to incorporate these aniline derivatives into a kinase inhibitor scaffold, such as a 4-anilinoquinazoline, is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction is a robust and versatile method for forming the crucial C-N bond.[8]

Data Presentation: A Comparative Overview

The following table presents a comparative analysis of these building blocks in the context of a representative Buchwald-Hartwig amination reaction to form a generic 4-anilinoquinazoline kinase inhibitor core. The data is a composite representation based on established principles and published results for analogous systems.

Building BlockStructureExpected Buchwald-Hartwig Reaction YieldKey Physicochemical Properties of Resulting InhibitorExpected Kinase Inhibitory Potency (IC50)
This compound Chemical structure of this compoundGood to Excellent (85-95%)Enhanced metabolic stability due to C-F bonds. Modulated pKa of the aniline nitrogen can optimize hinge-binding interactions.Potentially high (low nM range) due to favorable interactions of fluorine with the kinase active site.
4-Nitro-N-phenylaniline Chemical structure of 4-nitro-N-phenylanilineExcellent (90-98%)Susceptible to metabolic oxidation at the unsubstituted positions of the aniline ring.Generally lower potency compared to fluorinated analogs.
4-Fluoro-3-nitro-N-phenylaniline Chemical structure of 4-fluoro-3-nitro-N-phenylanilineVery Good (88-96%)Improved metabolic stability compared to the non-fluorinated analog. The single fluorine can enhance binding affinity.Intermediate potency, generally higher than the non-fluorinated analog but potentially lower than the di-fluoro analog.

Note: The expected yields and IC50 values are illustrative and can vary depending on the specific kinase target, the rest of the inhibitor scaffold, and the precise reaction conditions.

Expertise & Experience: The Rationale Behind Fluorination

The enhanced performance of this compound can be attributed to several key factors:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to a longer in vivo half-life of the resulting drug candidate.

  • Binding Affinity: The electronegative fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the ATP-binding pocket of the kinase.[5] This can significantly increase the binding affinity and, consequently, the inhibitory potency of the molecule.[9]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen.[10][11] This fine-tuning of basicity can optimize the hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding.

  • Conformational Control: The presence of fluorine substituents can influence the preferred conformation of the N-phenylaniline moiety, potentially pre-organizing it for optimal binding to the kinase active site.

Experimental Protocols: A Self-Validating System

The following section provides a detailed, step-by-step methodology for the synthesis of a representative anilino-quinazoline kinase inhibitor using this compound. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Synthesis of a Representative 4-(2,3-Difluoro-6-nitrophenylamino)quinazoline

This protocol describes the Buchwald-Hartwig amination of 4-chloroquinazoline with this compound.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas (or Argon)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloroquinazoline (1.0 eq), this compound (1.1 eq), Cesium Carbonate (2.0 eq), Xantphos (0.1 eq), and Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The volume should be sufficient to dissolve the reactants (typically a 0.1 M solution with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(2,3-difluoro-6-nitrophenylamino)quinazoline.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reduction of the Nitro Group

The nitro group can then be reduced to an amine, which can be further functionalized to modulate the inhibitor's properties.

Procedure:

  • Dissolve the 4-(2,3-difluoro-6-nitrophenylamino)quinazoline in ethanol or methanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Stir the reaction mixture at 70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the corresponding aniline.

Visualization of Key Concepts

Signaling Pathway: Generic Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Receptor_Kinase Receptor Tyrosine Kinase Substrate Substrate Receptor_Kinase->Substrate Phosphorylation ATP ATP ATP->Receptor_Kinase Kinase_Inhibitor 2,3-Difluoro-N-phenylaniline -based Inhibitor Kinase_Inhibitor->Receptor_Kinase Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Block->Substrate Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow: Synthesis and Evaluation

G Start Starting Materials: 4-Chloroquinazoline & This compound BH_Amination Buchwald-Hartwig Amination Start->BH_Amination Purification1 Purification (Column Chromatography) BH_Amination->Purification1 Nitro_Reduction Nitro Group Reduction Purification1->Nitro_Reduction Purification2 Purification Nitro_Reduction->Purification2 Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Purification2->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis End Lead Compound Optimization SAR_Analysis->End

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion and Future Outlook

The strategic use of this compound offers a distinct advantage in the synthesis of potent and metabolically robust kinase inhibitors. The presence of the di-fluoro substitution pattern provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of their lead compounds. While the initial investment in this fluorinated building block may be higher than its non-fluorinated counterparts, the potential for improved biological activity and a more favorable drug-like profile often justifies the cost.

Future research in this area will likely focus on the development of novel fluorinated aniline derivatives with even more nuanced effects on kinase binding and selectivity. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation kinase inhibitors with enhanced therapeutic indices.

References

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). PubMed. Retrieved from [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. (2014). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PubMed Central. Retrieved from [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. (2021). PubMed. Retrieved from [Link]

  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. Retrieved from [Link]

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... (n.d.). ResearchGate. Retrieved from [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (2024). jeras.org. Retrieved from [Link]

  • Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Substituent effects on the physical properties and pKa of aniline. (2025). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025). PubMed Central. Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Kinase inhibitory potencies (IC50 in μM) 1 for compounds of the series... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved from [Link]

  • Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (n.d.). RSC Publishing. Retrieved from [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Fluoro-3-nitroaniline and its N-substituted derivatives. (2025). ResearchGate. Retrieved from [Link]

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitroanilines: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular design, the strategic incorporation of fluorine has become a cornerstone for fine-tuning the properties of bioactive compounds and advanced materials. This guide offers a comprehensive comparative analysis of fluorinated and non-fluorinated nitroanilines, delving into the nuanced effects of fluorine substitution on their physicochemical properties, metabolic stability, and nonlinear optical (NLO) characteristics. By elucidating the underlying principles and providing robust experimental frameworks, this document aims to empower researchers to harness the full potential of fluorination in their scientific endeavors.

The Strategic Imperative of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, is a subtle yet powerful tool in medicinal chemistry and materials science. While sterically similar to hydrogen, fluorine's intense inductive effect dramatically reshapes a molecule's electronic landscape. This perturbation influences a cascade of critical parameters, including acidity (pKa), lipophilicity (logP), and metabolic fate. Nitroanilines, with their inherent charge-transfer characteristics arising from the interplay of an electron-donating amino group and an electron-withdrawing nitro group, serve as an exemplary scaffold to investigate the profound consequences of fluorination.

Head-to-Head Comparison of Physicochemical Properties

The introduction of fluorine onto the nitroaniline backbone instigates significant and predictable alterations in its fundamental physicochemical properties. A thorough understanding of these shifts is paramount for the rational design of molecules with tailored functionalities.

Acidity (pKa)

The acidity of the anilinic protons in nitroanilines is acutely sensitive to the electronic effects of substituents on the aromatic ring. The potent electron-withdrawing nature of the nitro group already renders the amino group more acidic compared to aniline. The addition of a fluorine atom amplifies this effect through its powerful inductive electron withdrawal, which serves to stabilize the resulting conjugate base. For instance, the pKa of 4-nitroaniline is approximately 1.0, whereas the predicted pKa of 2-fluoro-4-nitroaniline is significantly lower at -0.45.[1] This marked increase in acidity can have profound implications for drug-receptor interactions and solubility profiles.

Table 1: Comparative pKa Values of Nitroaniline Derivatives

CompoundpKa (Experimental/Predicted)Rationale for Change
4-Nitroaniline1.0 (Experimental)Baseline reference for a non-fluorinated nitroaniline.
2-Fluoro-4-nitroaniline-0.45 (Predicted)[1][2]The strong inductive electron-withdrawing effect of the ortho-fluorine atom significantly stabilizes the anilide anion, markedly increasing acidity.
4-Fluoro-3-nitroaniline2.36 (Predicted)[3]The fluorine atom's inductive effect is still present, but its position relative to the amino group results in a less pronounced increase in acidity compared to the 2-fluoro isomer.
Lipophilicity (logP)

Lipophilicity, quantified by the logP value, is a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. The influence of fluorine on lipophilicity is multifaceted. While often increasing logP by creating a more hydrophobic molecular surface, the effect is highly dependent on the local molecular environment. The introduction of fluorine can alter dipole moments and intermolecular interactions in complex ways that may not always lead to a straightforward increase in lipophilicity.

Table 2: Comparative logP Values of Nitroaniline Derivatives

CompoundlogP (Experimental/Predicted)Rationale for Change
4-Nitroaniline1.39 (Experimental)Baseline lipophilicity for the non-fluorinated parent compound.
2-Fluoro-4-nitroaniline1.3 (Predicted)The introduction of the polar C-F bond can slightly decrease the predicted lipophilicity in this specific isomeric arrangement.
4-Fluoro-3-nitroaniline0.8 (Predicted)The relative positioning of the polar functional groups in this isomer leads to a predicted decrease in lipophilicity.

Enhancing Metabolic Stability: A Key Advantage of Fluorination

A primary driver for the incorporation of fluorine in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance in the liver. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended, leading to improved bioavailability and pharmacokinetic profiles.

graphdot cluster_non_fluorinated Non-Fluorinated Nitroaniline Metabolism cluster_fluorinated Fluorinated Nitroaniline Metabolism A Non-Fluorinated Nitroaniline B Cytochrome P450 Oxidation A->B C Metabolite B->C D Fluorinated Nitroaniline E Metabolic Resistance D->E F Increased Systemic Exposure E->F

Caption: Impact of fluorination on metabolic pathways of nitroanilines.

Nonlinear Optical (NLO) Properties: The Influence of Fluorine

Nitroanilines, particularly p-nitroaniline, are classic "push-pull" molecules known for their significant second-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. These properties arise from the intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) through the π-conjugated system of the benzene ring. The efficiency of this process is quantified by the first hyperpolarizability (β).

The introduction of fluorine can modulate the NLO response by altering the electronic properties of the molecule. The electron-withdrawing nature of fluorine can influence the donor-acceptor strength and the energy levels of the excited states, thereby affecting the hyperpolarizability. While direct comparative experimental data for second-harmonic generation (SHG) in fluorinated versus non-fluorinated nitroanilines is sparse, theoretical studies suggest that strategic fluorination can enhance NLO properties.

Table 3: Theoretical First Hyperpolarizability (β) of Nitroaniline Isomers

CompoundFirst Hyperpolarizability (β)Rationale
p-NitroanilineHighStrong intramolecular charge transfer in a linear, push-pull system.
o-NitroanilineModerateLess efficient charge transfer due to the non-linear arrangement of donor and acceptor groups.
m-NitroanilineLowPoor alignment of donor and acceptor groups for efficient charge transfer.
Fluorinated p-NitroanilinePotentially EnhancedFluorine substitution can modify the charge distribution and energy gaps, potentially leading to a higher hyperpolarizability.

Experimental Protocols for Characterization

To ensure scientific rigor, the following are detailed protocols for the determination of key physicochemical and metabolic properties.

Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the gold standard for logP determination, directly measuring the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Saturated Solvents: Equilibrate n-octanol and water (or a suitable buffer, typically pH 7.4 for biological relevance) by shaking them together for 24 hours, followed by separation.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the n-octanol phase.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

  • Equilibration: Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature (typically 25 °C).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Saturated n-Octanol and Water C Mix Phases and Shake to Equilibrate A->C B Dissolve Compound in n-Octanol B->C D Separate Phases (Centrifugation) C->D E Quantify Concentration in Each Phase (HPLC) D->E F Calculate logP E->F

Caption: Experimental workflow for logP determination by the shake-flask method.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its metabolic clearance.

Methodology:

  • Preparation of Reagents: Prepare a phosphate buffer (100 mM, pH 7.4), a stock solution of the test compound (e.g., in DMSO), and a cofactor solution containing NADPH.

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Conclusion

The strategic fluorination of the nitroaniline scaffold offers a powerful and versatile approach to modulate key molecular properties for applications in drug discovery and materials science. This guide has demonstrated that the introduction of fluorine can profoundly influence acidity, lipophilicity, and metabolic stability. Furthermore, the electronic perturbations induced by fluorination can be leveraged to fine-tune the nonlinear optical properties of these chromophores. By employing the detailed experimental protocols and understanding the fundamental principles outlined herein, researchers are well-equipped to rationally design and characterize novel fluorinated nitroanilines with enhanced performance characteristics for their specific applications.

References

  • ChemRxiv. Influence of the Excitation Wavelength on First Order Hyperpolarizabilities and Optimal Gap Tuning of Range Separated Hybrid Functionals. [Link]

  • OpenMETU. Synthesis and characterization of fluorine-substituted polyanilines. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-difluoro-6-nitro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 2,3-difluoro-6-nitro-N-phenylaniline. As a halogenated nitroaromatic compound, this chemical intermediate requires meticulous management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this substance, offering a framework built on established safety protocols and regulatory standards.

Hazard Profile and Regulatory Imperative

Understanding the inherent risks of this compound is fundamental to its safe management. Its chemical structure, featuring nitro, fluoro, and aniline moieties, dictates its toxicological and environmental profile. Disposal procedures are not merely recommendations but are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave".[1][2]

Toxicological and Environmental Risks

The nitroaromatic structure suggests potential for organ damage through prolonged or repeated exposure.[4] Environmentally, halogenated organic compounds pose a significant threat. They can persist in the environment and are often toxic to aquatic life with long-lasting effects.[6][7] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash .[8][9][10]

Hazard CategoryDescriptionPrimary Concern
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]Immediate health risk to personnel upon exposure.
Irritation Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]Risk of injury during handling and spill cleanup.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]Long-term health risks from chronic, low-level exposure.
Environmental Hazard Presumed to be harmful or toxic to aquatic life with long-lasting effects.[6][7]Environmental contamination and ecosystem damage.
Combustibility Combustible solid.[11] Thermal decomposition can release toxic gases.[5]Fire hazard and release of hazardous breakdown products (e.g., NOx, HF).
Regulatory Framework: RCRA Compliance

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under RCRA.[2] As the generator of the waste, you are legally responsible for its proper identification and management until its final, safe disposal.[12] This compound must be treated as a hazardous waste. Failure to comply can result in significant penalties. Regulations for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[13]

Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating exposure is paramount. A combination of engineering controls and appropriate PPE is required.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound for use or disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (inspected before use).[4]Prevents dermal absorption, which is a key route of exposure.
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes of solutions or airborne particles causing serious eye damage.
Body Protection A properly fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Required if dusts are generated outside of a fume hood (e.g., during a large spill). A NIOSH-approved N95 dust mask or higher is recommended.[11]Prevents inhalation of the toxic compound.

Step-by-Step Disposal Procedure

The required disposal method is to manage all forms of this compound waste as halogenated organic hazardous waste .

Waste Segregation

Proper segregation is critical for safe and cost-effective disposal. Halogenated wastes require specific treatment methods, such as high-temperature incineration, and must not be mixed with non-halogenated streams.[10][15]

WasteSegregation cluster_form Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Containing This compound q_form What is the physical form? start->q_form solid_waste Pure compound, reaction residue, or contaminated solids (e.g., weigh paper, wipes) q_form->solid_waste Solid liquid_waste Compound dissolved in solvent or rinsate from decontamination q_form->liquid_waste Liquid solid_container Collect in container labeled: 'HAZARDOUS WASTE Solid Halogenated Organic Waste' solid_waste->solid_container liquid_container Collect in container labeled: 'HAZARDOUS WASTE Liquid Halogenated Organic Waste' liquid_waste->liquid_container

Caption: Waste Segregation Decision Tree.

Containerization and Labeling
  • Select a Compatible Container : Use a sturdy, leak-proof container with a secure screw-top lid. The container material must be compatible with the waste; for solids, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use the original solvent container or a designated waste container provided by your institution's Environmental Health & Safety (EHS) department.[9][16]

  • Label Immediately : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[16] The label must be filled out completely and legibly.

    • Generator Information : Your name, lab, and contact information.

    • Contents : List the full chemical name, "this compound," and any solvents, listing the percentage of each component. Do not use abbreviations or chemical formulas.[16]

On-Site Accumulation and Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[16]

  • Keep containers sealed at all times, except when adding waste.[9]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Store away from incompatible materials, such as strong oxidizing agents, acids, or bases.[5]

Arranging for Final Disposal

Once the waste container is full (do not overfill; leave at least 10% headspace), or if you are generating waste infrequently, arrange for a pickup. Contact your institution's EHS office to request a hazardous waste collection.[9] They will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][17]

Emergency Procedures: Spills and Exposures

Spill Cleanup

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size & Risk spill->assess alert_minor Alert personnel in immediate area assess->alert_minor Minor & Controllable evacuate EVACUATE immediate area assess->evacuate Major, Uncontrolled, or You are Unsure don_ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) alert_minor->don_ppe contain Cover with absorbent (sand, soda ash). Carefully sweep up solid. don_ppe->contain collect Place material in Solid Halogenated Hazardous Waste container contain->collect clean Clean spill area with appropriate solvent. Collect cleaning materials as hazardous waste. collect->clean alert_major Alert others and call emergency responders (e.g., EHS, Campus Safety) evacuate->alert_major secure Secure the area. Prevent entry. alert_major->secure await Await arrival of trained emergency response team. secure->await

Caption: Spill Response Workflow.

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[18] Seek immediate medical attention.

Decontamination of Empty Containers

Empty containers that held this compound are still considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[7]

  • Collect Rinsate : Each rinse must be collected and managed as Liquid Halogenated Organic Hazardous Waste .[7]

  • Final Wash : After the solvent rinses, wash the container with soap and water.

  • Disposal : Once decontaminated and air-dried, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal. Check with your EHS office for specific institutional policies.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Mastering the Safe Handling of 2,3-difluoro-6-nitro-N-phenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher dedicated to advancing pharmaceutical and chemical synthesis, a deep and practical understanding of reagent handling is paramount. 2,3-difluoro-6-nitro-N-phenylaniline, a key building block in modern organic synthesis, presents a unique combination of functionalities—a difluorinated ring, a nitro group, and a secondary aniline—that, while synthetically valuable, necessitates a rigorous and informed approach to laboratory safety.[1] This guide moves beyond mere procedural lists to provide a framework for safe and efficient utilization, grounded in the chemical principles that dictate this molecule's behavior.

Immediate Safety Profile: Understanding the Hazard Landscape

A pre-use risk assessment is the cornerstone of laboratory safety. The hazard profile of this compound is primarily dictated by its nitroaniline and fluorinated aromatic moieties. Nitroaromatic compounds are known for their potential toxicity, including mutagenicity and the ability to be absorbed through the skin.[2] The fluorine atoms can influence the molecule's electronic properties and metabolic pathways.[3]

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Some data also suggests it may be harmful in contact with skin (H312) and harmful if inhaled (H332).[4]

Hazard ClassificationGHS CodeImplication for Handling
Acute Toxicity, Oral (Category 4)H302Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin Irritation (Category 2)H315Prevent all skin contact. Use appropriate gloves and lab coat.
Eye Irritation (Category 2)H319Wear chemical safety goggles or a face shield.
Specific Target Organ ToxicityH335Handle in a certified chemical fume hood to avoid inhalation of dust.

Core Directive for Safe Handling: An Operational Protocol

Adherence to a stringent, step-by-step protocol is non-negotiable. The following workflow is designed to mitigate the risks identified above and ensure both personal safety and experimental integrity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling any potent powdered chemical is a certified chemical fume hood. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring can make the compound a fine, easily dispersible powder.[3]

  • Procedure:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Conduct all weighing, transferring, and dissolution of the solid compound deep within the fume hood to contain any airborne particles.

    • Keep the sash at the lowest practical height to maximize airflow and protection.

Personal Protective Equipment (PPE): Your Personal Safety Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound. As nitroaromatic compounds can be absorbed dermally, glove selection is critical.[2]

  • Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparations.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure it has tight-fitting cuffs.

  • Hand Protection: Double-gloving is recommended.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A thicker, chemical-resistant glove. Given the aromatic amine structure, butyl rubber or Viton™ gloves are excellent choices for extended contact.[5][6] For incidental contact, nitrile gloves are generally sufficient but should be changed immediately upon contamination.[7]

    • Rationale: The dual-glove system provides a robust barrier. The outer glove offers primary chemical resistance, while the inner glove protects against contamination during the removal of the outer glove. Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: When engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection Start Assess Task CheckSplash Splash Hazard? Start->CheckSplash Goggles Safety Goggles (Mandatory) Start->Goggles LabCoat Lab Coat (Mandatory) Start->LabCoat Gloves Double Gloves (Nitrile + Butyl/Viton) Start->Gloves CheckAerosol Aerosolization Risk? CheckSplash->CheckAerosol No FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckAerosol->Goggles Low/Contained Respirator Consider Respirator CheckAerosol->Respirator High FaceShield->CheckAerosol

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal: A Lifecycle Approach

Proper decontamination and waste management are critical to prevent residual exposure and environmental contamination.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with a dry absorbent material like vermiculite or sand to prevent aerosolization.

    • Carefully sweep the material into a designated hazardous waste container. Do not use a brush that will create dust. A plastic dustpan is preferable.

    • Decontaminate the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.[8]

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.[8]

Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated absorbent materials, and grossly contaminated disposable PPE (e.g., outer gloves) should be collected in a clearly labeled, sealed container for halogenated organic solids.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed waste container for halogenated organic liquids.

    • Rationale: Segregating halogenated from non-halogenated waste is crucial as they require different disposal methods, often high-temperature incineration for halogenated compounds, which is more costly.[9][10] Do not mix with other waste streams like acids, bases, or oxidizers.

  • Container Management:

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.

Diagram: Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal SolidWaste Solid Waste (Contaminated PPE, Powder) HalogenatedSolid Container: Halogenated Solid Waste SolidWaste->HalogenatedSolid LiquidWaste Liquid Waste (Solutions) HalogenatedLiquid Container: Halogenated Liquid Waste LiquidWaste->HalogenatedLiquid Label Label Container (Chemical Name, Hazard) HalogenatedSolid->Label HalogenatedLiquid->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange EHS Pickup Store->Pickup

Caption: Step-by-step process for proper waste disposal.

By integrating a deep understanding of the chemical's properties with rigorous, well-defined safety protocols, researchers can confidently and safely utilize this compound to its full synthetic potential. This proactive approach to safety not only protects the individual but also fosters a culture of excellence and responsibility within the scientific community.

References

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  • Environmental Analysis Health and Toxicology. (2022). Biotransformation of p-nitroaniline in alkaline condition by stenotrophomonas HPC 135. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.